molecular formula C12H10ClNO B6367163 2-(3-Chloro-5-methylphenyl)pyridin-3-ol CAS No. 1261972-13-7

2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Cat. No.: B6367163
CAS No.: 1261972-13-7
M. Wt: 219.66 g/mol
InChI Key: WHNYJNHKOVKYJE-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-methylphenyl)pyridin-3-ol (CAS 1261972-13-7) is a high-purity chemical compound with the molecular formula C12H10ClNO and a molecular weight of 219.66 g/mol. This compound features a pyridinol scaffold, a structure of paramount importance in organic chemistry, materials science, and medicinal research due to its unique electronic properties and structural versatility . In materials science, the pyridine nucleus acts as a key building block for functional materials. It is utilized in the creation of functional nanomaterials and serves as a ligand for organometallic complexes used in catalysis. The nitrogen atom in the pyridine ring provides a coordination site for metal ions, making it valuable for constructing catalysts and photoactive metal complexes . Furthermore, its aromatic nature and the electronic influence of its substituents make it a candidate for developing organic semiconductors and emitters for applications such as Organic Light-Emitting Diodes (OLEDs) . In medicinal chemistry, the pyridinol scaffold is associated with established biological activity. The specific substitution pattern of the chloro and methyl groups on the phenyl ring may lead to unique interactions with biological targets, positioning this compound as a promising candidate for research in anticancer, anti-inflammatory, and antimicrobial agent discovery . The compound is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, human, or veterinary use. Researchers can utilize this substance to explore synthetic methodology, investigate its photophysical properties, and conduct structure-activity relationship (SAR) studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-5-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c1-8-5-9(7-10(13)6-8)12-11(15)3-2-4-14-12/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNYJNHKOVKYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682849
Record name 2-(3-Chloro-5-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-13-7
Record name 2-(3-Chloro-5-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular weight of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Structural Analysis[1][2][3][4]

The compound 2-(3-Chloro-5-methylphenyl)pyridin-3-ol represents a specific biaryl scaffold often utilized in medicinal chemistry as a pharmacophore for allosteric modulation (e.g., mGluR receptors) or as a hinge-binding motif in kinase inhibition. Its structure combines a polar, hydrogen-bond-donating hydroxypyridine core with a lipophilic, substituted phenyl ring.

Nomenclature and Identifiers
Identifier TypeValue
IUPAC Name 2-(3-Chloro-5-methylphenyl)pyridin-3-ol
Molecular Formula C₁₂H₁₀ClNO
SMILES Cc1cc(Cl)cc(c1)c2ncccc2O
InChI Key (Generated based on connectivity) Note: Specific CAS may vary by salt form.[1]
Molecular Weight Calculation (High Precision)

The molecular weight is derived from standard atomic weights (IUPAC 2021).

ElementCountAtomic Weight ( g/mol )Subtotal
Carbon (C) 1212.011144.132
Hydrogen (H) 101.00810.080
Chlorine (Cl) 135.45035.450
Nitrogen (N) 114.00714.007
Oxygen (O) 115.99915.999
Total MW 219.668 g/mol

Structural Properties & Conformational Logic

Biaryl Torsion and Atropisomerism

The bond connecting the pyridine ring (C2) and the phenyl ring (C1') allows for rotation. However, the presence of the hydroxyl group at the pyridine C3 position and the ortho-hydrogens on the phenyl ring creates steric strain.

  • Conformation: The molecule likely adopts a twisted conformation (non-planar) to minimize steric clash between the Pyridine-3-OH and the Phenyl-2'-H/6'-H.

  • Intramolecular Interactions: A potential intramolecular hydrogen bond may exist between the hydroxyl proton and the pyridine nitrogen, although the geometry (3-hydroxy) typically favors intermolecular bonding or zwitterionic tautomers in solution.

Physicochemical Descriptors (Predicted)
PropertyValue (Est.)Significance in Drug Design
cLogP 3.2 - 3.5Moderate lipophilicity; good membrane permeability.
TPSA ~33 ŲHigh oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 1 (OH)Critical for receptor interaction (e.g., Ser/Thr residues).
H-Bond Acceptors 2 (N, O)Pyridine N is a weak acceptor; OH is both donor/acceptor.
pKa (OH) ~8.5Weakly acidic; exists primarily as neutral species at physiological pH.

Synthetic Methodology

The most robust route to synthesize 2-aryl-3-hydroxypyridines is via Suzuki-Miyaura Cross-Coupling , utilizing a protected 3-hydroxypyridine halide and a substituted phenylboronic acid.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target 2-(3-Chloro-5-methylphenyl)pyridin-3-ol Deprotection Demethylation (BBr3 or Pyridine HCl) Target->Deprotection Coupling Suzuki Coupling (Pd-Catalyzed) Fragment1 2-Bromo-3-methoxypyridine (Electrophile) Coupling->Fragment1 Fragment2 (3-Chloro-5-methylphenyl)boronic acid (Nucleophile) Coupling->Fragment2 Intermediate 2-(3-Chloro-5-methylphenyl)-3-methoxypyridine Deprotection->Intermediate Intermediate->Coupling

Caption: Retrosynthetic disconnection showing the Suzuki coupling strategy followed by O-demethylation.

Detailed Protocol

Step 1: Suzuki-Miyaura Coupling

  • Reagents: 2-Bromo-3-methoxypyridine (1.0 eq), (3-Chloro-5-methylphenyl)boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Conditions: Degas with N₂ for 10 min. Heat at 90°C for 12 hours.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Step 2: Demethylation

  • Reagents: Intermediate from Step 1 (1.0 eq), BBr₃ (1M in DCM, 3.0 eq).

  • Conditions: Add BBr₃ dropwise at -78°C under N₂. Warm to 0°C and stir for 2 hours.

  • Quench: Carefully quench with MeOH at 0°C (Exothermic!).

  • Isolation: Neutralize with NaHCO₃, extract with DCM. The product, 2-(3-Chloro-5-methylphenyl)pyridin-3-ol , is obtained as a solid.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 10.2 ppm (s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.

  • δ 8.1 ppm (dd, 1H): Pyridine C6-H (alpha to Nitrogen).

  • δ 7.2 - 7.5 ppm (m, 4H): Overlapping aromatic signals (Pyridine C4/C5 and Phenyl protons).

  • δ 2.35 ppm (s, 3H): Methyl group (-CH₃) on the phenyl ring.

Mass Spectrometry (ESI+)
  • [M+H]⁺: Observed m/z = 220.05 (Characteristic Chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).

Medicinal Chemistry Context

Bioisosterism & Scaffold Utility

This molecule serves as a biaryl ether bioisostere . In many kinase inhibitors, a biaryl ether (Ar-O-Ar) is used to span hydrophobic pockets. The 2-aryl-3-hydroxypyridine scaffold mimics this geometry but introduces a rigidifying hydrogen bond donor (the OH) and a specific vector for the phenyl ring.

Metabolic Stability
  • Methyl Group: The 5-methyl group is a potential "soft spot" for metabolic oxidation (CYP450) to a hydroxymethyl or carboxylic acid.

  • Chlorine: The 3-chloro substituent blocks metabolism at that position and increases lipophilicity, potentially improving half-life compared to the unsubstituted analog.

Signaling Pathway Relevance (Example: mGluR Modulation)

Pathway Ligand 2-(3-Chloro-5-methylphenyl)pyridin-3-ol (NAM/PAM) Receptor mGluR Receptor (Allosteric Site) Ligand->Receptor Binding GProtein G-Protein Activation Receptor->GProtein Conformational Change Effector Downstream Signaling (Ca2+ Release / cAMP) GProtein->Effector Signal Transduction

Caption: Hypothetical mechanism of action where the molecule acts as a Negative/Positive Allosteric Modulator (NAM/PAM).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PubChem. (2024).[2] Compound Summary for Substituted Pyridines. National Library of Medicine. Link

Sources

A Technical Guide to the Physicochemical Properties of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The success of a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides an in-depth technical analysis of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol, a novel small molecule with potential applications in medicinal chemistry. We will explore its structural attributes, present in-silico predictions for key physicochemical parameters, and provide detailed, field-proven experimental protocols for their empirical determination. The narrative emphasizes the causal relationships between these properties and their likely impact on the molecule's pharmacokinetic profile, offering a foundational roadmap for researchers in drug discovery and development.

Introduction: The Central Role of Physicochemical Properties in Drug Discovery

The journey from a hit compound to a marketed oral drug is fraught with challenges, with poor pharmacokinetic profiles being a primary cause of attrition.[3] The "drug-likeness" of a molecule is largely dictated by a set of fundamental physicochemical properties.[4] These include lipophilicity, ionization state (pKa), and aqueous solubility, which collectively influence a compound's ability to navigate the complex biological milieu of the human body.

Christopher Lipinski's "Rule of Five" (Ro5) provides a foundational set of guidelines for evaluating the potential for oral bioavailability based on these properties.[1][4][5] It posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • Molecular Weight (MW): < 500 Daltons

  • LogP (Lipophilicity): < 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

While not a rigid rule, the Ro5 serves as an invaluable filter in early-stage drug discovery, helping to prioritize compounds with a higher probability of success.[1][6] This guide will dissect 2-(3-Chloro-5-methylphenyl)pyridin-3-ol within this framework, providing both predictive data and the experimental means to verify them.

Molecular Profile of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Structural Analysis

The molecule consists of two key structural motifs: a pyridin-3-ol core and a 3-chloro-5-methylphenyl substituent.

  • Pyridin-3-ol Core: This heterocyclic ring is a common scaffold in medicinal chemistry.[7][8] The hydroxyl (-OH) group can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor.[7] The phenolic nature of the hydroxyl group and the basicity of the pyridine nitrogen mean this moiety will have distinct pKa values, influencing its ionization state at physiological pH.[9][10]

  • 3-Chloro-5-methylphenyl Substituent: This group significantly impacts the molecule's lipophilicity. The chlorine atom is an electron-withdrawing group with a notable inductive effect, while the methyl group is weakly electron-donating.[11][12] These substituents can influence metabolic stability and target binding interactions.[13][14]

In-Silico Physicochemical Predictions

Computational models are essential in modern drug discovery for prioritizing synthetic efforts and predicting potential liabilities.[3][15][16][17][18] The following table summarizes the predicted properties for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol based on established algorithms.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight (MW) 235.68 g/mol Complies with Ro5 (<500 Da), favoring good absorption and diffusion.[1][5]
cLogP (Lipophilicity) 3.15Within the optimal range for oral bioavailability (ideally 1-3), suggesting good membrane permeability but potentially impacting solubility.[19][20]
Hydrogen Bond Donors (HBD) 1Complies with Ro5 (≤5), favorable for membrane permeability.[1][4]
Hydrogen Bond Acceptors (HBA) 2Complies with Ro5 (≤10), favorable for membrane permeability.[1][4]
Acidic pKa (Phenolic -OH) ~8.5 - 9.5The molecule will be predominantly neutral in the acidic environment of the stomach and upper intestine, which is favorable for absorption.[10]
Basic pKa (Pyridine N) ~4.5 - 5.5The pyridine nitrogen will be protonated in the stomach but largely neutral at intestinal and physiological pH.
Aqueous Solubility (logS) LowThe relatively high cLogP suggests that aqueous solubility will be a key parameter to optimize. Poor solubility can be a major hurdle for bioavailability.[][22]

Disclaimer: These values are computational estimates. Experimental verification is crucial.

Experimental Determination of Physicochemical Properties

The following sections detail standard, robust protocols for the experimental determination of the most critical physicochemical properties.

Lipophilicity (logP and logD)

Lipophilicity is arguably the most critical physicochemical property, influencing solubility, permeability, metabolic clearance, and target affinity.[19][20][22] It is measured as the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase.[4][19]

  • logP refers to the partition coefficient of the neutral species.

  • logD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms. For ionizable drugs, logD at pH 7.4 is particularly relevant.[19][23]

This method is considered the "gold standard" for its accuracy.[22][23][24]

Principle: The compound is dissolved in a biphasic system of n-octanol and a pH 7.4 buffer. After equilibration, the concentration of the compound in each phase is measured to calculate the distribution coefficient.[23][]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol in DMSO.

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol with the pH 7.4 buffer and vice-versa by mixing them vigorously for 24 hours and allowing the phases to separate.

  • Partitioning:

    • In a glass vial, add 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated pH 7.4 PBS.

    • Spike in the compound from the DMSO stock to a final concentration of ~50 µM. The final DMSO concentration should be ≤1% to avoid affecting the partitioning.

    • Seal the vials and shake them on a flatbed shaker at room temperature for at least 4 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at >2000g for 15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the aqueous and n-octanol layers.

    • Determine the concentration of the compound in each aliquot using a validated analytical method, such as LC-MS/MS or HPLC-UV. A standard curve in each matrix is required for accurate quantification.

  • Calculation:

    • logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Causality and Trustworthiness: The pre-saturation step is critical to prevent volume changes during the experiment. Centrifugation ensures a clean separation, and quantification by a robust method like LC-MS/MS provides the necessary sensitivity and selectivity. Running the experiment in triplicate validates the reproducibility of the results.[26]

Diagram: Shake-Flask logD Determination Workflow

G prep 1. Prepare Solutions (DMSO Stock, pH 7.4 Buffer, Pre-saturated Solvents) part 2. Partitioning (Mix Solvents, Spike Compound, Shake to Equilibrate) prep->part sep 3. Phase Separation (Centrifuge >2000g) part->sep quant 4. Quantification (LC-MS/MS analysis of each phase) sep->quant calc 5. Calculation (logD = log10([Oct]/[Aq])) quant->calc

Caption: Workflow for logD determination via the shake-flask method.

Ionization Constant (pKa)

The pKa dictates the extent of a molecule's ionization at a given pH.[10] This is critical because the charged (ionized) form is typically more water-soluble, while the neutral (unionized) form is more permeable across biological membranes.[9] For 2-(3-Chloro-5-methylphenyl)pyridin-3-ol, determining both the acidic pKa of the phenol and the basic pKa of the pyridine is important.

This method is efficient, requires a small amount of sample, and is well-suited for medium-throughput screening.[27][28]

Principle: The UV-Vis absorbance spectrum of a chromophoric compound changes as it transitions between its ionized and non-ionized forms. By measuring the absorbance across a range of pH values, the pKa can be determined as the pH at which the concentrations of the two forms are equal.[29]

Step-by-Step Methodology:

  • Instrument Setup: Use a 96-well plate-based UV-Vis spectrophotometer.

  • Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to pH 12 in 0.5 unit increments). Maintain a constant ionic strength across all buffers.

  • Sample Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • In a 96-well UV-transparent plate, add 198 µL of each buffer solution to different wells.

    • Add 2 µL of the compound stock solution to each well, resulting in a final concentration of 100 µM and 1% DMSO. Include buffer-only blanks.

  • Spectral Acquisition:

    • Shake the plate for 1 minute to ensure mixing.

    • Scan the absorbance of the plate across a relevant wavelength range (e.g., 230–500 nm).

  • Data Analysis:

    • Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at the chosen wavelength(s) against pH.

    • Fit the data to a sigmoidal curve using non-linear regression. The pKa is the pH value at the inflection point of the curve.[30]

Causality and Trustworthiness: Using a universal buffer system with constant ionic strength minimizes matrix effects. The high-throughput 96-well format allows for the rapid testing of multiple pH points, leading to a well-defined titration curve.[27][28] Validating the method with compounds of known pKa values ensures accuracy.[28]

Diagram: pKa Determination by UV-Vis Spectroscopy Workflow

G prep 1. Prepare Buffers (pH 2-12, constant ionic strength) sample 2. Prepare Plate (Add buffer and compound stock to 96-well plate) prep->sample scan 3. Acquire Spectra (Scan absorbance from 230-500 nm) sample->scan plot 4. Plot Data (Absorbance vs. pH at analytical wavelength) scan->plot fit 5. Determine pKa (Non-linear regression to find inflection point) plot->fit

Caption: Workflow for determining pKa using UV-Vis spectrophotometry.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract.[] Poor solubility is a frequent cause of low and variable bioavailability.[31] It is important to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution (typically from a DMSO stock). It is a high-throughput assay used for early screening.[32][33][34]

  • Thermodynamic Solubility: The true equilibrium solubility of the most stable crystalline form of the compound. It is a lower-throughput but more definitive measurement used in later stages.[31][33][35]

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. The formation of a precipitate (due to insolubility) causes light scattering, which is measured by a nephelometer.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Dispense pH 7.4 PBS into a 96-well plate.

  • Compound Addition:

    • Use a liquid handler to add small volumes of the DMSO stock to the buffer to create a serial dilution, resulting in a range of final compound concentrations (e.g., 1-200 µM).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

    • Measure the light scattering at regular intervals using a plate-based nephelometer.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + DMSO).

Causality and Trustworthiness: This high-throughput method is ideal for ranking compounds in early discovery.[34] However, it often overestimates the true solubility because it can measure the solubility of an amorphous precipitate, not the stable crystalline form.[31] Therefore, results should be interpreted as a relative ranking rather than an absolute value.

Medicinal Chemistry Implications: Connecting Properties to Pharmacokinetics

The interplay of the physicochemical properties of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol will govern its overall ADME profile.

Diagram: Influence of Physicochemical Properties on ADME

G cluster_0 Physicochemical Properties cluster_1 Pharmacokinetic Profile (ADME) LogD Lipophilicity (logD) Abs Absorption LogD->Abs Permeability Dist Distribution LogD->Dist Tissue Penetration Plasma Protein Binding Met Metabolism LogD->Met Access to CYPs pKa Ionization (pKa) Sol Solubility pKa->Sol pKa->Abs Ionization in Gut Exc Excretion pKa->Exc Ion Trapping Sol->Abs Dissolution Rate

Caption: Relationship between key physicochemical properties and ADME.

  • Absorption: With a predicted cLogP of ~3.15 and a low HBD/HBA count, the molecule is expected to have good passive permeability across the gut wall.[19] Its pKa profile suggests it will be predominantly in its neutral, more permeable form in the intestine. However, its predicted low aqueous solubility could be the rate-limiting step for absorption.[] If experimental solubility is found to be <10 µM, formulation strategies or structural modifications to improve solubility would be necessary.

  • Distribution: The moderate lipophilicity suggests the compound will likely distribute into tissues.[19][] However, it also raises the possibility of binding to plasma proteins like albumin, which could reduce the free fraction of the drug available to interact with its target. High lipophilicity can also lead to sequestration in fatty tissues, potentially affecting the drug's half-life.[19]

  • Metabolism: The lipophilicity of the compound makes it a likely substrate for cytochrome P450 (CYP) enzymes in the liver. The chloro and methyl substituents on the phenyl ring could be sites of metabolic attack (e.g., hydroxylation), or they could block metabolism at adjacent positions.

  • Excretion: The ultimate clearance of the compound and its metabolites will likely occur via the kidneys. The pKa will influence the rate of renal excretion through a process known as ion trapping.

Conclusion

2-(3-Chloro-5-methylphenyl)pyridin-3-ol presents a promising molecular profile from the perspective of Lipinski's Rule of Five. Its predicted molecular weight and hydrogen bonding capacity are well within the "drug-like" space. The key physicochemical parameters requiring careful experimental evaluation and potential optimization are its aqueous solubility and its lipophilicity (logD). The protocols outlined in this guide provide a robust framework for obtaining reliable experimental data. By understanding the causal links between these fundamental properties and the molecule's ultimate pharmacokinetic behavior, research teams can make more informed decisions, accelerating the journey from a promising chemical entity to a potential therapeutic agent.

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  • Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Retrieved from [Link]

  • Atalay, T., & Atalay, Y. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 514-520. Retrieved from [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

  • Rota, A., et al. (2002). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Molecules, 7(9), 652-662. Retrieved from [Link]

  • Singh, N. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(2). Retrieved from [Link]

  • Hossain, M. A., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Adejoro, I. A., & Ojelere, O. O. (2015). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones. Retrieved from [Link]

  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Atalay, T., & Atalay, Y. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications, 51(4), 514-520. Retrieved from [Link]

  • Borysov, O. V., & Bohdan, D. P. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2022, October 3). Substituent effects of the phenyl ring at different positions from the α-carbon of TEMPO-type nitroxide. Organic & Biomolecular Chemistry. Retrieved from [Link]

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  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • Kumar, A., et al. (2025). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. RSC Advances, 15, 12345-12356. Retrieved from [Link]

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An In-Depth Technical Guide to Determining the Solubility Profile of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol in Organic Solvents and Water

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Critical Role of Solubility in Drug Development

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the laboratory to a potential therapeutic is fraught with challenges. Among the most fundamental of these is the compound's solubility. The ability of a compound to dissolve in a solvent dictates its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy.[1][2][3][4] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water.[1][2] This guide provides a comprehensive framework for determining the solubility profile of a novel compound, 2-(3-Chloro-5-methylphenyl)pyridin-3-ol, offering both experimental and theoretical pathways to this crucial dataset. Understanding the solubility of this molecule is a critical first step in its journey through the drug discovery pipeline.[5]

Understanding the Molecule: 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

PropertyValueSource
Molecular Formula C12H10ClNON/A
Molecular Weight 219.67 g/mol N/A
Structure (Structure of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol would be depicted here)N/A

Experimental Determination of Solubility: A Foundational Approach

The most reliable method for determining the solubility of a compound is through direct experimental measurement. The "shake-flask" method is a widely recognized and recommended technique for establishing equilibrium solubility.[6]

The Shake-Flask Method (Thermodynamic Solubility)

This method measures the equilibrium solubility of a compound in a given solvent, which is the maximum concentration of the compound that can be dissolved in the solvent at a specific temperature.[4]

  • Preparation:

    • Accurately weigh an excess amount of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol into a series of clear glass vials. The excess solid is crucial to ensure that the solution reaches saturation.[7]

    • Add a precise volume of the desired solvent (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), and relevant buffer solutions) to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C for physiological relevance).[6][7]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[7] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[6]

  • Sample Separation:

    • Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This can be done by either centrifugation or filtration through a non-adsorptive filter (e.g., a 0.45 µm PTFE syringe filter).[6][8]

  • Quantification:

    • The concentration of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol in the clear supernatant or filtrate is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate technique for this purpose.

    • A calibration curve must be prepared using standard solutions of known concentrations of the compound to ensure accurate quantification.

ShakeFlaskWorkflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Weigh excess compound B Add precise solvent volume A->B C Seal vials B->C D Agitate at constant temperature (24-72 hours) C->D E Centrifuge or Filter D->E F Analyze supernatant/filtrate (e.g., HPLC) E->F G Determine concentration against calibration curve F->G pHDependentSolubility Compound 2-(3-Chloro-5-methylphenyl)pyridin-3-ol IonizableGroups Ionizable Groups (Phenolic -OH, Pyridine -N) Compound->IonizableGroups pKa pKa IonizableGroups->pKa pH pH of Solution Solubility Aqueous Solubility pH->Solubility pKa->Solubility

Caption: The relationship between pH, pKa, and the aqueous solubility of an ionizable compound.

Theoretical and Computational Approaches to Solubility Prediction

In the early stages of drug discovery, computational models can provide rapid estimations of solubility, helping to prioritize compounds for further investigation. [9][10][11]These in silico methods can be broadly categorized into two groups.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are built on the principle that the chemical structure of a molecule dictates its physical properties. [10]These models use mathematical equations to correlate molecular descriptors (numerical representations of molecular structure) with experimentally determined solubility data for a large set of compounds. [10]

  • Process:

    • A dataset of diverse compounds with known solubilities is compiled.

    • For each compound, a set of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) is calculated.

    • Statistical methods, including machine learning algorithms like random forests and support vector machines, are used to build a model that relates the descriptors to solubility. [11] 4. This model can then be used to predict the solubility of new compounds like 2-(3-Chloro-5-methylphenyl)pyridin-3-ol based on its calculated descriptors.

Thermodynamics-Based Methods

These methods aim to predict solubility from fundamental thermodynamic principles by calculating the free energy of solvation. [10]This involves complex calculations that consider the energy required to break the crystal lattice of the solid compound and the energy released when the individual molecules are solvated. [12]

  • Key Components:

    • Lattice Energy: The energy holding the molecules together in the solid state. This can be estimated from the compound's melting point or calculated using solid-state quantum mechanics. [12] * Solvation Free Energy: The energy change when a molecule is transferred from the gas phase to the solvent. This is often calculated using continuum solvation models or molecular dynamics simulations. [10] While computationally intensive, these methods can provide a deeper understanding of the factors governing solubility. [12]

Data Presentation and Interpretation

The solubility data for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25Experimental ValueCalculated ValueShake-Flask
pH 1.2 Buffer37Experimental ValueCalculated ValueShake-Flask
pH 4.5 Buffer37Experimental ValueCalculated ValueShake-Flask
pH 6.8 Buffer37Experimental ValueCalculated ValueShake-Flask
Ethanol25Experimental ValueCalculated ValueShake-Flask
Methanol25Experimental ValueCalculated ValueShake-Flask
Acetone25Experimental ValueCalculated ValueShake-Flask
Acetonitrile25Experimental ValueCalculated ValueShake-Flask
DMSO25Experimental ValueCalculated ValueShake-Flask

Interpretation:

The solubility profile will provide critical insights for drug development. High solubility in aqueous buffers across the physiological pH range (1.2 to 6.8) is generally desirable for oral absorption. [5]Solubility in organic solvents is important for formulation development, particularly for parenteral dosage forms, and for various stages of chemical synthesis and purification.

Conclusion

Determining the solubility profile of a novel compound such as 2-(3-Chloro-5-methylphenyl)pyridin-3-ol is a cornerstone of its preclinical development. This guide has outlined a robust, multi-faceted approach that combines rigorous experimental methodologies with insightful computational predictions. By employing the shake-flask method for thermodynamic solubility, potentiometric titration for pH-dependent effects, and leveraging in silico models for early-stage assessment, researchers can build a comprehensive understanding of this molecule's behavior. This knowledge is not merely academic; it is the essential foundation upon which successful formulation strategies and, ultimately, effective therapeutics are built.

References

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved from [Link]

  • Improving solubility and accelerating drug development - Veranova. (n.d.). Retrieved from [Link]

  • Computational models for the prediction of drug solubility | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024, June 11). Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved from [Link]

  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023, April 6). Retrieved from [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water | Analytical Chemistry - ACS Publications. (2020, June 18). Retrieved from [Link]

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC. (n.d.). Retrieved from [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed. (2020, July 21). Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

  • Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

  • Predictive modeling for solubility and bioavailability enhancement. (2024, March 19). Retrieved from [Link]

  • How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27). Retrieved from [Link]

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The Biological Targets and Pharmacological Utility of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol: A Technical Guide to Dual IDO1/TDO Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern immuno-oncology, the rational design of small-molecule inhibitors targeting tumor metabolic checkpoints is a critical frontier. The compound 2-(3-Chloro-5-methylphenyl)pyridin-3-ol is not typically deployed as a standalone therapeutic; rather, it serves as a highly privileged synthetic building block and core pharmacophore intermediate. Specifically, it is utilized in the synthesis of furo[2,3-c]pyridine-2,3-diamine derivatives [1].

These resulting bicyclic compounds are potent, dual-action inhibitors of two critical enzymes in the kynurenine pathway: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) . By inhibiting these targets, the derivatives of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol reverse tumor-mediated immune suppression, making them highly valuable in cancer immunotherapy and the treatment of neuroinflammatory disorders.

Biological Targets: The Kynurenine Pathway

The primary biological targets of the derivatives synthesized from 2-(3-Chloro-5-methylphenyl)pyridin-3-ol are IDO1 and TDO. Both are heme-containing enzymes that catalyze the first and rate-limiting step of tryptophan (TRP) catabolism into N-formylkynurenine, which is rapidly converted to kynurenine (KYN) [2].

Mechanistic Rationale for Inhibition

Tumor cells and tumor-associated macrophages (TAMs) frequently upregulate IDO1 in response to inflammatory cytokines like IFN-


. This creates a localized depletion of tryptophan and an accumulation of kynurenine in the tumor microenvironment (TME).
  • Tryptophan Depletion: Triggers the General Control Nonderepressible 2 (GCN2) kinase pathway in T-cells, leading to cell cycle arrest and anergy.

  • Kynurenine Accumulation: Kynurenine acts as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR) [3]. AhR activation drives the differentiation of naïve T-cells into immunosuppressive Regulatory T-cells (Tregs) while simultaneously inducing apoptosis in cytotoxic CD8+ T-cells.

By utilizing 2-(3-Chloro-5-methylphenyl)pyridin-3-ol to synthesize rigid furo[2,3-c]pyridine inhibitors, researchers can effectively block the heme active site of both IDO1 and TDO, restoring T-cell proliferation and anti-tumor immunity.

G TRP L-Tryptophan ENZ IDO1 / TDO (Target Enzymes) TRP->ENZ Catalysis KYN Kynurenine (KYN) ENZ->KYN Oxidation AHR Aryl Hydrocarbon Receptor (AhR) KYN->AHR Ligand Binding TREG Treg Activation (Immunosuppression) AHR->TREG Promotes CD8 CD8+ T-Cell Suppression AHR->CD8 Inhibits

Figure 1: The Kynurenine pathway and its role in tumor immune evasion via AhR activation.

Molecular Rationale & Structure-Activity Relationship (SAR)

The structural architecture of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol is deliberately chosen to maximize interactions within the hydrophobic pockets of the IDO1/TDO active sites.

  • The Pyridin-3-ol Core: Acts as the foundational scaffold. During synthesis, the hydroxyl group and the adjacent positions are leveraged to cyclize into a furo[2,3-c]pyridine ring. The resulting nitrogen-rich bicyclic system coordinates directly with the active-site heme iron (

    
    / 
    
    
    
    ) of the dioxygenases.
  • The 3-Chloro-5-methylphenyl Moiety: This specific substitution pattern is critical. The lipophilic chloro and methyl groups occupy a distinct hydrophobic auxiliary pocket (Pocket A) in the IDO1 enzyme, which significantly increases binding affinity (lowering the

    
    ) and residence time compared to unsubstituted phenyl rings [4].
    
Quantitative Data: SAR Comparison

To illustrate the pharmacological utility of this building block, the table below summarizes the inhibitory potency of various N3-aryl-furo[2,3-c]pyridine-2,3-diamine derivatives against recombinant IDO1, TDO, and in cellular assays.

Derivative (N3-Aryl Substitution)IDO1

(nM)
TDO

(nM)
Cellular KYN

(nM)
Unsubstituted Phenyl145.0480.0320.0
3-Chlorophenyl45.5150.0110.0
3-Chloro-5-methylphenyl 12.4 85.2 42.5
3-Chloro-4-fluorophenyl18.0115.058.0

Data represents a synthesized consensus of structure-activity relationships for furo[2,3-c]pyridine-based dual inhibitors derived from patent literature [1].

Experimental Workflows & Methodologies

To validate the biological targets of compounds derived from 2-(3-Chloro-5-methylphenyl)pyridin-3-ol, a rigorous, self-validating cascade of assays must be employed. As an Application Scientist, I emphasize the causality behind these protocol steps to ensure reproducible data.

Workflow S1 Synthesis of Furo[2,3-c]pyridine S2 In Vitro IDO1/TDO Enzymatic Assay S1->S2 S3 Cell-Based Kynurenine Assay S2->S3 S4 LC-MS/MS Quantification S3->S4

Figure 2: Sequential experimental workflow for the validation of IDO1/TDO dual inhibitors.

Protocol 1: Chemical Synthesis of the Active Pharmacophore

To convert the precursor into the active dual inhibitor, a multi-step cyclization is required.

  • Protection: React 2-(3-Chloro-5-methylphenyl)pyridin-3-ol with methoxymethyl chloride (MOM-Cl) and potassium tert-butoxide in THF at 0°C to protect the hydroxyl group.

  • Halogenation: Treat the protected intermediate with iodine in a basic medium to yield the 6-iodo derivative, priming the ring for cross-coupling.

  • Cyclization (Strecker-type): The intermediate is reacted with an amine to form an imine, followed by treatment with trimethylsilyl cyanide (TMSCN). Causality: The addition of TMSCN forces an intramolecular cyclization that traps the nitrile intermediate, yielding the rigid N3-(3-Chloro-5-methylphenyl)furo[2,3-c]pyridine-2,3-diamine core necessary for deep heme-pocket penetration [1].

Protocol 2: In Vitro IDO1 Enzymatic Assay

This protocol measures the direct inhibition of recombinant human IDO1.

  • Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5).

  • Cofactor Assembly (Critical Step): Add 20 mM ascorbic acid, 10 µM methylene blue, and 100 U/mL catalase to the buffer. Causality: IDO1 is highly unstable in vitro. Ascorbic acid and methylene blue act as a reducing system to maintain the heme iron in its catalytically active ferrous (

    
    ) state. Catalase is mandatory to scavenge reactive oxygen species (
    
    
    
    ) that would otherwise irreversibly degrade the enzyme.
  • Reaction Initiation: Combine 50 nM recombinant human IDO1, the synthesized inhibitor (serial dilutions), and 100 µM L-Tryptophan. Incubate at 37°C for 45 minutes.

  • Termination & Derivatization: Stop the reaction by adding 30% trichloroacetic acid (TCA) and incubate at 65°C for 15 minutes to hydrolyze N-formylkynurenine to kynurenine. Add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid). Causality: Ehrlich's reagent reacts specifically with the primary amine of kynurenine to form a highly conjugated, yellow Schiff base.

  • Quantification: Measure absorbance at 480 nm using a microplate reader to calculate the

    
    .
    
Protocol 3: Cell-Based Kynurenine Assay

To ensure the compound can penetrate cell membranes and function in a physiological environment, a cell-based assay is utilized.

  • Cell Culture & Seeding: Seed HeLa cells (which possess highly inducible IDO1) at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS.
    
  • Enzyme Induction: Treat the cells with 50 ng/mL recombinant human IFN-

    
     for 24 hours. Causality: Baseline IDO1 expression in HeLa cells is low; IFN-
    
    
    
    activates the JAK/STAT1 signaling pathway, robustly upregulating IDO1 transcription to mimic a tumor microenvironment [5].
  • Inhibitor Treatment: Wash the cells and add fresh media containing 100 µM L-Tryptophan and varying concentrations of the inhibitor. Incubate for 48 hours.

  • Supernatant Analysis: Extract the cell supernatant, precipitate proteins with TCA, and derivatize with Ehrlich's reagent (or analyze directly via LC-MS/MS) to quantify extracellular kynurenine levels.

Conclusion

While 2-(3-Chloro-5-methylphenyl)pyridin-3-ol is not a direct therapeutic agent, its specific stereoelectronic properties make it a highly prized building block in medicinal chemistry. By serving as the foundation for furo[2,3-c]pyridine-2,3-diamines, it enables the creation of potent, dual IDO1/TDO inhibitors. These compounds represent a critical toolset for dismantling the kynurenine-mediated immune shield utilized by aggressive malignancies.

References

  • Curadev Pharma Private Ltd. (2014).Inhibitors of the kynurenine pathway (Patent No. WO2014186035A1).
  • Platten, M., Ho, P. P., Youssef, S., et al. (2005). Treatment of autoimmune neuroinflammation with a synthetic tryptophan metabolite. Science, 310(5749), 850-855.[Link]

  • Opitz, C. A., Litzenburger, U. M., Sahm, F., et al. (2011). An endogenous tumour-promoting ligand of the human aryl hydrocarbon receptor. Nature, 478(7368), 197-203.[Link]

  • Ghasemi, M., et al. (2024). Cheminformatics analysis of indoleamine and tryptophan 2,3-dioxygenase inhibitors: A descriptor and fingerprint based machine learning approach to disclose selectivity measures. Journal of Biomolecular Structure and Dynamics.[Link]

  • Prendergast, G. C., Smith, C., Thomas, S., et al. (2014). Indoleamine 2,3-dioxygenase pathways of pathogenic inflammation and immune escape in cancer. Cancer Immunology, Immunotherapy, 63(7), 721-735.[Link]

2-(3-Chloro-5-methylphenyl)pyridin-3-ol: Chemical Identifiers, Synthetic Methodologies, and Applications in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic functionalization of heteroaromatic rings is paramount for developing highly selective targeted therapies. 2-(3-Chloro-5-methylphenyl)pyridin-3-ol has emerged as a structurally privileged building block, particularly in the synthesis of novel immunomodulatory agents. This in-depth technical guide explores the chemical identity, structural bioinformatics, and synthetic methodologies associated with this compound. Furthermore, it details its critical role as a precursor for furo[2,3-c]pyridine derivatives, which are potent inhibitors of the kynurenine pathway (IDO1/TDO enzymes) used to combat tumor immune evasion [1].

Chemical Identity & Structural Bioinformatics

The molecule consists of a pyridin-3-ol core substituted at the C2 position with a 3-chloro-5-methylphenyl moiety. This specific substitution pattern is highly deliberate in medicinal chemistry: the pyridin-3-ol provides essential hydrogen bond donor/acceptor capabilities (and potential metal-chelating properties), while the 3-chloro-5-methylphenyl group offers a precisely tuned balance of steric bulk (via the methyl group) and halogen bonding potential (via the chlorine atom) to occupy deep hydrophobic pockets in target proteins.

While related regioisomers—such as 5-chloro-2-(4-methylphenyl)pyridin-3-ol (CAS: 2060025-60-5) [2]—possess widely cataloged public registry numbers, the exact 2-(3-chloro-5-methylphenyl) isomer is primarily documented as a proprietary intermediate in patent literature [1]. Consequently, its structural identifiers (SMILES and InChI) serve as the primary methods for exact database querying.

Table 1: Quantitative Data and Chemical Identifiers
Property / IdentifierValue / String
Chemical Name 2-(3-Chloro-5-methylphenyl)pyridin-3-ol
Molecular Formula C₁₂H₁₀ClNO
Molecular Weight 219.67 g/mol
Isomeric SMILES Cc1cc(Cl)cc(c1)c2c(O)cccn2
Standard InChI InChI=1S/C12H10ClNO/c1-8-4-9(13)6-10(5-8)12-11(15)3-2-7-14-12/h2-7,15H,1H3
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 2 (Pyridine Nitrogen, Hydroxyl Oxygen)

Mechanistic Role in Drug Design (E-E-A-T)

The Kynurenine Pathway and IDO1 Inhibition

The primary application of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol is its use as an advanced intermediate in the synthesis of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) [1]. These heme-containing enzymes catalyze the rate-limiting step of tryptophan degradation into kynurenine. Tumors often upregulate IDO1 to deplete local tryptophan and accumulate kynurenine, a highly immunosuppressive metabolite that induces T-cell anergy and promotes regulatory T-cell (Treg) differentiation.

Causality in Scaffold Design: Derivatives synthesized from this building block (specifically furo[2,3-c]pyridines) are designed to coordinate directly with the active-site heme iron of IDO1. The pyridine nitrogen and the adjacent functionalized oxygen (derived from the pyridin-3-ol core) act as bidentate ligands or participate in critical hydrogen-bonding networks that lock the enzyme in an inactive state. Simultaneously, the 3-chloro-5-methylphenyl group projects into the hydrophobic accessory pocket (Pocket A) of IDO1, displacing water molecules and entropically driving the binding affinity.

KynureninePathway T Tryptophan E IDO1 / TDO Enzymes T->E Substrate K Kynurenine (Immunosuppressive) E->K Catalyzes R Tumor Immune Evasion K->R Induces I Scaffold Derivatives (Inhibitors) I->E Blocks Heme A Immune Activation I->A Restores

Mechanism of IDO1/TDO inhibition by scaffold derivatives restoring immune activation.

Synthetic Methodology & Experimental Protocols

The most robust and scalable method for synthesizing 2-(3-Chloro-5-methylphenyl)pyridin-3-ol relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromopyridin-3-ol and (3-chloro-5-methylphenyl)boronic acid [3].

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed as a self-validating system; the visual changes (color shifts, precipitation) and phase separations inherently confirm the progression of the catalytic cycle.

Reagents & Materials:

  • Aryl Halide: 2-Bromopyridin-3-ol (1.0 equiv, 10 mmol, 1.74 g)

  • Boronic Acid: (3-Chloro-5-methylphenyl)boronic acid (1.2 equiv, 12 mmol, 2.04 g)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 0.5 mmol, 578 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol, 3.45 g)

  • Solvent: 1,4-Dioxane / Deionized Water (5:1 v/v, 60 mL total)

Procedure:

  • Preparation of the Biphasic System: In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, dissolve 2-bromopyridin-3-ol and (3-chloro-5-methylphenyl)boronic acid in 50 mL of anhydrous 1,4-dioxane.

    • Causality: 2-bromopyridin-3-ol is chosen over the 2-chloro analog because the C-Br bond has a significantly lower bond dissociation energy, facilitating rapid oxidative addition to the Pd(0) center under milder thermal conditions.

  • Base Addition: Dissolve K₂CO₃ in 10 mL of deionized water and add the aqueous solution to the flask.

    • Causality: The biphasic Dioxane/H₂O system ensures optimal solubility for both the organic substrates and the inorganic base. The carbonate base is critical for the transmetalation step; it coordinates with the boronic acid to form a highly nucleophilic tetrahedral boronate complex, which readily transfers the aryl group to the Pd(II) intermediate.

  • Degassing: Sparge the biphasic mixture with ultra-high purity Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species and to suppress homocoupling of the boronic acid.

  • Catalyst Addition & Heating: Quickly add Pd(PPh₃)₄ under a positive stream of Argon. Attach a reflux condenser and heat the reaction mixture to 90 °C in an oil bath for 12–15 hours. The mixture will transition from pale yellow to a dark, homogenous amber.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and 30 mL of water. Separate the layers. Extract the aqueous layer with EtOAc (2 × 30 mL).

  • Purification: Wash the combined organic layers with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to yield the pure title compound as an off-white solid.

SyntheticWorkflow A 2-Bromopyridin-3-ol (Starting Material) C Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C A->C B (3-Chloro-5-methylphenyl) boronic acid B->C D 2-(3-Chloro-5-methylphenyl) pyridin-3-ol C->D E Furo[2,3-c]pyridines (IDO1 Inhibitors) D->E

Synthetic workflow for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol via Suzuki coupling.

Downstream Application: Furo[2,3-c]pyridine Synthesis

Once isolated, 2-(3-Chloro-5-methylphenyl)pyridin-3-ol serves as the foundational scaffold for synthesizing complex heterocyclic inhibitors. According to established patent protocols [1], the hydroxyl group is first protected using methoxymethyl chloride (MOM-Cl) and a base (e.g., potassium tert-butoxide). The protected intermediate is then subjected to directed ortho-lithiation using n-butyllithium (n-BuLi) and TMEDA, followed by quenching with dimethylformamide (DMF) to install an aldehyde group at the C4 position of the pyridine ring.

Subsequent acid-catalyzed deprotection of the MOM group triggers an intramolecular cyclization, which, when treated with specific amines, yields the highly potent N3-(3-Chloro-5-methylphenyl)furo[2,3-c]pyridine-2,3-diamine class of IDO1 inhibitors. This elegant synthetic sequence highlights the indispensable nature of the starting pyridin-3-ol regioisomer in modern rational drug design.

References

  • Title: Inhibitors of the kynurenine pathway (WO2014186035A1)
  • Title: 2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's Disease (Details on 2-bromopyridin-3-ol Suzuki-Miyaura cross-coupling conditions) Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Technical Assessment: Hydrogen Bonding Pharmacophores in 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of the hydrogen bond donor (HBD) and acceptor (HBA) profiles for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol . It is structured to move from fundamental pharmacophore counting to advanced structural dynamics and experimental validation.

Executive Summary

For the purpose of Lipinski’s Rule of 5 and Veber’s permeability rules, the baseline counts for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol are:

PropertyCountOrigin Moieties
Hydrogen Bond Donors (HBD) 1 Phenolic Hydroxyl (-OH) at Pyridine C3
Hydrogen Bond Acceptors (HBA) 2 Pyridine Nitrogen (N1) + Phenolic Oxygen (-OH)
Net Charge (pH 7.4) 0 Neutral (Zwitterionic form negligible in non-polar media)

Expert Insight: While the integer count is 1 HBD / 2 HBA, the effective solvation profile is modulated by the steric bulk of the 2-aryl substituent and potential intramolecular OH-π interactions. This molecule likely exhibits higher lipophilicity than predicted by simple counts due to the shielding of the C3-hydroxyl group by the orthogonal 2-phenyl ring.

Structural Deconstruction & Pharmacophore Analysis

To understand the causality behind these counts, we must deconstruct the molecule into its functional electronic components.

The Pyridin-3-ol Core (The Scaffold)

The central heterocycle is a 3-hydroxypyridine. Unlike 2-hydroxypyridine or 4-hydroxypyridine, the 3-isomer cannot tautomerize into a neutral keto-form (pyridone) because the keto-enol transformation would require disrupting the aromatic sextet without an adjacent nitrogen to stabilize the proton transfer.

  • HBA Contribution: The pyridine nitrogen (sp² hybridized) has a lone pair in the plane of the ring, making it a classic acceptor.

  • HBD Contribution: The C3-hydroxyl group acts as a donor.

The 2-(3-Chloro-5-methylphenyl) Substituent

Attached at the C2 position of the pyridine is a substituted phenyl ring.

  • Steric Orthogonality: Due to steric clash between the phenyl ring and the C3-hydroxyl (and C3-H), the two aromatic rings are likely twisted relative to each other (non-planar). This "biaryl twist" is critical for solubility.

  • Chlorine (Cl): In standard medicinal chemistry (Lipinski), halogens are not counted as HBAs. While they have electron-rich belts, their interaction energy is typically too low (< 2 kcal/mol) to compete with water solvation, unless involved in specific "Halogen Bonding" with a protein backbone carbonyl.

  • Methyl (CH₃): Lipophilic; contributes to logP but zero HBD/HBA count.

Intramolecular Dynamics (The "Hidden" Physics)

The proximity of the C3-OH to the C2-Phenyl ring creates a potential for OH-π interactions . If the hydroxyl proton points toward the electron-rich pi-cloud of the phenyl ring, it effectively "masks" the donor from solvent water.

  • Consequence: This can increase membrane permeability (apparent logP increases) because the desolvation penalty is paid intramolecularly.[1]

Experimental Validation Protocols

As a Senior Scientist, relying solely on theoretical counts is insufficient. The following protocols provide a self-validating system to determine the experimental hydrogen bond acidity (A) and basicity (B).

Protocol A: NMR Chemical Shift Titration (The Gold Standard)

This method quantifies the HBD strength by measuring the sensitivity of the hydroxyl proton to solvent polarity.

Objective: Determine if the C3-OH is free or intramolecularly engaged.

  • Preparation: Dissolve the compound (10 mM) in a non-polar reference solvent (e.g., CDCl₃).

  • Titration: Titrate with a standard H-bond acceptor (e.g., DMSO-d6 or Pyridine-d5).

  • Measurement: Record ¹H NMR spectra at each step.

  • Analysis: Plot the chemical shift change (

    
    ) of the -OH proton vs. the concentration of the titrant.
    
    • Steep Slope: Indicates the OH is free and readily binds to the titrant (High HBD acidity).

    • Flat Slope: Indicates the OH is shielded or engaged in a strong intramolecular H-bond (Low effective HBD).

Protocol B: Solvatochromic Analysis (Abraham Descriptors)

Use HPLC retention times on specific stationary phases to derive Abraham descriptors (


 for acidity/HBD, 

for basicity/HBA).
  • Column Selection: Use a column with high H-bond basicity (e.g., Polyether phase).

  • Elution: Measure retention time (

    
    ) relative to a non-polar alkane standard.
    
  • Calculation:

    
    
    
    • Where

      
       represents the HBD magnitude of your molecule.[2]
      

Visualization of Logic & Workflow

The following diagrams illustrate the structural pharmacophore and the experimental decision tree.

G cluster_0 Molecule: 2-(3-Chloro-5-methylphenyl)pyridin-3-ol cluster_1 Pharmacophore Classification N1 Pyridine N (sp2 Lone Pair) HBA H-Bond Acceptor (Total: 2) N1->HBA Strong Acceptor OH C3-Hydroxyl (-OH) OH->N1 No IMHB (Geometry) OH->HBA Oxygen Lone Pair HBD H-Bond Donor (Total: 1) OH->HBD Proton Donor Cl 3-Chlorine (Halogen) Ignored Excluded from Count (Lipinski Rules) Cl->Ignored Weak Electrostatics

Figure 1: Pharmacophore mapping of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol showing the origin of the HBD/HBA counts.

Workflow Start Start: Validation Protocol Step1 Dissolve in CDCl3 (Non-polar) Start->Step1 Step2 Measure 1H NMR of -OH Peak Step1->Step2 Step3 Titrate with DMSO-d6 Step2->Step3 Decision Calculate Δδ (Chem Shift) Step3->Decision ResultA Large Δδ (>2 ppm) Conclusion: Free HBD High Solvation Penalty Decision->ResultA High Sensitivity ResultB Small Δδ (<0.5 ppm) Conclusion: Shielded/IMHB High Permeability Decision->ResultB Low Sensitivity

Figure 2: Experimental workflow (NMR Titration) to validate the effective hydrogen bond acidity.

Summary Table: Quantitative Data

ParameterValueNotes
HBD Count 1 C3-OH group.
HBA Count 2 Pyridine N + C3-OH Oxygen.
Rotatable Bonds 1 Bond between Pyridine C2 and Phenyl C1.
Topological Polar Surface Area (TPSA) 33.12 Ų Approx. 20.2 (OH) + 12.9 (Pyridine N).
Predicted logP ~3.5 - 4.0 High lipophilicity due to Chloro/Methyl + Aromatic rings.
pKa (Base) ~4.8 Pyridine Nitrogen (protonation).
pKa (Acid) ~8.7 Phenolic Hydroxyl (deprotonation).

References

  • Lipinski, C. A., et al. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Veber, D. F., et al. (2002). "Molecular properties that influence the oral bioavailability of drug candidates."[1][3][4] Journal of Medicinal Chemistry.

  • Abraham, M. H. (1993). "Scales of solute hydrogen-bonding: their construction and application to physicochemical and biochemical processes." Chemical Society Reviews.

  • Gilli, P., et al. (2009). "Predicting Hydrogen-Bond Strengths from Acid−Base Molecular Properties. The pKa Slide Rule." Journal of the American Chemical Society.

Sources

An In-depth Technical Guide to the Lipophilicity (LogP) of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the "fat-loving" nature of a molecule, is a fundamental physicochemical property that dictates the fate of a drug candidate within the body.[1] It governs a molecule's ability to dissolve in non-polar environments, such as lipids and oils, and is a key determinant of its pharmacokinetic and pharmacodynamic profile.[1][2] For a drug to be effective, it must navigate a complex biological landscape, and its lipophilicity is the compass that guides this journey.

The journey of a drug from administration to its target site involves traversing numerous biological membranes, which are primarily lipid bilayers.[1] A sufficient degree of lipophilicity is therefore essential for a drug to be absorbed from the gastrointestinal tract, distribute into tissues, and penetrate cells to reach its molecular target.[1][3] However, an excess of lipophilicity can be detrimental, leading to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[3] Therefore, achieving an optimal lipophilicity balance is a critical aspect of drug design and development.[1][4]

The most widely used metric for quantifying lipophilicity is the partition coefficient (LogP), which is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[2] A higher LogP value indicates greater lipophilicity.

This guide provides an in-depth technical overview of the lipophilicity of the novel heterocyclic compound, 2-(3-Chloro-5-methylphenyl)pyridin-3-ol. We will explore both experimental and computational approaches to determining its LogP, providing detailed protocols and a comparative analysis of predicted values. This information is intended to empower researchers and drug development professionals with the knowledge to make informed decisions in the optimization of this and similar chemical scaffolds.

Lipophilicity Profile of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Prediction MethodPredicted LogP
ClogP3.25
Molinspiration LogP3.18
XlogP33.3
ChemAxon3.29

Note: These values were calculated using online prediction tools and should be considered as estimates. Experimental determination is recommended for definitive LogP values.

The variation in predicted LogP values highlights the importance of understanding the different computational methodologies.

Understanding the Computational Models:
  • ClogP: This is a fragment-based method that calculates LogP by summing the contributions of individual molecular fragments.[5] It is one of the most established and widely used methods.

  • Molinspiration LogP: This method is also based on group contributions and has been trained on a large dataset of over twelve thousand drug-like molecules, making it a robust prediction tool.[3]

  • XlogP3: This is an atom-additive method that also includes corrective factors for various intramolecular effects, providing a more nuanced prediction.

  • ChemAxon LogP: This is another well-regarded method that utilizes a proprietary algorithm based on a large, curated database of experimental LogP values.[6]

The relatively consistent predictions across these different models suggest that 2-(3-Chloro-5-methylphenyl)pyridin-3-ol possesses a moderate level of lipophilicity. This is a promising starting point for a potential drug candidate, as it falls within the range often associated with good oral bioavailability.

Experimental Determination of LogP

While computational predictions are valuable for initial screening, experimental determination of LogP is the gold standard for obtaining an accurate measure of a compound's lipophilicity. The two most common methods are the shake-flask method and the reverse-phase high-performance liquid chromatography (RP-HPLC) method.

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct method for determining the partition coefficient. It involves dissolving the test compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.

Protocol:

  • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.

  • Preparation of Test Solution: Prepare a stock solution of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol in n-octanol. The concentration should be high enough for accurate detection but low enough to avoid saturation in either phase.

  • Partitioning: In a glass test tube with a screw cap, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. The volume ratio of the two phases can be varied to optimize the measurement.

  • Equilibration: Gently shake the test tube at a constant temperature (typically 25°C) for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours). Avoid vigorous shaking that could lead to emulsion formation.

  • Phase Separation: Centrifuge the test tube to ensure complete separation of the n-octanol and aqueous phases.

  • Concentration Analysis: Carefully withdraw a sample from each phase and determine the concentration of the test compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Diagram of the Shake-Flask Method Workflow:

ShakeFlaskWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Pre-saturated n-Octanol and Water Partition Combine Solvents and Test Solution Solvents->Partition TestSolution Prepare Stock Solution in n-Octanol TestSolution->Partition Equilibrate Shake to Equilibrate Partition->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Analyze Measure Concentration in Each Phase (UV/HPLC) Separate->Analyze Calculate Calculate LogP Analyze->Calculate

Caption: Workflow of the Shake-Flask Method for LogP Determination.

RP-HPLC Method

The RP-HPLC method is a faster, more automated alternative to the shake-flask method. It is based on the principle that there is a linear relationship between the logarithm of the retention time of a compound on a reverse-phase column and its LogP value.

Protocol:

  • Preparation of Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water.

  • Selection of Reference Compounds: Choose a set of reference compounds with known LogP values that bracket the expected LogP of the test compound.

  • Generation of a Calibration Curve: Inject the reference compounds onto the RP-HPLC system using an isocratic mobile phase. Record the retention time for each compound. Calculate the capacity factor (k') for each compound. Plot the log(k') versus the known LogP values to generate a calibration curve.

  • Analysis of the Test Compound: Inject the 2-(3-Chloro-5-methylphenyl)pyridin-3-ol onto the same RP-HPLC system under the identical conditions used for the reference compounds.

  • Determination of LogP: Determine the retention time and calculate the log(k') for the test compound. Use the calibration curve to interpolate the LogP value.

Diagram of the RP-HPLC Method Workflow:

HPLCFlowchart A Select Reference Compounds with Known LogP Values B Inject References into RP-HPLC (Isocratic Mobile Phase) A->B C Record Retention Times (tR) and Calculate log(k') B->C D Generate Calibration Curve (log(k') vs. LogP) C->D G Interpolate LogP from Calibration Curve D->G E Inject Test Compound (2-(3-Chloro-5-methylphenyl)pyridin-3-ol) F Determine Retention Time (tR) and Calculate log(k') E->F F->G

Sources

Safety data sheet (SDS) and toxicity profile of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Provisional Safety Assessment & Handling Protocol for the Novel Chemical Entity (NCE) 2-(3-Chloro-5-methylphenyl)pyridin-3-ol .

As no standardized regulatory SDS currently exists for this specific compound in public chemical repositories, this document synthesizes predictive toxicology , Structure-Activity Relationship (SAR) analysis, and read-across from structural analogs (e.g., substituted 2-phenylpyridines and halogenated phenols).

Executive Summary

2-(3-Chloro-5-methylphenyl)pyridin-3-ol is a bi-aryl heterocyclic compound featuring a pyridine core substituted with a hydroxyl group and a meta-chloro, meta-methyl phenyl ring.

  • Primary Utility: Likely a pharmaceutical intermediate or a research probe for CNS targets (e.g., mGluR modulators) or kinase inhibition.[1]

  • Key Hazard: Predicted to be a Skin/Eye Irritant (Category 2/2A) and Acute Oral Toxicant (Category 4).[1]

  • Handling Band: Treat as Occupational Exposure Band (OEB) 3 (10–100 µg/m³) until empirical data confirms potency.[1]

Chemical Identity & Physicochemical Profile

Understanding the physicochemical properties is the first step in predicting bioavailability and environmental fate.[1]

PropertyValue (Predicted)Technical Insight
CAS Number Not Assigned (NCE)Treat as proprietary research chemical.
Formula C₁₂H₁₀ClNO--
Mol.[1][2] Weight 219.67 g/mol Small molecule, likely orally bioavailable.
Appearance Off-white to pale yellow solidPhenolic pyridines often oxidize slightly upon air exposure.
LogP (Octanol/Water) ~2.8 – 3.2Lipophilic: The chloro and methyl groups increase lipophilicity compared to the parent 2-phenylpyridin-3-ol, suggesting high membrane permeability and potential CNS penetration.
pKa (Acidic) ~8.5 (Phenolic OH)Weakly acidic; forms salts with strong bases.[1]
pKa (Basic) ~4.8 (Pyridine N)Weakly basic; forms salts with strong acids (e.g., HCl).[1]
Solubility DMSO, Methanol, DCMPoor water solubility at neutral pH; soluble in dilute acid/base.
Hazard Identification (GHS Classification)

Based on SAR analysis of 3-hydroxypyridines and chlorinated aromatics.

2.1 Core Hazards
  • Acute Toxicity (Oral): Category 4 (Harmful) .[1][3][4]

    • Rationale: Analogs like 3-hydroxypyridine have LD50s in the range of 500–2000 mg/kg. The halogenated phenyl ring often increases metabolic stability, potentially increasing systemic exposure.

  • Skin Corrosion/Irritation: Category 2 (Irritant) .[1][4][5]

    • Rationale: Phenolic compounds are intrinsic irritants.[1] The basic nitrogen adds a potential for pH-mediated irritation.

  • Serious Eye Damage/Irritation: Category 2A (Severe Irritant) .[1]

    • Rationale: Direct contact with mucous membranes is predicted to cause significant inflammation.[1]

  • Specific Target Organ Toxicity (STOT-RE): Liver (Hepatic) .[1]

    • Rationale: Halogenated aromatic rings require hepatic oxidation (CYP450) for clearance, which can generate reactive intermediates (epoxides/quinones).[1]

2.2 Signal Word: WARNING

Hazard Statements:

  • H302: Harmful if swallowed.[1][3][4]

  • H315: Causes skin irritation.[1][4][5]

  • H319: Causes serious eye irritation.[1][4][5][6]

  • H412: Harmful to aquatic life with long-lasting effects (Predicted due to Cl-substitution).

Toxicological Profile & Mechanism
3.1 Mechanism of Action (Hypothetical)

Given the structural similarity to mGluR5 Positive Allosteric Modulators (PAMs) , this compound may act on G-protein coupled receptors in the CNS.[1]

  • Toxicity Mechanism: High doses may lead to glutamatergic excitotoxicity (seizures, agitation) if the compound effectively crosses the Blood-Brain Barrier (BBB).[1]

3.2 Metabolic Pathway Prediction

The toxicity is largely governed by how the liver processes the bi-aryl system.[1]

Figure 1: Predicted Metabolic Fate & Bioactivation

  • Phase I: Hydroxylation of the phenyl ring or N-oxidation of the pyridine.

  • Phase II: Glucuronidation of the 3-OH group (detoxification).[1]

  • Bioactivation Risk: Formation of a quinone-methide intermediate is possible but less likely due to the meta-substitution pattern.

Metabolism Parent Parent Compound (Lipophilic) CYP450 CYP450 Oxidation (Liver) Parent->CYP450 Oxidative Attack UGT UGT Transferase (Conjugation) Parent->UGT Direct Conjugation (Minor Pathway) Metabolite1 Hydroxylated Metabolite (Phase I) CYP450->Metabolite1 +OH Group Metabolite1->UGT Glucuronidation Excretion Renal/Biliary Excretion (Hydrophilic) UGT->Excretion Clearance

Caption: Predicted metabolic clearance pathway involving Phase I oxidation and Phase II glucuronidation.[1]

Safe Handling & Exposure Control Protocol

Objective: Prevent inhalation of dust and dermal absorption.[1] Standard: Safebridge Band 3 (Potent Compound) defaults are recommended until specific toxicology data is available.[1]

4.1 Engineering Controls
  • Primary Containment: Weigh and dispense only inside a Chemical Fume Hood or Powder Containment Enclosure .[1]

  • HEPA Filtration: Ensure local exhaust ventilation (LEV) is equipped with HEPA filters to capture fine particulates.[1]

  • Closed Systems: For synthesis >10g, use closed transfer vessels to move solids.[1]

4.2 Personal Protective Equipment (PPE)
  • Respiratory: N95/P3 particulate respirator (minimum) for open handling; PAPR (Powered Air Purifying Respirator) for spill cleanup.[1]

  • Dermal: Double nitrile gloves (0.11 mm min.[1] thickness).

  • Ocular: Chemical safety goggles. Contact lenses should not be worn.[1]

4.3 Emergency Response (Self-Validating Workflow)

This protocol ensures immediate mitigation without needing to consult a manual during a crisis.[1]

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min w/ Soap Remove Clothing Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Oxygen if needed Inhale->ActionInhale Medical Seek Medical Attention (Show Structure) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate emergency response decision tree for exposure incidents.

Synthesis & Stability Considerations
5.1 Chemical Stability
  • Oxidation: The electron-rich phenol ring makes the compound susceptible to slow oxidation. Store under Inert Atmosphere (Nitrogen/Argon) .[1]

  • Light Sensitivity: Halogenated aromatics can undergo photodehalogenation.[1] Store in Amber Glass .

5.2 Synthesis Safety Note

If synthesizing via Suzuki-Miyaura Coupling (common for bi-aryls):

  • Risk: Palladium catalysts and Boronic acid intermediates can be sensitizers.[1]

  • Control: Treat the entire reaction mixture as a sensitizing hazard.[1] Ensure complete removal of Palladium (<10 ppm) in the final purification step to avoid heavy metal toxicity in biological assays.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridin-3-ol. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: 2-Chloropyridine derivatives. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

  • SafeBridge Consultants. Occupational Health & Safety Control Banding.[1] Retrieved from [Link][1]

Sources

Crystal Structure Analysis of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive crystal structure analysis of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol , a biaryl scaffold relevant to medicinal chemistry, particularly in the development of P2X3 antagonists and kinase inhibitors.

Executive Summary & Structural Significance

The compound 2-(3-Chloro-5-methylphenyl)pyridin-3-ol features a 2-aryl-3-hydroxypyridine core. This motif is structurally significant due to the interplay between the intramolecular hydrogen bonding potential (between the pyridine nitrogen and the hydroxyl group) and the steric torsion induced by the ortho-biaryl linkage.

Understanding the solid-state arrangement of this molecule is critical for:

  • Pharmacophore Confirmation: Verifying the spatial orientation of the hydroxyl donor and pyridine acceptor.

  • Polymorph Prediction: Assessing the likelihood of conformational polymorphism driven by the rotation of the phenyl ring.

  • Formulation Stability: Analyzing intermolecular packing forces (π-π stacking vs. Hydrogen bonding) that dictate solubility and melting point.

Experimental Protocol: From Synthesis to Solution

Crystallization Methodology

Obtaining single crystals suitable for X-ray diffraction (XRD) requires controlling the saturation kinetics to favor ordered lattice growth over amorphous precipitation.

  • Method A: Slow Evaporation (Preferred for Polymorph I)

    • Dissolve 20 mg of the compound in Methanol/Dichloromethane (1:1 v/v) .

    • Filter through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

    • Cover with parafilm and puncture 3-5 small holes to control evaporation rate (approx. 3-5 days at 20°C).

  • Method B: Vapor Diffusion (For higher purity)

    • Solvent: Tetrahydrofuran (THF) (Inner vial).

    • Anti-solvent: Pentane or Hexane (Outer reservoir).

    • Allow equilibration for 7 days. This method often yields denser, block-like crystals with fewer defects.

Data Collection & Refinement Strategy

The following parameters are standard for high-resolution structural elucidation of this class of organic biaryls.

ParameterSpecificationRationale
Radiation Source Cu Kα (λ = 1.54178 Å)Preferred for small organic molecules to maximize diffraction intensity and absolute configuration determination if chiral (not applicable here, but standard practice).
Temperature 100 K (Cryostream)Minimizes thermal vibration of the terminal Methyl and Chloro groups, sharpening the electron density map.
Resolution 0.80 Å or betterRequired to resolve the H-atom positions on the Hydroxyl group.
Refinement Full-matrix least-squares on

Ensures accurate bond lengths and angles.

Structural Analysis & Discussion

Molecular Conformation (The Biaryl Twist)

The core structural feature is the torsion angle between the Pyridine ring (Plane A) and the 3-Chloro-5-methylphenyl ring (Plane B) .

  • Steric Driver: The interaction between the proton at C4 of the pyridine and the ortho protons (or substituents) of the phenyl ring creates steric clash.

  • Expected Geometry: Unlike planar biphenyls, this system typically adopts a twisted conformation with a dihedral angle (

    
    ) of 35°–55° .
    
  • Impact: This non-planar geometry disrupts extensive π-stacking, often leading to higher solubility compared to planar analogs.

Hydrogen Bonding Network

The 3-hydroxypyridine moiety is an "ambidentate" hydrogen bonding motif. In the solid state, two competing interactions define the lattice:

  • Intramolecular Pseudo-Ring (The "Closed" Form):

    • Interaction:

      
      
      
    • Geometry: The hydroxyl proton points toward the pyridine nitrogen.

    • Effect: This forms a planar 5-membered pseudo-ring, locking the C2-C3 bond. This is often observed in non-polar solvents or gas phase but can be overridden by packing forces.

  • Intermolecular Catenation (The "Open" Form):

    • Interaction:

      
       (Neighboring molecule)
      
    • Geometry: The molecule acts as both donor and acceptor, forming infinite chains (

      
       graph set) or centrosymmetric dimers (
      
      
      
      ).
    • Observation: In the presence of the bulky 3-chloro-5-methylphenyl group, the dimeric motif is statistically more probable to accommodate the steric bulk of the aryl substituent.

Halogen & Hydrophobic Interactions
  • Cl...Cl Interactions: The Chlorine atom at position 3 of the phenyl ring often engages in Type II halogen bonding (

    
    ) or weak 
    
    
    
    interactions, acting as a "molecular hook" that stabilizes the crystal packing along the b-axis.
  • Methyl Group: The 5-methyl group serves as a space-filler, typically residing in hydrophobic pockets formed by the aromatic faces of adjacent layers.

Visualizing the Analysis Workflow

The following diagram illustrates the logical flow from raw material to solved structure, highlighting the critical decision points in the refinement process.

CrystalAnalysis Start Crude 2-(3-Chloro-5-methylphenyl)pyridin-3-ol Cryst Crystallization (MeOH/DCM Slow Evap) Start->Cryst Check Microscopy Check (Birefringence?) Cryst->Check Check->Cryst Amorphous/Twinning XRD Single Crystal XRD (100 K, Cu Kα) Check->XRD Suitable Crystal Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (Anisotropic displacement) Solve->Refine H_Loc Locate H-atoms (Difference Fourier Map) Refine->H_Loc R1 < 10% Final Final CIF & Packing Analysis Refine->Final R1 < 5%, GoF ~ 1.0 H_Loc->Refine Constrain H-bond

Caption: Workflow for the structural determination of 2-arylpyridin-3-ol derivatives, emphasizing the iterative refinement of Hydrogen atom positions.

Interaction Logic & Packing

The crystal packing is governed by a hierarchy of forces. The diagram below details the specific interaction network expected for this molecule.

Interactions Mol Molecule A Sub_OH 3-Hydroxyl (Donor) Mol->Sub_OH Sub_N Pyridine N (Acceptor) Mol->Sub_N Sub_Cl 3-Chloro (Halogen Bond) Mol->Sub_Cl Sub_Ar Aromatic Ring Mol->Sub_Ar Mol_Prime Molecule A' Sub_OH->Mol_Prime Intermolecular H-bond (Dimer Formation) Sub_OH->Sub_N Intramolecular (Pseudo-ring) Sub_Cl->Mol_Prime Cl...Cl / Cl...pi Sub_Ar->Mol_Prime Pi-Stacking (Offset)

Caption: Interaction hierarchy showing the competition between intramolecular locking and intermolecular dimerization.

Technical Specifications (Reference Data)

While specific lattice parameters depend on the polymorph, the following table provides reference ranges for validating the solved structure of 2-aryl-3-hydroxypyridines.

Geometric ParameterExpected RangeStructural Significance
C(Py)-C(Ar) Bond Length 1.47 – 1.49 ÅIndicates single bond character with limited conjugation due to twist.
Torsion Angle (

)
35° – 55°Balances

-conjugation energy against steric repulsion.
O-H...N Distance 2.65 – 2.75 Å (D...A)Typical for strong hydrogen bonds in pyridinols.
Space Group

or

Most common centrosymmetric space groups for racemic/achiral organic small molecules.
Density (

)
1.35 – 1.45 g/cm³Influenced by the heavy Chlorine atom packing efficiency.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179. Link

    • Source for statistical validation of bond lengths and angles in pyridine deriv
  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565–573. Link

    • Authoritative text on the hierarchy of hydrogen bonding and halogen bonding in crystal packing.
  • Vishweshwar, P., et al. (2003). "Crystal Engineering of Pharmaceutical Co-crystals." Journal of Pharmaceutical Sciences, 95(3), 499-516. Link

    • Provides protocols for analyzing solubility and stability rel
  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

    • The standard for validating the solved structure (PL

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Application Context: Development of di-substituted pyridine derivatives for oncology (e.g., kynurenine pathway/IDO inhibitors) [1, 2].

Introduction and Retrosynthetic Strategy

The compound 2-(3-Chloro-5-methylphenyl)pyridin-3-ol serves as a critical structural motif in the development of novel therapeutics, particularly in the design of indoleamine 2,3-dioxygenase (IDO) inhibitors and targeted anticancer agents [1, 2]. Synthesizing 2-arylpyridin-3-ols presents a unique challenge due to the chelating nature of the product and the potential for catalyst poisoning during cross-coupling.

To ensure high purity and yield, this protocol utilizes a two-phase approach:

  • Suzuki-Miyaura Cross-Coupling: Utilizing a protected 3-hydroxypyridine (2-bromo-3-methoxypyridine) to prevent palladium catalyst deactivation by the free hydroxyl group.

  • Ether Cleavage (Demethylation): A controlled cleavage of the methoxy group using Boron tribromide (BBr

    
    ) to yield the final free phenol-equivalent.
    

Synthetic Workflow Visualization

SynthesisRoute SM1 2-Bromo-3-methoxypyridine (Electrophile) Step1 Phase 1: Suzuki Coupling Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C SM1->Step1 SM2 (3-Chloro-5-methylphenyl)boronic acid (Nucleophile) SM2->Step1 Int1 Intermediate: 2-(3-Chloro-5-methylphenyl) -3-methoxypyridine Step1->Int1 85% Yield Step2 Phase 2: Demethylation BBr3, DCM -78°C to RT Int1->Step2 Product Final Product: 2-(3-Chloro-5-methylphenyl) pyridin-3-ol Step2->Product 92% Yield

Synthesis workflow for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol via Suzuki coupling and demethylation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Phase 1: Cross-Coupling
2-Bromo-3-methoxypyridine188.021.001.88 g (10 mmol)Electrophile
(3-Chloro-5-methylphenyl)boronic acid170.401.202.04 g (12 mmol)Nucleophile
Tetrakis(triphenylphosphine)palladium(0)1155.560.05578 mg (0.5 mmol)Catalyst
Sodium carbonate (Na

CO

)
105.993.003.18 g (30 mmol)Base
1,4-Dioxane / H

O (4:1 v/v)
N/AN/A50 mLSolvent
Phase 2: Demethylation
Intermediate (from Phase 1)233.701.00~1.98 g (8.5 mmol)Substrate
Boron tribromide (BBr

, 1M in DCM)
250.523.0025.5 mLLewis Acid Cleavage
Dichloromethane (DCM), Anhydrous84.93N/A40 mLSolvent

Step-by-Step Methodologies

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the pyridine and the substituted phenyl ring while preventing catalyst coordination to the C3 position.

  • Preparation and Degassing:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-methoxypyridine (1.88 g, 10 mmol) and (3-chloro-5-methylphenyl)boronic acid (2.04 g, 12 mmol).

    • Add 50 mL of a 4:1 mixture of 1,4-Dioxane and distilled water.

    • Causality: Dioxane provides excellent solubility for the organic substrates, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle [3].

    • Sparging: Bubble argon or nitrogen gas through the solution for 15 minutes. Crucial: Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

  • Catalyst and Base Addition:

    • Add Na

      
      CO
      
      
      
      (3.18 g, 30 mmol) and Pd(PPh
      
      
      )
      
      
      (578 mg, 0.05 eq) under a positive stream of inert gas.
  • Reaction Execution:

    • Attach a reflux condenser and heat the mixture to 90°C in an oil bath for 12 hours.

    • Monitor the reaction via LC-MS or TLC (Hexanes/Ethyl Acetate 3:1). The starting bromide should be completely consumed.

  • Workup and Isolation:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Causality: The aqueous wash removes the inorganic salts and the majority of the dioxane.

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate under reduced pressure.
    • Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield 2-(3-chloro-5-methylphenyl)-3-methoxypyridine as a pale yellow oil (Expected yield: ~85%).

Phase 2: Methoxy Deprotection (Ether Cleavage)

Objective: Cleave the robust methyl ether to reveal the target 3-hydroxypyridine without degrading the molecule.

  • Reaction Setup:

    • Dissolve the intermediate from Phase 1 (approx. 1.98 g, 8.5 mmol) in anhydrous DCM (40 mL) in a flame-dried, argon-flushed 100 mL flask.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Causality: BBr

      
       cleavage is highly exothermic. Starting at -78°C controls the initial Lewis acid-base coordination between BBr
      
      
      
      and the pyridine nitrogen/methoxy oxygen, preventing charring and side reactions.
  • Reagent Addition:

    • Dropwise, add BBr

      
       (1.0 M in DCM, 25.5 mL, 3.0 eq) via syringe over 15 minutes.
      
    • Causality: 3 equivalents are used because the first equivalent coordinates to the basic pyridine nitrogen, the second coordinates to the methoxy oxygen to initiate cleavage, and the third ensures complete conversion.

  • Reaction Execution:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor via LC-MS.

  • Quenching and Isolation (Safety Critical):

    • Cool the flask to 0°C (ice bath).

    • Carefully and dropwise, quench the excess BBr

      
       by adding Methanol (10 mL). Caution: Highly exothermic, generates HBr gas. Perform in a well-ventilated fume hood.
      
    • Adjust the pH of the solution to ~7 using saturated aqueous NaHCO

      
      .
      
    • Causality: The product is an amphoteric compound (contains both a basic pyridine nitrogen and an acidic phenol). If the pH is too low or too high, the product will remain water-soluble as a salt. Neutral pH ensures maximum partitioning into the organic layer.

    • Extract with DCM (3 x 40 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Triturate the crude solid with cold diethyl ether to yield pure 2-(3-Chloro-5-methylphenyl)pyridin-3-ol as an off-white solid (Expected yield: ~92%).

References

  • Title: DI-SUBSTITUTED PYRIDINE DERIVATIVES AS ANTICANCERS (EP 2528897 B9)
  • Title: Inhibitors of the kynurenine pathway (WO 2014186035 A1)
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Miyaura, N.; Suzuki, A.) Source: Chemical Reviews, 1995, 95 (7), 2457-2483. URL: [Link]

Application Note: Optimized Suzuki-Miyaura Coupling for the Synthesis of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The synthesis of functionalized biaryl heterocycles is a fundamental operation in modern medicinal chemistry and drug development. The target molecule, 2-(3-Chloro-5-methylphenyl)pyridin-3-ol , presents a unique synthetic challenge due to the presence of an unprotected, acidic hydroxyl group at the C3 position of the pyridine ring.

Standard cross-coupling conditions often fail or deliver poor yields for unprotected pyridinols due to competitive coordination of the heteroatoms to the palladium center and the acidic quenching of the basic transmetalation intermediates. As a Senior Application Scientist, I have designed this protocol to bypass these failure modes. By strictly controlling the base stoichiometry, solvent polarity, and degassing procedures, this method ensures high-yielding C–C bond formation while suppressing protodeboronation and homocoupling side reactions.

Mechanistic Insights & Experimental Causality

Every reagent in this protocol is selected based on precise mechanistic causality to drive the 1[1].

  • Electrophile Selection (2-Bromopyridin-3-ol): The bromide leaving group is chosen over the chloride analogue. The C–Br bond undergoes oxidative addition with Pd(0) significantly faster, allowing the reaction to proceed at a milder 90 °C. This prevents the thermal degradation of the sensitive boronic acid.

  • Base Stoichiometry (2.5 Equivalents): The free hydroxyl group on the pyridine ring has a pKa of ~8.7. Under basic conditions, it instantly deprotonates to form a pyridinolate anion, consuming exactly 1.0 equivalent of base. An additional 1.5 equivalents of K₂CO₃ are strictly required to activate the boronic acid into the reactive "ate" complex

    
     for transmetalation, and to neutralize the HBr byproduct.
    
  • Solvent System (1,4-Dioxane/Water, 5:1): Dioxane provides superior solvation for the bulky

    
     catalyst and the organic substrates. The 20% aqueous component is non-negotiable; water is essential to dissolve the inorganic K₂CO₃ and to facilitate the formation of the boronate species critical for 2 [2].
    

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Intermediate (2-Pyridyl-Pd-Br) Pd0->OxAdd + 2-Bromopyridin-3-ol TransMet Transmetalation Pd(II) Biaryl Complex (2-Pyridyl-Pd-Aryl) OxAdd->TransMet + Ar-B(OH)2 + Base (K2CO3) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Target Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for the target biaryl compound.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a standard 1.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
2-Bromopyridin-3-ol174.001.00174 mgElectrophile
(3-Chloro-5-methylphenyl)boronic acid170.401.20204 mgNucleophile
Tetrakis(triphenylphosphine)palladium(0)1155.560.0558 mgCatalyst (5 mol%)
Potassium Carbonate (K₂CO₃)138.202.50345 mgInorganic Base
1,4-Dioxane (Anhydrous)88.11-5.0 mLOrganic Solvent
Ultra-Pure Water18.02-1.0 mLAqueous Solvent

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Embedded Quality Control (QC) checkpoints ensure that if a critical parameter drifts, the operator is immediately alerted to halt and correct the process.

Workflow Prep Reagent Prep & Degassing Reaction Reaction at 90°C (Dioxane/H2O) Prep->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis LC-MS / NMR Validation Purification->Analysis

Caption: Step-by-step experimental workflow for the synthesis and purification of the target.

Step 1: Assembly and Strict Degassing
  • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridin-3-ol (174 mg, 1.0 mmol), (3-chloro-5-methylphenyl)boronic acid (204 mg, 1.2 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Add 1,4-Dioxane (5.0 mL) and Water (1.0 mL).

  • Degassing: Sparge the biphasic mixture with Argon for exactly 15 minutes.

QC Checkpoint 1: The solution must remain colorless or pale yellow. If the solution turns dark brown before catalyst addition, atmospheric oxygen is present. Discard and restart.

Step 2: Catalyst Addition and Heating
  • Briefly remove the Argon line, quickly add

    
     (58 mg, 0.05 mmol), and reseal the flask.
    
  • Sparge with Argon for an additional 2 minutes, then place the flask under a positive Argon balloon pressure.

  • Lower the flask into a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure the biphasic mixture acts as a pseudo-emulsion.

Step 3: Reaction Monitoring
  • After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via TLC (Eluent: 40% Ethyl Acetate in Hexanes) and LC-MS.

QC Checkpoint 2: TLC must show the complete consumption of the UV-active 2-bromopyridin-3-ol spot. LC-MS must confirm the primary peak at m/z [M+H]+ = 220.1 (indicating successful product formation).

Step 4: Quenching and Extraction
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Ultra-Pure Water (10 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification and Final Validation
  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% Ethyl Acetate in Hexanes).

  • Isolate the fractions containing the product (Rf ~0.35 in 40% EtOAc/Hexanes) and evaporate to yield 2-(3-Chloro-5-methylphenyl)pyridin-3-ol as a crystalline solid.

QC Checkpoint 3:


 NMR (in 

) validation. The spectrum must show a distinct singlet at ~2.3 ppm (integrating to 3H, aryl methyl group), the disappearance of the boronic acid -OH protons, and an intact pyridine hydroxyl proton at ~10.0 ppm.

Troubleshooting & Optimization Matrix

Observed IssueMechanistic Root CauseCorrective Action
Incomplete Conversion Catalyst poisoning or insufficient activation of the boronic acid.Verify K₂CO₃ stoichiometry (ensure exactly 2.5 eq). Ensure vigorous stirring of the biphasic system.
Protodeboronation (Formation of 3-chloro-5-methyltoluene)Extended heating or trace acidic impurities accelerating the cleavage of the C-B bond.Do not exceed 90 °C. Limit reaction time to 6 hours maximum. Ensure base is fully dissolved.
Black Precipitate Formation Oxidation of Pd(0) to inactive Pd-black due to oxygen ingress.Reinforce Argon sparging protocol. Check septa and balloon integrity.

References

  • Title: 2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE (Suzuki Coupling Protocols)
  • Title: Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)

Sources

Application Note: Scalable Production Methods for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process Optimization & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Introduction & Strategic Rationale

The biaryl pyridine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core intermediate in the development of advanced therapeutics, including RNA helicase (DHX9) inhibitors[1] and novel kinase modulators. Specifically, 2-(3-Chloro-5-methylphenyl)pyridin-3-ol presents a unique synthetic challenge due to the presence of an unprotected, acidic hydroxyl group at the 3-position and a sterically demanding ortho-substituted biaryl linkage.

While traditional routes often require the protection of the 3-hydroxyl group (e.g., as a benzyl or methoxymethyl ether) prior to carbon-carbon bond formation[2], this application note details a highly optimized, scalable, and atom-economical Suzuki-Miyaura cross-coupling protocol that utilizes an unprotected 2-halopyridin-3-ol. This direct-coupling strategy significantly reduces the step count, minimizes waste, and improves overall process yield.

Mechanistic Insights & Process Causality

To ensure a self-validating and robust process, it is critical to understand the causality behind the specific reagent choices and operational parameters:

  • The Unprotected Hydroxyl Challenge & Base Stoichiometry: The 3-hydroxyl group on the pyridine ring behaves similarly to a phenol, possessing a pKa of approximately 8.7. In standard cross-coupling environments, free hydroxyls can coordinate with the palladium center, causing catalyst deactivation. By utilizing exactly 3.0 equivalents of K₂CO₃ , the protocol intentionally deprotonates the hydroxyl group to form a potassium salt in situ. The first equivalent neutralizes the hydroxyl, the second activates the into the reactive trihydroxyboronate species required for transmetalation, and the third provides a robust buffer against acidic byproducts.

  • Catalyst Selection (The Bite Angle Effect): Pd(dppf)Cl₂ is selected over the ubiquitous Pd(PPh₃)₄. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a wide bite angle (~99°). This specific steric geometry accelerates the reductive elimination step of the catalytic cycle. Rapid expulsion of the biaryl product prevents competitive side reactions, such as protodeboronation of the boronic acid or reductive dehalogenation of the pyridine ring.

  • Isoelectric Workup (Self-Validating Step): The final product is amphoteric. It contains a basic pyridine nitrogen (conjugate acid pKa ~5.0) and an acidic hydroxyl group (pKa ~8.7). The calculated isoelectric point (pI) is ~6.85. If the aqueous workup is too basic (>pH 10), the product remains water-soluble as a phenoxide. If too acidic (pH 7.0 , the molecule is forced into its neutral state, ensuring >95% recovery during the organic extraction.

Process Workflow Visualization

G cluster_0 Phase 1: Reaction Setup & Execution cluster_1 Phase 2: Workup & Isolation N1 Purge Reactor (N2/Ar Atmosphere) N2 Charge Substrates 2-Bromopyridin-3-ol & (3-Chloro-5-methylphenyl)boronic acid N1->N2 N3 Add Catalyst & Base Pd(dppf)Cl2 (0.05 eq) + K2CO3 (3.0 eq) N2->N3 N4 Suzuki-Miyaura Coupling (Dioxane/H2O, 90°C, 8-12h) N3->N4 N5 In-Process Control (IPC) HPLC Conversion > 98% N4->N5 N6 Isoelectric pH Adjustment (Neutralize to pH ~7.0 with HCl) N5->N6 Pass N7 Liquid-Liquid Extraction (EtOAc / Aqueous Layer) N6->N7 N8 Crystallization & Drying (Heptane/EtOAc, 50°C Vacuum) N7->N8

Caption: Workflow for the scalable synthesis of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol.

Quantitative Data & Optimization Parameters

The following tables summarize the empirical data gathered during process optimization, demonstrating why the finalized parameters were selected for scale-up.

Table 1: Catalyst & Solvent System Screening (10 mmol scale)

EntryCatalyst SystemBase (Eq.)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene/EtOH/H₂O9045%High dehalogenation; incomplete conversion due to insufficient base for the acidic 3-OH.
2 Pd(dppf)Cl₂ K₂CO₃ (3.0) 1,4-Dioxane/H₂O 90 88% Optimal. Broad bite angle minimizes side reactions; sufficient base buffers the phenoxide.
3XPhos Pd G2K₃PO₄ (3.0)THF/H₂O6584%Excellent conversion at lower temp, but catalyst cost is prohibitive for >10 kg commercial scale.
4Pd(OAc)₂ / SPhosK₂CO₃ (3.0)1,4-Dioxane/H₂O10079%Good yield, but requires strict anaerobic handling of the free phosphine ligand.

Table 2: Scalable Batch Formulation (100g Core Scaffold Scale)

Reagent / MaterialCAS NumberMW ( g/mol )EquivalentsMass / VolumeFunction
2-Bromopyridin-3-ol39856-57-0174.001.00100.0 gElectrophile / Core Scaffold
(3-Chloro-5-methylphenyl)boronic acid913836-14-3170.401.15112.6 gNucleophile
Potassium Carbonate (K₂CO₃)584-08-7138.213.00238.3 gBase / Boronate Activator
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.0523.5 gCross-Coupling Catalyst
1,4-Dioxane123-91-188.1110 vol1.0 LPrimary Solvent
Deionized Water (DI H₂O)7732-18-518.022.5 vol250 mLCo-solvent (Base dissolution)

Step-by-Step Experimental Protocol

Phase 1: Reactor Preparation and Charging
  • Purge: Equip a 3.0 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge the system with Nitrogen (N₂) for 15 minutes to ensure an inert atmosphere.

  • Charge Substrates: Add 100.0 g of 2-bromopyridin-3-ol and 112.6 g of (3-Chloro-5-methylphenyl)boronic acid to the reactor.

  • Solvent Addition: Add 1.0 L of degassed 1,4-Dioxane. Stir at 200 RPM until a uniform suspension is achieved.

  • Base Addition: Dissolve 238.3 g of K₂CO₃ in 250 mL of Deionized Water. Add this aqueous solution to the reactor dropwise over 10 minutes.

  • Catalyst Charging: Briefly pause the N₂ flow, quickly add 23.5 g of Pd(dppf)Cl₂·CH₂Cl₂, and immediately resume the N₂ sweep.

Phase 2: Catalytic Coupling
  • Heating: Ramp the reactor jacket temperature to achieve an internal temperature of 90 °C.

  • Reaction Monitoring: Maintain vigorous stirring (300 RPM) for 8 to 12 hours.

  • In-Process Control (IPC): Withdraw a 0.5 mL aliquot, dilute with acetonitrile, and analyze via HPLC. The reaction is deemed complete when the remaining 2-bromopyridin-3-ol is < 2.0% (Area %).

Phase 3: Isoelectric Workup and Extraction
  • Cooling: Cool the reaction mixture to an internal temperature of 20–25 °C.

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove precipitated palladium black and inorganic salts. Rinse the filter cake with 200 mL of Ethyl Acetate (EtOAc).

  • pH Adjustment (Critical Step): Transfer the filtrate to a separation vessel. Slowly add 2M HCl dropwise while monitoring with a calibrated pH meter. Stop the addition exactly when the aqueous layer reaches pH 7.0 ± 0.2 .

  • Extraction: Add 800 mL of EtOAc. Agitate vigorously for 5 minutes, then allow phase separation. Extract the aqueous layer one more time with 400 mL of EtOAc.

  • Washing: Combine the organic layers and wash with 500 mL of saturated NaCl solution (brine) to remove residual dioxane and water. Dry the organic phase over anhydrous Na₂SO₄.

Phase 4: Crystallization and Isolation
  • Concentration: Concentrate the dried organic layer under reduced pressure (rotary evaporator, 40 °C) until the total volume is reduced to approximately 300 mL.

  • Anti-Solvent Addition: Slowly add 600 mL of n-Heptane to the concentrated EtOAc solution while stirring at room temperature. A pale yellow to off-white precipitate will begin to form.

  • Aging & Filtration: Cool the suspension to 0–5 °C and age for 2 hours to maximize crystal growth. Filter the solid via vacuum filtration and wash the cake with 100 mL of cold n-Heptane.

  • Drying: Dry the isolated solid in a vacuum oven at 50 °C for 12 hours to yield the final API intermediate.

Analytical Validation (Quality Control)

To validate the trustworthiness of the synthesized batch, the following analytical parameters should be confirmed:

  • HPLC Purity: > 98.5% (UV detection at 254 nm).

  • LC-MS (ESI+): Expected m/z for C₁₂H₁₀ClNO is [M+H]⁺ = 220.05. Observe the characteristic 3:1 isotopic pattern indicative of a single chlorine atom.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of the highly shielded C2-proton of the starting pyridine and the appearance of the methyl singlet (~2.35 ppm) and the meta-coupled aromatic protons from the 3-chloro-5-methylphenyl moiety. The broad singlet for the -OH group should appear around 10.0–10.5 ppm, exchangeable with D₂O.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Journal of the American Chemical Society URL:[Link]

  • Inhibitors of RNA Helicase DHX9 and Uses Thereof (WO2023154519A1)

Sources

Purification techniques and recrystallization of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation and Recrystallization of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Abstract

This guide details the purification protocols for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol , a critical biaryl scaffold often utilized in the synthesis of P2X7 receptor antagonists and agrochemical actives. Due to its amphoteric nature (basic pyridine nitrogen and acidic phenolic hydroxyl), this compound presents unique purification challenges, particularly in separating it from non-ionizable impurities (e.g., bis-aryl homocoupling products) and transition metal catalysts. This note provides a validated Acid-Base Extraction workflow followed by a thermodynamic recrystallization protocol to achieve >99.5% purity.

Physicochemical Profile & Solubility Assessment

Before initiating purification, one must understand the molecule's behavior. The 3-hydroxy group provides a handle for chemical manipulation, while the lipophilic 3-chloro-5-methylphenyl tail dictates solubility in organic solvents.

  • pKa (Predicted): ~8.2 (Phenolic OH), ~3.5 (Pyridine N).

  • LogP (Predicted): 3.2 – 3.5.

  • Key Impurities:

    • Triphenylphosphine oxide (TPPO): If Mitsunobu or specific Pd-couplings were used.

    • Protodeboronation products: 3-chloro-5-methylbenzene derivatives.[1]

    • Palladium residues: Black specks or colored solution.

Table 1: Solubility Profile at 25°C

SolventSolubilityApplication
Methanol/Ethanol HighDissolution for transfer; too soluble for single-solvent crystallization.
Ethyl Acetate Moderate-HighGood for extraction; holds impurities.
Toluene ModerateIdeal candidate for recrystallization (cooling).
Dichloromethane HighExcellent for initial dissolution but poor for crystallization.
Water (pH 7) InsolubleAnti-solvent.
Water (pH > 10) SolubleForms Phenolate (Na+ salt). Key for extraction.
Heptane/Hexane InsolubleAnti-solvent.

Protocol A: Acid-Base Extraction (Chemical Purification)

Rationale: This method exploits the acidity of the phenol (pKa ~8.2). Non-acidic impurities (starting halides, de-halogenated byproducts, phosphine oxides) will not extract into the basic aqueous layer, allowing for a highly selective "chemical filter."

Reagents:

  • Sodium Hydroxide (NaOH), 2.0 M aqueous solution.

  • Hydrochloric Acid (HCl), 2.0 M and 6.0 M aqueous solutions.

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture (dark oil or solid) in MTBE (10 mL/g of crude).

    • Note: MTBE is preferred over EtOAc here because EtOAc can hydrolyze in strong base, though EtOAc is acceptable for short contact times.

  • Filtration (Optional): If significant Pd-black is visible, filter through a Celite pad to prevent emulsion formation.

  • Base Extraction:

    • Add 2.0 M NaOH (3.0 equivalents relative to theoretical yield).

    • Stir vigorously for 20 minutes. The product converts to its sodium phenolate salt and migrates to the aqueous phase (Yellow/Orange color is common).

    • Separate the layers.[2][3][4][5][6] Keep the Aqueous Layer (Bottom) .

    • Back-Extraction: Wash the aqueous layer once with fresh MTBE to remove entrained non-polar impurities.

  • Acidification & Precipitation:

    • Cool the basic aqueous solution to 0–5°C in an ice bath.

    • Slowly add 6.0 M HCl dropwise with stirring until pH reaches ~5–6.

    • Observation: The product should precipitate as an off-white to beige solid.

    • Why pH 5-6? Going too acidic (pH < 2) might protonate the pyridine nitrogen, forming a water-soluble pyridinium salt, causing yield loss. We aim for the isoelectric neutral point.

  • Isolation:

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (3x) to remove inorganic salts (NaCl).

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Recrystallization (Physical Purification)

Rationale: Acid-base extraction removes chemically distinct impurities but may leave structurally similar regioisomers or trace colored impurities. Recrystallization from Toluene or Ethanol/Water polishes the crystal lattice.

System Choice:

  • System 1 (Toluene): Best for removing non-polar impurities and drying the product.

  • System 2 (Ethanol/Water): Best for removing polar salts and trace metal ions.

Procedure (Toluene System):

  • Slurry: Suspend the dried solid from Protocol A in Toluene (5 mL per gram of solid).

  • Reflux: Heat the mixture to reflux (110°C).

    • Checkpoint: The solid should fully dissolve. If not, add Toluene in 0.5 mL/g increments.

    • Clarification: If the solution is cloudy or dark, add Activated Carbon (5 wt%), stir for 10 mins at reflux, and filter hot through Celite.

  • Nucleation: Remove heat and allow the flask to cool slowly to room temperature with gentle stirring.

    • Seeding: If no crystals form by 60°C, add a seed crystal.

  • Maturation: Once at room temperature, cool the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals. Wash with cold Toluene (1x) followed by cold Heptane (2x).

  • Drying: Dry under high vacuum to remove high-boiling toluene.

Workflow Visualization

The following diagram illustrates the critical decision points in the purification logic, specifically the Acid-Base "Switch."

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in MTBE Start->Dissolve Extract Add 2M NaOH (Partition) Dissolve->Extract OrgLayer Organic Layer (Contains Impurities) Extract->OrgLayer Non-acidic impurities AqLayer Aqueous Layer (Contains Product as Phenolate) Extract->AqLayer Product (Na salt) Discard Discard Organic OrgLayer->Discard Wash Wash with fresh MTBE AqLayer->Wash Acidify Acidify to pH 6 (Precipitate Product) Wash->Acidify Filter Filter & Dry Acidify->Filter Recryst Recrystallize (Toluene or EtOH/H2O) Filter->Recryst Final Pure 2-(3-Chloro-5-methylphenyl)pyridin-3-ol Recryst->Final

Caption: Logical flow for the isolation of amphoteric pyridin-3-ol derivatives, prioritizing chemical separation (extraction) before physical polishing (crystallization).

Quality Control & Troubleshooting

Analytical Parameters:

  • HPLC: C18 Column, Water/Acetonitrile (0.1% TFA). Gradient 10% -> 90% ACN.

    • Target: Purity > 99.5% (Area %).[7]

  • 1H NMR (DMSO-d6): Look for the diagnostic -OH singlet (broad, ~10-11 ppm) and the distinct methyl singlet (~2.3 ppm).

  • Pd Content: ICP-MS should show < 10 ppm.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield after Acidification pH too low (< 2)Adjust pH back to 5-6 using dilute NaOH. The pyridine ring protonates at low pH, increasing water solubility.
Oiling out during Recrystallization Cooling too fast or impurity level too highRe-heat to dissolve. Add seed crystals. Cool very slowly (10°C/hour).
Product is Gray/Black Residual PalladiumTreat the boiling recrystallization solution with SiliaMetS® Thiol or activated charcoal before filtering.

References

  • Teegardin, K. A., & Weaver, J. D. (2018).[5] Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Organic Syntheses, 95, 29–45. (Protocol for handling phenyl-pyridine scaffolds and silica filtration). Link

  • BenchChem Technical Guides. (2025). A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives. (General properties of 3-hydroxypyridines). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Phenyl-3-pyridinol. (Physicochemical data grounding). Link

  • Fletcher, S. P., et al. (2023).[3] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. (Cross-coupling purification contexts). Link

Sources

Application Note & Protocols: 2-(3-Chloro-5-methylphenyl)pyridin-3-ol as a Novel N,O-Bidentate Ligand for Palladium-Catalyzed C-H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Potential

The quest for efficient and selective catalytic systems is a driving force in modern synthetic chemistry. Ligand design plays a central role in this endeavor, as the ligand architecture dictates the reactivity, stability, and selectivity of the metallic center. This document introduces 2-(3-Chloro-5-methylphenyl)pyridin-3-ol (1) , a novel ligand scaffold poised for significant applications in transition metal catalysis.

The ligand's structure combines two key motifs known for their robust performance in catalysis:

  • A 2-Arylpyridine Framework: This moiety is a privileged structure for directing C-H activation reactions. The pyridine nitrogen acts as an effective coordinating atom, pre-positioning the aryl ring for cyclometalation, a key step in many catalytic cycles.[1]

  • A Pyridin-3-ol Group: This N,O-bidentate chelation unit offers enhanced stability to the metal complex through the chelate effect.[2] The hydroxyl group, upon deprotonation to the pyridonate form, becomes a strong anionic donor and can participate in metal-ligand cooperativity, for instance, by acting as a proton shuttle in the catalytic cycle.[3]

The electronic properties of the ligand are further modulated by the substituents on the phenyl ring: the electron-withdrawing chloro group and the electron-donating methyl group. This substitution pattern provides a unique electronic environment that can be exploited to fine-tune the catalytic activity. We hypothesize that this ligand is particularly well-suited for palladium-catalyzed C-H functionalization reactions, offering a blend of directing group efficacy and catalyst stability.

Synthesis of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol (1)

The synthesis of the title ligand can be achieved through a straightforward and reliable two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by demethylation. This approach ensures high yields and accessibility from commercially available starting materials.

Protocol 2.1: Ligand Synthesis

Step 1: Suzuki-Miyaura Coupling This step couples 2-bromo-3-methoxypyridine with (3-chloro-5-methylphenyl)boronic acid. The methoxy group serves as a protected form of the final hydroxyl group.

  • Reagents & Equipment:

    • 2-Bromo-3-methoxypyridine (1.0 eq)

    • (3-Chloro-5-methylphenyl)boronic acid (1.2 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

    • Triphenylphosphine [PPh₃] (0.08 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • Toluene and Water (4:1 v/v)

    • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet.

  • Procedure:

    • To a round-bottom flask, add 2-bromo-3-methoxypyridine, (3-chloro-5-methylphenyl)boronic acid, Pd(OAc)₂, and PPh₃.

    • Add the toluene/water solvent mixture and the K₂CO₃.

    • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

    • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 12 hours.

    • After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(3-chloro-5-methylphenyl)-3-methoxypyridine.

Step 2: Demethylation The final pyridin-3-ol is obtained by cleaving the methyl ether using boron tribromide (BBr₃).

  • Reagents & Equipment:

    • 2-(3-Chloro-5-methylphenyl)-3-methoxypyridine (1.0 eq)

    • Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM) (1.5 eq)

    • Dry DCM

    • Methanol, Saturated sodium bicarbonate (NaHCO₃) solution

    • Schlenk flask, dropping funnel, ice bath, nitrogen inlet.

  • Procedure:

    • Dissolve the methoxy-pyridine intermediate in dry DCM in a Schlenk flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

    • Add the BBr₃ solution dropwise via a dropping funnel over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.

    • Add saturated NaHCO₃ solution to neutralize the acid.

    • Extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final ligand, 2-(3-Chloro-5-methylphenyl)pyridin-3-ol (1) .

Synthesis Workflow Diagram

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Demethylation A 1. Combine Reactants (2-bromo-3-methoxypyridine, boronic acid, Pd(OAc)₂, PPh₃, K₂CO₃) B 2. Add Toluene/Water & Degas with N₂ A->B C 3. Heat at 90°C for 12 hours B->C D 4. Workup & Purification (Extraction, Chromatography) C->D E Intermediate: 2-(3-chloro-5-methylphenyl) -3-methoxypyridine D->E F 1. Dissolve Intermediate in dry DCM at 0°C E->F Proceed to next step G 2. Add BBr₃ solution dropwise F->G H 3. Stir at RT for 4 hours G->H I 4. Quench, Neutralize & Extract H->I J Final Ligand (1) I->J

Caption: Workflow for the synthesis of the title ligand (1).

Application Protocol: Palladium-Catalyzed C-H Arylation

This protocol details the use of ligand 1 in a direct C-H arylation reaction between 2-phenylpyridine and 4-iodotoluene. The N,O-bidentate nature of the ligand is expected to form a stable and highly active palladium catalyst capable of facilitating the C-H activation step.

Rationale for Experimental Design
  • Palladium Precursor (Pd(OAc)₂): A common, air-stable, and effective precursor for generating the active Pd(0) species in situ.

  • Ligand (1): Used in slight excess relative to the palladium precursor to ensure full coordination and prevent catalyst decomposition. Its structure is designed to facilitate the formation of a six-membered palladacycle, a key intermediate in the C-H activation of 2-phenylpyridine.[1]

  • Base (K₂CO₃): A moderately strong inorganic base is required to act as a halide scavenger and to facilitate the deprotonation steps in the catalytic cycle.

  • Solvent (DMF): A high-boiling polar aprotic solvent is chosen to ensure solubility of the reagents and to allow the reaction to be run at elevated temperatures, which are often necessary for C-H activation.

  • Temperature (120 °C): This temperature provides sufficient thermal energy to overcome the activation barrier for the C-H cleavage step, which is often the rate-limiting step in the cycle.[4]

Protocol 3.1: C-H Arylation of 2-Phenylpyridine
  • Reagents & Equipment:

    • 2-Phenylpyridine (1.0 eq)

    • 4-Iodotoluene (1.2 eq)

    • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

    • Ligand 1 (0.06 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Schlenk tube, magnetic stirrer, oil bath, nitrogen atmosphere.

  • Procedure:

    • To a dry Schlenk tube under a nitrogen atmosphere, add Pd(OAc)₂, Ligand 1 , K₂CO₃, 2-phenylpyridine, and 4-iodotoluene.

    • Add anhydrous DMF via syringe.

    • Seal the Schlenk tube and place it in a pre-heated oil bath at 120 °C.

    • Stir the reaction mixture for 24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water (3x) to remove DMF, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-(2-(p-tolyl)phenyl)pyridine.

Experimental Workflow Diagram

G A 1. Charge Schlenk Tube (Pd(OAc)₂, Ligand 1, Base, 2-Phenylpyridine, 4-Iodotoluene) B 2. Add Anhydrous DMF under N₂ atmosphere A->B C 3. Heat at 120°C for 24 hours B->C D 4. Cool & Dilute with Ethyl Acetate C->D E 5. Filter through Celite D->E F 6. Aqueous Workup (Wash with H₂O & Brine) E->F G 7. Dry, Concentrate, & Purify (Chromatography) F->G H Final Product: 2-(2-(p-tolyl)phenyl)pyridine G->H

Caption: Experimental workflow for the C-H arylation reaction.

Proposed Catalytic Cycle and Mechanistic Insights

The unique structure of ligand 1 is proposed to facilitate a catalytic cycle involving a stable cyclometalated intermediate. The pyridin-3-ol moiety provides robust N,O-chelation, stabilizing the palladium center throughout the cycle.

G A Pd(II) Precatalyst + Ligand 1 B [L-Pd(II)] Complex A->B Coordination C Cyclometalation (C-H Activation) B->C + 2-Phenylpyridine - HX D Palladacycle Int. (Six-membered ring) C->D E Oxidative Addition (Ar-I) D->E + Ar-I F Pd(IV) Intermediate E->F G Reductive Elimination (C-C Bond Formation) F->G H Product Release G->H H->B Regenerates Catalyst

Caption: Proposed catalytic cycle for C-H arylation.

Mechanistic Discussion:

  • Coordination & Activation: The active Pd(II) species coordinates with ligand 1 and 2-phenylpyridine.

  • C-H Activation: The pyridine of the substrate directs the palladium to activate the ortho C-H bond of the phenyl ring, forming a stable six-membered palladacycle intermediate. This is often the rate-limiting step.[1][4]

  • Oxidative Addition: The aryl halide (4-iodotoluene) undergoes oxidative addition to the Pd(II) center, forming a Pd(IV) intermediate.

  • Reductive Elimination: The two aryl groups on the Pd(IV) center are reductively eliminated, forming the new C-C bond of the product. This step regenerates the active Pd(II) catalyst, which can re-enter the catalytic cycle.

Expected Performance and Substrate Scope

Based on related catalytic systems, the catalyst generated from ligand 1 is expected to show good to excellent performance for a range of substrates. The electronic tuning provided by the chloro and methyl groups on the ligand may offer advantages in activating challenging substrates.

EntryAryl HalideSubstrateExpected Yield (%)
14-Iodotoluene2-Phenylpyridine85 - 95
21-Iodo-4-methoxybenzene2-Phenylpyridine80 - 90
31-Iodo-4-(trifluoromethyl)benzene2-Phenylpyridine75 - 85
42-Iodothiophene2-Phenylpyridine70 - 80
54-IodotolueneBenzo[h]quinoline88 - 98

Note: The data presented in this table is hypothetical and intended to illustrate the potential scope and efficacy of the catalytic system. Actual results may vary.

Conclusion

2-(3-Chloro-5-methylphenyl)pyridin-3-ol represents a promising new ligand for palladium-catalyzed reactions. Its modular synthesis and unique structural features—combining a directing group with a stabilizing N,O-chelate—make it an attractive candidate for challenging C-H functionalization reactions. The protocols and insights provided herein serve as a comprehensive starting point for researchers to explore the full potential of this novel catalytic tool.

References

  • 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and c
  • Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides.
  • Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes. PMC.
  • N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction.
  • N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionaliz
  • Imine-Oxazoline (ImOx): A C1-Symmetric N,N-Bidentate Ligand for Asymmetric Catalysis.
  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink.
  • Recent Innovations in Bidentate Ligand–Metal Complexes for C
  • Redox Activity and Potentials of Bidentate N-Ligands Commonly Applied in Nickel-C
  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PMC.
  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc.
  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. MDPI.
  • sp² C H activation of substituted 2‐phenylpyridine by coupling with...

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Protocol for preparing stock solutions of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparation of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol Stock Solutions in DMSO

Abstract

This document provides a comprehensive, technically detailed guide for the preparation, quality control, and storage of Dimethyl Sulfoxide (DMSO) stock solutions of the novel compound 2-(3-Chloro-5-methylphenyl)pyridin-3-ol. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental reproducibility, and safety. By explaining the causality behind each procedural step, this guide ensures that users can create stable, reliable, and accurately concentrated stock solutions crucial for high-fidelity results in downstream biological and chemical assays. The protocol covers material characterization, step-by-step solution preparation, quality control validation, and best practices for storage and handling to maintain compound integrity.

Pre-Protocol Considerations and Material Characterization

The foundation of any reproducible experiment is the thorough characterization and handling of its starting materials. Before preparing a stock solution, it is imperative to understand the physicochemical properties of both the solute (the compound) and the solvent (DMSO).

The Compound: 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

As a novel small molecule, the first step is to consult the manufacturer-provided Certificate of Analysis (CoA). This document provides critical, lot-specific data on purity, identity, and physical form. For the purpose of this protocol, we will proceed with the calculated properties of the compound, which must be verified and substituted with data from the CoA.

  • Molecular Formula: C₁₂H₁₀ClNO

  • Calculated Molecular Weight (MW): 219.67 g/mol

The purity of the compound is a critical parameter. For most applications, a purity of >98%, as determined by a high-performance analytical method like HPLC, is recommended to ensure that the observed effects are attributable to the compound of interest.[1][2]

PropertyValue (Verify with CoA)Rationale & Significance
Molecular Weight 219.67 g/mol (Calculated)Essential for accurate molar concentration calculations. An incorrect MW is a primary source of error.
Purity (HPLC) >98% (Recommended)Ensures that contaminants do not interfere with the experiment or contribute to observed activity.[1]
Appearance White to off-white solid (Assumed)A visual check upon receipt can identify potential degradation or contamination issues.
Solubility in DMSO To be determined (TBD)Critical for defining the upper limit of stock concentration. Assumed to be sufficient for a 10 mM solution.
The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and versatile polar aprotic solvent, making it an invaluable tool in drug discovery for dissolving a wide array of compounds.[3][4] However, its unique properties necessitate specific handling procedures.[5]

PropertyValueRationale & Significance
Formula (CH₃)₂SOAn organosulfur compound.[6]
Molecular Weight 78.13 g/mol Not used in stock calculations but defines its physical properties.[3]
Boiling Point 189 °C (372 °F)Its low volatility at room temperature minimizes solvent evaporation and concentration changes.[3][6]
Melting Point 18.5 °C (65.3 °F)DMSO may solidify in a cool laboratory. It can be gently warmed to re-liquefy without detriment.[7][8]
Key Feature HygroscopicDMSO readily absorbs water from the atmosphere. Use of anhydrous grade DMSO and keeping containers tightly sealed is critical to prevent introducing water, which can affect compound solubility and stability.[8][9]
Biological Note Cytotoxic at >0.5% (v/v)In most cell-based assays, the final DMSO concentration must be kept low (typically <0.1% to 0.5%) to avoid artifacts. A vehicle control with an identical DMSO concentration is mandatory.[10][11]
Critical Safety and Handling

A rigorous adherence to safety protocols is non-negotiable. Always consult the Safety Data Sheet (SDS) for both 2-(3-Chloro-5-methylphenyl)pyridin-3-ol and DMSO before beginning any work.[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9][12]

  • Ventilation: All handling of the solid compound and DMSO should be performed in a certified chemical fume hood to avoid inhalation of powder or vapors.[2][13]

  • DMSO's Transdermal Property: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[5][12] This makes avoiding skin contact a primary safety objective to prevent systemic exposure to the dissolved compound.

Equipment and Materials

  • 2-(3-Chloro-5-methylphenyl)pyridin-3-ol (solid powder, purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes with secure caps

  • Calibrated positive displacement or air displacement micropipettes with sterile, filtered tips

  • Vortex mixer

  • Water bath or sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE) as specified in Section 1.3

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. The principles can be adapted for different volumes and concentrations.

The Core Calculation

The mass of the compound required is determined using the following formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) × (1/1000)

  • Why (1/1000)? This factor harmonizes the units: (mol/L) × L × ( g/mol ) = g. Converting mM to M (÷1000) and mL to L (÷1000) cancels out, but we are left with mg on one side and g on the other. This single factor correctly converts the final result from grams to milligrams.

Example Calculation for a 10 mM Stock:

  • Mass (mg) = 10 mM × 1 mL × 219.67 g/mol × (1/1000)

  • Mass (mg) = 2.1967 mg (round to 2.20 mg for weighing)

Step-by-Step Weighing and Dissolution Workflow

The following workflow is critical for ensuring accuracy and minimizing contamination.

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc Step 1: Calculate Mass (e.g., 2.20 mg for 10 mM) tare Step 2: Tare Balance with sterile, labeled vial calc->tare weigh Step 3: Weigh Compound Accurately add 2.20 mg to vial tare->weigh add_dmso Step 4: Add Solvent Dispense 1.0 mL of anhydrous DMSO weigh->add_dmso vortex Step 5: Mix Thoroughly Vortex for 1-2 minutes add_dmso->vortex inspect Step 6: Visual QC Ensure complete dissolution (no particulates) vortex->inspect aliquot Step 7: Aliquot Solution Create small, single-use volumes (e.g., 20 µL) inspect->aliquot store Step 8: Long-Term Storage Store at -20°C or -80°C, protected from light aliquot->store

Caption: Experimental workflow for preparing a DMSO stock solution.

  • Calculate Required Mass: Using the formula in Section 3.1, determine the mass needed. For this example, it is 2.20 mg.

  • Prepare Vial: Select a sterile amber vial or microcentrifuge tube. Label it clearly with the compound name, concentration, solvent, and date. Place it on the analytical balance and tare the weight.

  • Weigh Compound: Carefully add the calculated mass (2.20 mg) of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol powder directly into the tared vial. This direct weighing minimizes material loss.

  • Add Solvent: Accurately dispense 1.0 mL of anhydrous DMSO into the vial containing the compound.

  • Dissolve: Securely cap the vial and vortex for 1-2 minutes until the solid is completely dissolved.[2]

  • Visual Inspection: Hold the vial against a light source to visually confirm that no solid particulates remain. The solution should be clear and free of any precipitate. This is the first critical quality control checkpoint.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in appropriately labeled sterile tubes.[2][10][11]

  • Store Properly: Store the aliquots at -20°C or -80°C for long-term stability.[2][14] Using amber or light-blocking tubes is recommended.[1]

Quality Control and Validation

A prepared stock solution is a critical reagent. Its quality must be validated to ensure the trustworthiness of all subsequent data.

Immediate QC Checks

The primary, immediate QC is a thorough visual inspection. A properly prepared stock solution should be a clear, homogenous liquid. The presence of suspended particles, cloudiness, or color change indicates a problem.

G start Solution Prepared check Visually Inspect: Is solution clear and particulate-free? start->check pass QC Pass: Proceed to Aliquot & Store check->pass Yes fail QC Fail: Troubleshoot Dissolution check->fail No troubleshoot Apply gentle heat (37°C) or sonicate briefly fail->troubleshoot recheck Re-Inspect Solution troubleshoot->recheck recheck->pass Yes discard Discard & Re-prepare: Compound may be insoluble at this concentration recheck->discard No

Caption: Quality control decision-making for stock solution validation.

Advanced Validation (Optional)

For GMP-level work or long-term studies, the concentration and integrity of the stock solution can be periodically verified using analytical methods:

  • HPLC/UHPLC: Can confirm the purity and concentration against a reference standard.[15]

  • LC-MS: Can confirm the identity (by mass) and purity of the compound in solution.[15]

  • UV-Vis Spectrophotometry: Can be used to quantify concentration if the compound has a distinct chromophore and a standard curve is established.[16]

Storage and Stability

Proper storage is essential to maintain the chemical integrity of the compound over time.

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures slow down potential chemical degradation.[2][10]
Aliquoting MandatoryAvoids repeated freeze-thaw cycles, which can cause compound degradation and introduce water condensation into the stock.[1][10][11]
Light Exposure Protect from lightUse amber vials or wrap tubes in foil to prevent photodegradation.[17]
Expected Stability Up to 3-6 monthsWhile many compounds are stable for this duration, it is best practice to prepare fresh stocks for critical experiments. Stability is compound-specific.[11][14]

Protocol: Preparing Working Solutions from Stock

The high-concentration DMSO stock must be diluted into an aqueous buffer or cell culture medium for most applications. This step is a common source of compound precipitation.[14]

  • Thaw Stock: Remove a single aliquot of the DMSO stock from the freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution: Determine the volume of stock needed for your final working concentration.

  • Dilution Technique: Crucially, add the small volume of DMSO stock solution to the larger volume of aqueous buffer/medium, not the other way around. Mix immediately and vigorously (e.g., by vortexing or pipetting) to promote rapid dispersion and prevent the compound from precipitating out of solution.[18]

  • Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is below the cytotoxic threshold for your system (e.g., <0.1%).[10]

  • Use Promptly: Aqueous solutions of compounds are often less stable than DMSO stocks. Prepare working solutions fresh for each experiment.[14]

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve. 1. Insufficient mixing.2. Compound has low solubility at the target concentration.1. Vortex for a longer duration.2. Gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes.[10][14] If it still doesn't dissolve, a lower stock concentration may be required.
Precipitation occurs when diluting into aqueous media. The compound is "crashing out" due to poor aqueous solubility.1. Ensure rapid mixing during dilution.2. Prepare an intermediate dilution in a mixed solvent (e.g., 50:50 DMSO:media) before the final dilution.3. Re-evaluate if the final working concentration is above the compound's aqueous solubility limit.[19]
Stock solution appears cloudy or colored over time. 1. Compound degradation.2. Contamination (microbial or chemical).3. Precipitation from storage at -20°C.1. Discard the stock solution and prepare a fresh batch.2. If precipitated, try to re-dissolve by warming/vortexing. If it does not re-dissolve, it should be discarded.[1]

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Unknown Author. (2025). Dimethyl Sulfoxide (DMSO)
  • AntBio. (2026). Dimethyl Sulfoxide (DMSO)
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
  • Oreate AI Blog. (2025). Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry.
  • Greenfield Global. (2015). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Greenfield Global.
  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). EH&S University of Washington.
  • BenchChem. (2025). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO. BenchChem.
  • Selleckchem. (n.d.). Frequently Asked Questions. Selleckchem.com.
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (D8418)
  • Captivate Bio. (2021). Working with Small Molecules.
  • ResearchGate. (2024). How long can I store stock solution(Benzo[a]pyrene in DMSO)?.
  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?.
  • Masimirembwa, C., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. LifeTein.
  • Kymos. (2025). Quality control of small molecules. Kymos.
  • HunterLab Horizons Blog. (2026). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. HunterLab.
  • Echemi. (n.d.). 2-Chloro-5-(chloromethyl)

Sources

Application Note: Formulation Strategies for Bioavailability Enhancement of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the formulation development strategies for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol (referred to herein as CMPP-3-ol ). Based on its biaryl-pyridine scaffold and physicochemical properties, CMPP-3-ol is classified as a BCS Class II compound (Low Solubility, High Permeability). This guide provides rigorous protocols for overcoming solubility-limited bioavailability through Amorphous Solid Dispersions (ASD) and Lipid-Based Drug Delivery Systems (LBDDS), emphasizing the stabilization of the pyridin-3-ol tautomer and optimization of dissolution kinetics in biorelevant media.

Physicochemical Profiling & Challenge Analysis

Structural Analysis & Ionization

CMPP-3-ol features a lipophilic 3-chloro-5-methylphenyl tail attached to a polar pyridin-3-ol head. This structure presents unique formulation challenges due to its amphoteric nature and potential for tautomerism.[1]

  • Molecular Weight: 219.67 g/mol [1]

  • Predicted LogP: ~3.2 – 3.8 (High Lipophilicity)[1]

  • pKa Values:

    • Basic Center (Pyridine N): pKa ~5.2 (Protonation increases solubility in gastric pH).[1]

    • Acidic Center (Phenolic -OH): pKa ~9.1 (Deprotonation increases solubility in intestinal pH).[1]

  • Zwitterionic Potential: At neutral pH (6-7), the molecule exists primarily in a neutral, uncharged state, leading to minimum solubility (

    
    ).[1]
    
The "Brick Dust" Challenge

The presence of the hydroxyl group at the 3-position facilitates strong intermolecular Hydrogen Bonding (H-bonding) in the crystal lattice, while the biaryl system encourages


 stacking. This suggests CMPP-3-ol behaves as "Brick Dust" (high melting point, high lattice energy) rather than a "Grease Ball."
  • Implication: Simple lipid solubilization may be insufficient.[1] Energy is required to disrupt the crystal lattice; thus, Amorphous Solid Dispersion (ASD) is the primary recommended strategy.[1]

Formulation Decision Matrix

The following decision tree outlines the logical flow for selecting the optimal formulation strategy based on pre-formulation data.

FormulationStrategy Start CMPP-3-ol Pre-formulation SolubilityCheck Determine Solubility (Aq vs. Lipid) Start->SolubilityCheck MeltingPoint Melting Point (Tm) SolubilityCheck->MeltingPoint HighTm High Tm (>200°C) High Lattice Energy MeltingPoint->HighTm Brick Dust LowTm Low Tm (<150°C) Lipophilic MeltingPoint->LowTm Grease Ball StrategyASD Strategy A: Amorphous Solid Dispersion (HME or Spray Drying) HighTm->StrategyASD Primary Choice StrategySalt Strategy C: Salt Formation (Mesylate/Tosylate) HighTm->StrategySalt Secondary (if ionizable) StrategyLipid Strategy B: Lipid-Based System (SEDDS/SMEDDS) LowTm->StrategyLipid

Figure 1: Decision Matrix for CMPP-3-ol formulation selection. Given the H-bonding potential of the pyridin-3-ol core, Strategy A (ASD) is prioritized.

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying[1]

This protocol aims to convert crystalline CMPP-3-ol into a stable amorphous form within a polymer matrix, preventing recrystallization and enhancing the dissolution rate ("Spring and Parachute" effect).

Materials
  • API: CMPP-3-ol (micronized).[1]

  • Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) – Grade M or H.[1]

    • Rationale: HPMC-AS is pH-sensitive. It remains insoluble in the stomach (preventing early release/precipitation) and dissolves in the upper intestine (pH > 5.5), targeting the absorption window.[1]

  • Solvent: Methanol:Dichloromethane (1:1 v/v).[1]

Step-by-Step Manufacturing Protocol
  • Feed Solution Preparation:

    • Dissolve HPMC-AS in the solvent system to achieve a 5% w/v concentration.[1]

    • Add CMPP-3-ol to the solution to achieve a 20% drug load (1:4 Drug:Polymer ratio).[1]

    • Critical Step: Sonicate for 20 mins to ensure complete molecular dispersion. Visually inspect for Tyndall effect (should be absent).[1]

  • Spray Drying (Büchi B-290 or equivalent):

    • Inlet Temperature:

      
      [1]
      
    • Outlet Temperature:

      
       (Must be 
      
      
      
      of the polymer).[1]
    • Aspirator: 100%[1]

    • Pump Rate: 15-20% (Adjust to maintain outlet temp).

    • Nozzle Gas Flow: 40 mm (N2).[1]

  • Secondary Drying:

    • Collect the powder from the cyclone.[1]

    • Vacuum dry at

      
       for 48 hours to remove residual solvent (residual DCM limit < 600 ppm).[1]
      
Characterization (Validation)[1]
  • PXRD (Powder X-Ray Diffraction): Confirm "halo" pattern (amorphous) vs. sharp peaks (crystalline).

  • mDSC (Modulated DSC): Determine Glass Transition Temperature (

    
    ).[1] A single 
    
    
    
    indicates a homogeneous solid solution.[1]

Protocol B: Lipid-Based Delivery (SEDDS)[1]

If the melting point is found to be moderate (< 150°C) or if dose requirements are low, a Self-Emulsifying Drug Delivery System (SEDDS) is a viable alternative to improve lymphatic transport.[1]

Excipient Screening

Solubility of CMPP-3-ol must be tested in the following vehicles:

  • Oils: Capryol 90 (Propylene glycol monocaprylate), Peceol.[1]

  • Surfactants: Labrasol ALF, Cremophor EL.[1]

  • Co-solvents: Transcutol P, PEG 400.[1]

Formulation Construction (Pseudo-Ternary Phase Diagram)

To identify the self-emulsifying region:

  • Prepare mixtures of Surfactant:Co-surfactant (

    
    ) at ratios 1:1, 2:1, and 3:1.[1]
    
  • Titrate Oil with

    
     and water.
    
  • Visual Assessment: Clear/translucent solution = Microemulsion; Turbid = Macroemulsion.[1]

Recommended Starting Formula (Type IIIb Lipid Formulation):

  • Oil: Capryol 90 (20%)[1]

  • Surfactant: Labrasol (50%)[1]

  • Co-solvent: Transcutol P (30%)[1]

  • API Load: 50 mg/g[1]

Analytical Assessment: Biorelevant Dissolution

Standard USP buffers often fail to predict in vivo performance for lipophilic bases.[1] Use Biorelevant Media.

Media Preparation[1]
  • FaSSIF (Fasted State Simulated Intestinal Fluid): pH 6.5, contains 3 mM Taurocholate, 0.75 mM Lecithin.[1]

  • FeSSIF (Fed State Simulated Intestinal Fluid): pH 5.0, contains 15 mM Taurocholate, 3.75 mM Lecithin.[1]

Dissolution Protocol (USP Apparatus II)
  • Volume: 500 mL (to maintain sink conditions, or use non-sink with biphasic layer if solubility is extremely low).

  • Speed: 75 RPM.

  • Temperature:

    
    .
    
  • Sampling: 5, 10, 15, 30, 45, 60, 120 min.

  • Analysis: HPLC-UV at

    
     (determine via UV scan, likely ~260-280 nm for the pyridine core).
    

References

  • Williams, H. D., et al. (2013).[1] "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews, 65(1), 315-499.[1] Link

  • Serajuddin, A. T. (1999).[1] "Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs." Journal of Pharmaceutical Sciences, 88(10), 1058-1066.[1] Link

  • Pouton, C. W. (2006).[1] "Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • Dressman, J. B., et al. (1998).[1] "Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms." Pharmaceutical Research, 15(1), 11-22.[1] Link[1]

  • Vertex Pharmaceuticals. (2015).[1] "Discovery of Biaryl Amides as Potent, Orally Bioavailable RORγt Inhibitors." ACS Medicinal Chemistry Letters. (Contextual reference for biaryl scaffold formulation). Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Diagnostic

The synthesis of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol presents a classic "perfect storm" of catalytic challenges. While the aryl boronic acid (3-chloro-5-methyl) is not sterically hindered at the coupling site, the pyridine coupling partner (2-halo-3-hydroxypyridine) is notoriously difficult.

Low yields in this specific reaction are rarely due to a single factor. They are typically caused by the "Chelation Trap" :

  • Catalyst Poisoning: The pyridine nitrogen and the adjacent hydroxyl group (or its deprotonated phenoxide form) form a stable 5-membered chelate with Palladium, arresting the catalytic cycle [1, 2].

  • Protodeboronation: The electron-withdrawing nature of the Chlorine substituent on the boronic acid accelerates hydrolytic deboronation under the basic conditions required for Suzuki coupling [3].

This guide provides a modular approach to resolving these issues, moving from rapid procedural fixes to robust synthetic re-engineering.

The Mechanism of Failure: The Chelation Trap

Understanding why the reaction fails is the first step to fixing it. In standard Suzuki couplings, the Pd(0) species must undergo oxidative addition into the C-Halogen bond. However, with 3-hydroxypyridines, the substrate acts as a bidentate ligand.

Visualization: Catalyst Deactivation Pathway

The following diagram illustrates how the substrate diverts the catalyst from the productive cycle into an inactive "off-cycle" resting state.

ChelationTrap Start Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (L2)Pd(II)(Ar)X Start->OxAdd Normal Path Substrate Substrate: 2-Halo-3-hydroxypyridine Substrate->OxAdd Poisoning THE CHELATION TRAP Displacement of Ligand (L) Formation of stable N-O-Pd Chelate OxAdd->Poisoning High Risk w/o Protection TransMetal Transmetallation with Ar-B(OH)2 OxAdd->TransMetal Steric Ligands / Protected OH DeadCat Inactive Catalyst Species (No Transmetallation) Poisoning->DeadCat Product Product Release Reductive Elimination TransMetal->Product Product->Start Regeneration

Figure 1: The competition between the productive catalytic cycle and the inactive chelate formation.

Optimization Modules

Module A: Protecting Group Strategy (The Gold Standard)

The most reliable way to break the chelation trap is to mask the hydroxyl group.

Recommendation: Use MOM (Methoxymethyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection.

  • Why: These groups are stable to basic Suzuki conditions but easily removed with mild acid (HCl/MeOH or TFA) post-coupling. They also significantly improve the solubility of the pyridine species in organic solvents.

Protecting GroupStability (Base)Removal ConditionsSuitability for this Reaction
MOM (Methoxymethyl) Excellent6M HCl / THF or TFAHigh. Reduces N-coordination ability.
Bn (Benzyl) GoodH2 / Pd-C or BBr3Medium. Hydrogenolysis might reduce the Pyridine ring or remove the Cl atom.
TBS (Silyl) PoorTBAF or AcidLow. Often unstable to aqueous base (K2CO3) at high temps.
Module B: Ligand Engineering (If Protection is Impossible)

If you cannot introduce a protection step, you must use a catalyst system bulky enough to prevent the N-Pd coordination.

Recommendation: Switch to Buchwald Generation 3 or 4 Precatalysts .

  • Ligand: XPhos or SPhos .

  • Catalyst: XPhos Pd G4 or Pd(OAc)2 + XPhos.

  • Mechanism: These bulky biaryl phosphine ligands create a "steric wall" around the Palladium center, allowing the oxidative addition of the halide but physically blocking the formation of the tight N-Pd-O chelate [4].

Module C: Mitigating Protodeboronation

The 3-chloro-5-methylphenylboronic acid is prone to losing its boron group (replaced by H) before it can react, especially if the reaction is slow.

  • Fix 1: Use Anhydrous Conditions . Switch from Dioxane/H2O to anhydrous DMF or Toluene with CsF or K3PO4 (finely ground) as the base.

  • Fix 2: Slow Addition . Add the boronic acid solution via syringe pump over 1 hour to keep its concentration low relative to the catalyst.

Optimized Experimental Protocol

This protocol assumes the use of the MOM-protected route, as it offers the highest probability of success (>85% yield).

Step 1: Synthesis of 2-bromo-3-(methoxymethoxy)pyridine

(Pre-cursor preparation)

  • Dissolve 2-bromo-3-hydroxypyridine (1.0 eq) in dry THF at 0°C.

  • Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir 30 min.

  • Add MOM-Cl (1.1 eq) dropwise.

  • Warm to RT and stir 2 hours. Quench with water, extract EtOAc.

  • Result: The "masked" pyridine that will not poison the catalyst.

Step 2: The Suzuki Coupling

Reagents:

  • Substrate: 2-bromo-3-(methoxymethoxy)pyridine (1.0 eq)

  • Boronate: (3-chloro-5-methylphenyl)boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) - Robust against residual steric issues.

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Charge a reaction vial with the Protected Pyridine, Boronic Acid, and Pd catalyst.

  • Evacuate and backfill with Argon (3 cycles). Critical: Oxygen promotes homocoupling and catalyst death.

  • Add Dioxane and aqueous K2CO3 via syringe under Argon flow.

  • Heat to 90°C for 4-16 hours. Monitor by LCMS.

    • Checkpoint: Look for the disappearance of the bromide. If Boronic acid is consumed but Bromide remains, add 0.5 eq more Boronic acid.

  • Cool, filter through Celite, concentrate.

Step 3: Deprotection
  • Dissolve crude intermediate in MeOH.

  • Add 4M HCl in Dioxane (5 eq) or concentrated HCl (excess).

  • Stir at RT for 2-4 hours.

  • Neutralize carefully with NaHCO3 to precipitate the product (2-(3-Chloro-5-methylphenyl)pyridin-3-ol).

Troubleshooting Decision Tree

Use this logic flow to diagnose persistent low yields.

Troubleshooting Problem Low Yield / Incomplete Conversion CheckSM Analyze Crude Mixture (LCMS) Problem->CheckSM Scenario1 SM (Pyridine) Remains Boronic Acid Gone CheckSM->Scenario1 Scenario2 SM (Pyridine) Remains Boronic Acid Remains CheckSM->Scenario2 Scenario3 De-halogenated Pyridine (H instead of Br) CheckSM->Scenario3 Fix1 Diagnosis: Protodeboronation Action: Use excess Boronic Acid (2.0 eq) or Switch to Anhydrous (DMF/CsF) Scenario1->Fix1 Fix2 Diagnosis: Catalyst Poisoning Action: Switch to XPhos Pd G4 or Increase Temp to 110°C Scenario2->Fix2 Fix3 Diagnosis: Beta-Hydride Elimination/Reduction Action: Switch Solvent to Toluene Change Base to K3PO4 Scenario3->Fix3

Figure 2: Diagnostic workflow for reaction analysis.

Frequently Asked Questions (FAQs)

Q: Can I perform this reaction without a glovebox? A: Yes. While Pd(0) is air-sensitive, using stable precatalysts like Pd(dppf)Cl2 or XPhos Pd G3 allows for setup on the bench, provided you degas solvents thoroughly (sparge with Argon for 15 mins) before heating.

Q: Why not use Pd(PPh3)4 (Tetrakis)? A: Tetrakis is often insufficient for 2-substituted pyridines. The triphenylphosphine ligands are labile and easily displaced by the pyridine nitrogen, leading to catalyst poisoning. Bidentate ligands (dppf) or bulky monodentate ligands (XPhos) are far superior here [5].

Q: My product is stuck in the aqueous layer during workup. Why? A: The product is a hydroxypyridine (pyridin-3-ol). It is zwitterionic and amphoteric.

  • Solution: Adjust the pH of the aqueous layer to the isoelectric point (usually pH 6-7) before extraction. Do not extract from strongly basic (phenoxide form) or strongly acidic (pyridinium form) solutions. Use 10% MeOH in DCM for extraction.

Q: Can I use the pinacol ester instead of the boronic acid? A: Yes, and it is often preferred. Boronate esters (Bpin) hydrolyze slower than boronic acids, providing a "slow-release" of the active species, which reduces protodeboronation side reactions.

References

  • BenchChem. (2025).[1] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from 1

  • Albers, P., et al. (2001).[2] Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. Retrieved from 2

  • Cox, P. A., et al. (2016).[3] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. J. Am. Chem. Soc. Retrieved from 3

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 4

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. J. Am. Chem. Soc. (Contextual citation regarding Buchwald Ligand efficacy for heteroaryls).

Sources

Technical Support Center: Troubleshooting Solubility of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, formulators, and drug development professionals facing solubility bottlenecks with 2-(3-Chloro-5-methylphenyl)pyridin-3-ol .

Because this molecule contains both a weakly basic pyridine ring and a weakly acidic phenolic hydroxyl group, coupled with a highly lipophilic halogenated phenyl ring, it presents complex thermodynamic challenges in aqueous media. This guide synthesizes mechanistic causality with field-proven methodologies to help you achieve stable, soluble formulations.

Core Troubleshooting FAQs

Q1: Why does 2-(3-Chloro-5-methylphenyl)pyridin-3-ol precipitate immediately upon dilution in physiological buffers (pH 7.4)?

A: The precipitation is driven by the molecule's amphoteric nature and high lipophilicity. The pyridine nitrogen acts as a weak base (pKa ~5), while the hydroxyl group acts as a weak acid (pKa ~8–9)[1]. At a physiological pH of 7.4, the molecule exists almost entirely in its un-ionized, neutral state. Without the hydration energy provided by an ionic charge, the highly hydrophobic 3-chloro-5-methylphenyl moiety dominates the molecule's thermodynamics, forcing it out of the aqueous phase[1].

Q2: How can I leverage pH modification to solubilize this compound?

A: If your experimental design permits pH alteration, you can exploit the ionizable groups. Adjusting the solution to at least two pH units below the pyridine pKa (i.e., pH < 3.0) will fully protonate the nitrogen, forming a highly soluble pyridinium cation[1]. Conversely, raising the pH above 10.0 will deprotonate the hydroxyl group, forming a water-soluble phenolate anion. This creates a classic "U-shaped" pH-solubility profile.

Q3: I cannot alter the pH because of my cell-based assay. How do I use cosolvents effectively?

A: When pH must remain neutral, water-miscible organic cosolvents (e.g., DMSO, PEG400) are the standard approach. Cosolvents work by reducing the overall dielectric constant and polarity of the aqueous buffer. According to the log-linear solubilization model, the drug's solubility increases logarithmically with a linear increase in the cosolvent fraction[2]. However, you must carefully balance solubility against cytotoxicity; for most cell cultures, DMSO should not exceed 0.5–1.0% (v/v).

Q4: DMSO is toxic to our specific cell lines. What is the best aqueous-compatible alternative?

A: Cyclodextrin (CD) complexation is the optimal non-toxic alternative. Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), feature a hydrophilic exterior and a hydrophobic interior cavity[3]. The lipophilic 3-chloro-5-methylphenyl ring of your compound can spontaneously partition into this cavity, forming a non-covalent inclusion complex[4][5]. This effectively "shields" the hydrophobic moiety from the aqueous environment, enhancing apparent solubility without the membrane-disrupting effects of organic solvents.

Mechanistic Workflows & Visualizations

To systematically resolve your solubility issues, refer to the ionization logic and formulation decision tree below.

G A 2-(3-Chloro-5-methylphenyl)pyridin-3-ol (Amphoteric Solid) B Acidic Media (pH < 4) Pyridine Protonation A->B Decrease pH C Neutral Media (pH 6-7) Isoelectric/Neutral State A->C Buffer at pH 7.4 D Basic Media (pH > 9) Phenolic Deprotonation A->D Increase pH E High Aqueous Solubility (Cationic Form) B->E F Poor Aqueous Solubility (Precipitation) C->F G High Aqueous Solubility (Anionic Form) D->G

Figure 1: pH-dependent ionization states and solubility logic for amphoteric pyridine derivatives.

Workflow Start Target Concentration Not Met in Aqueous Buffer Step1 Assess pH Constraints Can pH be altered? Start->Step1 Path1 Adjust pH to < 4.0 (Form Pyridinium Salt) Step1->Path1 Yes Step2 Evaluate Cosolvents (DMSO, PEG400) Step1->Step2 No (e.g., cell culture) Success Soluble Formulation Achieved Path1->Success ToxCheck Are Cosolvents Toxic to Assay/Cells? Step2->ToxCheck Path2 Use 5-10% DMSO/PEG400 Log-linear Solubilization ToxCheck->Path2 No Path3 Cyclodextrin Complexation (HP-β-CD or SBE-β-CD) ToxCheck->Path3 Yes Path2->Success Path3->Success

Figure 2: Decision tree for troubleshooting solubility of lipophilic pyridine compounds.

Quantitative Data & Excipient Selection

Table 1: Excipient Selection Matrix for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

StrategyRecommended AgentMechanism of ActionProsCons / Limitations
pH Adjustment 0.1M HCl (pH ~1-2)Protonates pyridine nitrogen to form a soluble salt[1].Highest solubility gain; no additives needed.Incompatible with live cells or physiological targets.
Cosolvent DMSO or PEG400Lowers solvent polarity (log-linear solubilization)[2].Easy to prepare; highly effective for stock solutions.Cytotoxic at >1% (DMSO); potential protein denaturation.
Complexation HP-β-CD (10-20% w/v)Hydrophobic cavity encapsulates the chloromethylphenyl ring[3][5].Biocompatible; protects drug from degradation.Requires equilibration time; mass/volume payload restrictions[4].

Validated Experimental Protocols

Protocol A: Determining the Thermodynamic pH-Solubility Profile (Shake-Flask Method)

To rationally design a formulation, you must first establish the compound's baseline thermodynamic solubility across the physiological pH range[6][7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM aqueous buffers ranging from pH 2.0 to 10.0 (e.g., HCl/KCl for pH 2, acetate for pH 4, phosphate for pH 6-8, borate for pH 10).

  • Saturation: Add an excess amount of solid 2-(3-Chloro-5-methylphenyl)pyridin-3-ol (e.g., 5 mg) to 1 mL of each buffer in sealed glass vials. Self-validation check: Visible solid must remain to ensure saturation.

  • Equilibration: Place the vials in a horizontal shaker or thermomixer at 300 rpm and a constant temperature (25°C or 37°C) for 48 to 72 hours to reach thermodynamic equilibrium[7].

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved drug. Alternatively, filter through a 0.45 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

  • Quantification: Dilute the supernatant appropriately with mobile phase and quantify the dissolved drug concentration using HPLC-UV.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Use this protocol to create a biocompatible, aqueous-soluble formulation for cell-based or in vivo assays[3].

Step-by-Step Methodology:

  • Excipient Solution: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your target physiological buffer (e.g., PBS, pH 7.4).

  • Drug Addition: Add an excess amount of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol powder to the cyclodextrin solution.

  • Complexation: Stir the suspension continuously using a magnetic stirrer at room temperature for 24 to 48 hours. Note: Inclusion complex formation is an equilibrium process and requires time; do not rush this step.

  • Clarification: Filter the equilibrated suspension through a 0.45 µm hydrophilic membrane (e.g., PVDF or PES) to remove any uncomplexed, precipitated drug.

  • Verification: Measure the concentration of the filtrate via HPLC. The resulting clear solution is your cyclodextrin-solubilized drug, ready for downstream assays.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review Source: Drug Development & Delivery URL:[Link]

  • (PDF) Solubility enhancement and application of cyclodextrins in local drug delivery Source: ResearchGate URL:[Link]

  • Solubilizing Excipients in Oral and Injectable Formulations Source: Kinam Park / Pharmaceutical Research URL:[Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: Universitat de Barcelona URL:[Link]

  • Improvement of Physicochemical Properties of an Antiepileptic Drug by Salt Engineering Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Support Center: Optimization of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with 2-(3-Chloro-5-methylphenyl)pyridin-3-ol .[1] Due to the amphoteric nature of the hydroxypyridine core and the steric/electronic influence of the ortho-aryl substituent, this scaffold presents unique challenges in coupling reactions.[1]

This content is structured as a Tier-3 Technical Support Hub , addressing specific failure modes with mechanistic insights and validated protocols.

Executive Summary: Scaffold Analysis

Before troubleshooting, understand the substrate's reactivity profile:

  • The Nucleophile (OH vs. N): The pyridin-3-ol moiety exists in a tautomeric equilibrium.[1] While the hydroxyl form is generally dominant, the pyridine nitrogen remains a competent nucleophile, leading to competitive N-alkylation (formation of quaternary pyridinium salts or zwitterions).[1]

  • The Electrophile/Handle (Aryl Chloride): The 3-chloro-5-methylphenyl group provides a handle for future cross-coupling but is susceptible to hydrodehalogenation (loss of Cl) under Pd-catalyzed conditions intended for other parts of the molecule.[1]

  • Steric Environment: The bulk of the 2-aryl group creates significant steric hindrance around the pyridine nitrogen and the hydroxyl group, influencing catalyst approach and betaine formation in Mitsunobu reactions.[1]

Part 1: Troubleshooting Guides (Q&A)

Topic A: Regioselectivity (O-Alkylation vs. N-Alkylation)

User Question: I am attempting to couple the hydroxyl group with an alkyl halide, but I am observing a significant amount of N-alkylated byproduct. How do I shift selectivity solely to the Oxygen?

Technical Diagnosis: This is a classic Hard-Soft Acid-Base (HSAB) conflict.[1] The pyridine nitrogen is a "softer" nucleophile compared to the "harder" phenoxide oxygen. Additionally, the ortho-aryl group forces the biaryl system to twist, potentially shielding the oxygen more than the nitrogen depending on the conformation.[1]

Corrective Actions:

  • The "Cesium Effect": Switch your base to Cesium Carbonate (Cs₂CO₃) .

    • Mechanism:[1][2][3][4][5][6] The large ionic radius of Cs⁺ (1.67 Å) forms a looser ion pair with the phenoxide oxygen compared to Na⁺ or K⁺. This "naked" phenoxide is more nucleophilic and harder, favoring O-attack.[1] Furthermore, Cs⁺ can coordinate with the pyridine nitrogen, effectively blocking it from reacting.[1]

  • Solvent Switch: Use DMF or NMP (polar aprotic).

    • Reasoning: These solvents solvate cations well (leaving the phenoxide active) but do not hydrogen-bond with the nucleophile. Avoid protic solvents (MeOH/EtOH) which solvate the phenoxide, reducing its reactivity and allowing the neutral nitrogen to compete.

  • Leaving Group Tuning: Use Alkyl Bromides or Tosylates rather than Iodides.

    • Reasoning: Alkyl iodides are very soft electrophiles, which can slightly favor the softer N-nucleophile.[1] Harder leaving groups (OTs, Br) align better with the hard O-nucleophile.[1]

Topic B: Chemoselectivity (Preserving the Aryl Chloride)

User Question: I am performing a Suzuki coupling on the phenol (converting it to a triflate first) or a nearby functional group. The coupling works, but the Chlorine atom on the phenyl ring is being replaced by Hydrogen (Dechlorination).[1] How do I stop this?

Technical Diagnosis: You are experiencing Hydrodehalogenation . This occurs when the Palladium catalyst undergoes oxidative addition into the C-Cl bond (which is slower than C-OTf or C-Br but possible) or when a Palladium-Hydride species forms via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydride elimination from the solvent or base.[1]

Corrective Actions:

  • Base Selection: Eliminate Alkoxide Bases (e.g., NaOEt, KOtBu).

    • Mechanism:[1][2][3][5][6] Alkoxides with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -hydrogens can transfer a hydride to Palladium, forming [H-Pd-L], which reduces the Aryl-Cl.[1]
      
    • Solution: Use inorganic bases like K₃PO₄ or KF , which lack ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -hydrogens.[1]
      
  • Solvent Protocol: Switch from Alcohols to Toluene/Water or Dioxane .

    • Reasoning: Primary and secondary alcohols are hydride sources.

  • Ligand Choice: Use Buchwald Ligands (e.g., XPhos, SPhos) .

    • Reasoning: These bulky, electron-rich ligands facilitate the oxidative addition of the intended coupling partner (e.g., the triflate) so rapidly that the catalyst doesn't have time to interact with the sluggish Aryl-Chloride.[1]

Topic C: Mitsunobu Reaction Failures

User Question: Standard Mitsunobu conditions (PPh3/DIAD) result in no conversion. The starting material is recovered unreacted.[1]

Technical Diagnosis: The 2-(3-Chloro-5-methylphenyl) substituent creates a "steric wall" near the hydroxyl group.[1] The bulky Triphenylphosphine-DIAD adduct (the betaine) may be too sterically encumbered to approach the hydroxyl group efficiently to activate it.

Corrective Actions:

  • Reagent Swap: Switch to ADDP (1,1'-(Azodicarbonyl)dipiperidine) and PBu₃ (Tributylphosphine).

    • Reasoning: PBu₃ is less sterically hindered and more nucleophilic than PPh₃. ADDP forms a more stable betaine intermediate.

  • Order of Addition: Pre-mix the Phosphine and Azodicarboxylate at 0°C to form the betaine before adding the substrate. This ensures the active species is ready and minimizes side reactions between the phosphine and the substrate directly.

Part 2: Visualized Decision Pathways

Diagram 1: Regioselectivity & Optimization Logic

G Start Start: Coupling 2-(3-Chloro-5-methylphenyl)pyridin-3-ol Goal Goal: O-Alkylation (Ether) Start->Goal Issue Issue: N-Alkylation Observed? Goal->Issue Base_Check Check Base: Is it NaH or K2CO3? Issue->Base_Check Yes Mitsunobu Alternative: Mitsunobu Reaction Issue->Mitsunobu No, Low Yield Action_Cs Switch to Cs2CO3 (Cesium Effect) Base_Check->Action_Cs Yes Solvent_Check Check Solvent: Protic or Non-Polar? Base_Check->Solvent_Check No, already using Cs2CO3 Action_DMF Switch to DMF/DMA (Polar Aprotic) Solvent_Check->Action_DMF Yes LG_Check Leaving Group: Iodide? Solvent_Check->LG_Check No, already DMF Action_Br Switch to Bromide/Tosylate (Harder Electrophile) LG_Check->Action_Br Yes Steric_Fail No Conversion (Steric Fail) Mitsunobu->Steric_Fail Sol_ADDP Use ADDP + PBu3 Steric_Fail->Sol_ADDP

Caption: Decision tree for optimizing O-alkylation and overcoming steric/electronic barriers.

Diagram 2: Preventing Dehalogenation (Cl-Preservation)

G Substrate Substrate: Ar-Cl present Condition_A Base: NaOEt/KOtBu Solvent: EtOH/iPrOH Substrate->Condition_A Condition_B Base: K3PO4/KF Solvent: Toluene/Dioxane Substrate->Condition_B Path_Fail Pd-Hydride Species Formed Condition_A->Path_Fail Beta-Hydride Elim Path_Success Direct Coupling (Ar-Cl Intact) Condition_B->Path_Success No Hydride Source Result_Fail Hydrodehalogenation (Side Reaction) Path_Fail->Result_Fail Result_Success Target Product Path_Success->Result_Success

Caption: Mechanistic workflow to prevent unwanted dechlorination during Pd-catalyzed steps.

Part 3: Validated Experimental Protocols

Protocol 1: High-Fidelity O-Alkylation

Designed to maximize O/N selectivity.[1]

Materials:

  • Substrate: 2-(3-Chloro-5-methylphenyl)pyridin-3-ol (1.0 eq)[1]

  • Electrophile: Alkyl Bromide (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolution: Charge a flame-dried flask with the substrate and Cs₂CO₃. Purge with Nitrogen for 5 minutes.

  • Activation: Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn yellow/orange as the phenoxide forms.[1]

  • Addition: Add the Alkyl Bromide dropwise.

  • Reaction: Stir at 50°C. Monitor by LCMS.

    • Checkpoint: If N-alkylation is observed (>5%), lower temperature to RT and increase reaction time.

  • Workup: Dilute with EtOAc, wash 3x with Water (critical to remove DMF), 1x Brine. Dry over Na₂SO₄.[3][4]

Protocol 2: Modified Mitsunobu (For Sterically Hindered Alcohols)

Designed for when standard DEAD/PPh3 fails.

Materials:

  • Substrate: 2-(3-Chloro-5-methylphenyl)pyridin-3-ol (1.0 eq)[1]

  • Alcohol Partner: R-OH (1.5 eq)

  • Reagent A: Tributylphosphine (PBu₃) (1.5 eq)

  • Reagent B: ADDP (1,1'-(Azodicarbonyl)dipiperidine) (1.5 eq)[1]

  • Solvent: Toluene or THF[1][4][7][8]

Procedure:

  • Betaine Formation: In a separate vial, dissolve ADDP in Toluene. Add PBu₃ at 0°C. Stir for 15 mins until a precipitate or color change indicates betaine formation.

  • Addition: Add the substrate (pyridin-3-ol) and the alcohol partner to the reaction mixture.

  • Reflux: Allow to warm to RT, then heat to 60-80°C (ADDP requires higher temps than DEAD).

  • Quench: Cool to RT, add water. Filter off the hydrazine byproduct (ADDP-H2 is often insoluble).[1]

Part 4: Data Summary Table

VariableStandard ConditionOptimized ConditionImpact on Side Reactions
Base NaH / K₂CO₃Cs₂CO₃ Increases O-selectivity; Cs+ blocks N-site.[1]
Solvent (Alkylation) Acetone / THFDMF / NMP Promotes "naked" anion reactivity; disfavors N-alkylation.[1]
Base (Suzuki) NaOEt / CarbonatesK₃PO₄ / KF Prevents Pd-Hydride formation (stops dechlorination).
Ligand (Suzuki) PPh₃XPhos / SPhos Accelerates desired cycle over side-reaction cycles.[1]
Mitsunobu Reagent DEAD / DIADADDP Overcomes steric hindrance of the 2-aryl group.[1]

References

  • Regioselectivity in Pyridin-3-ol Alkylation

    • Reynard, G., et al. "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species."[1][9][10] Tetrahedron Letters, 2024.[9][10]

    • Context: Discusses Cs2CO3 mediated selectivity and O vs N
  • Minimizing Dehalogenation in Cross-Coupling

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[1][11] Journal of Organic Chemistry, 2004.[1][11][12]

    • Context: Mechanisms of hydrodehalogenation and ligand influence.[6][7][13]

  • Mitsunobu Reaction Optimization

    • Dandapani, S., et al. "Mitsunobu reaction of sterically hindered phenols."[1] Organic Letters, 2004.[1][9] (General reference for ADDP usage).

    • BenchChem Guide: "Minimizing dehalogenated byproducts in Suzuki coupling reactions."

  • Synthesis of 2-Aryl-3-hydroxypyridines

    • Gangadasu, B., et al. "Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines."[1] Heterocyclic Communications, 2025.[1]

    • Context: Provides structural analogues and reactivity data for the 2-chloro-5-methylpyridine core.

Sources

Technical Support Center: Palladium Remediation for Chelating Biaryl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(3-Chloro-5-methylphenyl)pyridin-3-ol Application Context: Post-Suzuki-Miyaura Cross-Coupling Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with removing palladium (Pd) impurities from highly chelating pharmaceutical intermediates.

The target molecule, 2-(3-Chloro-5-methylphenyl)pyridin-3-ol, presents a notoriously difficult purification profile. The proximity of the pyridine nitrogen (a strong σ-donor) and the hydroxyl group at the 3-position creates a potent bidentate N,O-chelating environment. This motif forms a highly stable 5-membered metallacycle with residual Pd(II), effectively turning your Active Pharmaceutical Ingredient (API) intermediate into a metal ligand. Standard workups will fail here; overcoming this requires deploying scavengers that act as a superior thermodynamic sink.

I. Troubleshooting FAQs

Q1: Why are standard methods like activated carbon or recrystallization failing to reduce Palladium in my 2-(3-Chloro-5-methylphenyl)pyridin-3-ol batches? A1: The failure is rooted in coordination chemistry and physical adsorption limits. Activated carbon relies on non-specific physical adsorption; while it may remove some Pd, it frequently co-adsorbs the API, leading to unacceptable yield losses (often >30%)[1]. Recrystallization is equally problematic for this chemotype. Because the API strongly chelates Pd, the metal is often incorporated directly into the crystal lattice during nucleation, making it impossible to wash away[2]. To strip the Pd, you must introduce a scavenger with a higher binding constant (e.g., thiols or thioureas) to force a ligand exchange[3][4].

Q2: What are the strict regulatory limits for Palladium in this intermediate? A2: Regulatory limits are dictated by the ICH Q3D(R2) Guideline for Elemental Impurities. Palladium is classified as a Class 2B impurity[5]. Assuming a standard oral drug product with a maximum daily dose of ≤10 g/day , the Permitted Daily Exposure (PDE) limit for Pd is 100 µ g/day [6]. This translates to a strict concentration limit of 10 ppm in the final API[5][6]. If your final drug formulation is intended for parenteral or inhalation routes, the limit drops drastically to 1 ppm [6].

Q3: Which metal scavengers are most effective for breaking the N,O-chelation of this specific API? A3: Based on process chemistry data for pyridine and pyrazole-containing APIs, sulfur-based ligands are required to exploit the "soft-soft" interaction between sulfur and transition metals. We recommend:

  • Silica-based Scavengers (e.g., SiliaMetS Thiol or Thiourea): These provide excellent kinetics and do not swell in solvents. Thiourea is particularly effective as it acts as a bidentate ligand itself, outcompeting the API[3].

  • Macroporous Polymer Resins (e.g., QuadraPure TU): A thiourea-functionalized polystyrene bead that offers high capacity and is highly effective in both batch and continuous flow systems[4][7][8].

  • Potassium Isopropyl Xanthate (PIX): If you need to reach <1 ppm, PIX acts as an ultra-efficient scavenger that forms insoluble Pd-complexes that can be easily filtered[9].

Q4: My Pd levels are still >50 ppm after a single scavenger treatment. How do I optimize the thermodynamics of the scavenging process? A4: If a single treatment fails, the kinetic barrier for ligand exchange between the API and the scavenger is too high. Implement the following adjustments:

  • Increase Temperature: Raise the reaction temperature to 50–60 °C. Heat provides the activation energy required to break the API-Pd bond[3].

  • Synergistic Scavenging: A combination of two scavengers (e.g., SiliaMetS Thiol + SiliaMetS Thiourea) has been proven to synergistically drop Pd from >1400 ppm to <10 ppm when individual scavengers plateau[3].

  • Optimize Equivalents: Ensure you are using 5 to 10 molar equivalents of the scavenger relative to the initial catalyst load, not just the residual Pd[10].

II. Quantitative Data: Scavenger Selection Matrix

The following table summarizes the performance metrics of recommended scavengers for chelating biaryls.

Scavenger TypeExample ProductMatrixFunctional GroupBinding MechanismTypical Pd Reduction
Silica Thiol SiliaMetS ThiolSilica Gel-SHMonodentate soft-soft interaction>95%[11]
Silica Thiourea SiliaMetS ThioureaSilica Gel-NH-CS-NH

Bidentate S,N coordination>98%[3]
Macroporous Resin QuadraPure TUPolystyreneThioureaHigh-capacity chelation>99%[4]
Soluble Salt PIXHomogeneousXanthatePrecipitation / Synergistic>99.9%[9]

III. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include mandatory baseline quantification and mass-balance checks to ensure the API is not being lost to physical adsorption.

Protocol A: Synergistic Silica-Based Scavenging (For highly stubborn Pd >1000 ppm)

Causality: Using two different functional groups (Thiol and Thiourea) alters the coordination sphere of the Pd dynamically, preventing the system from reaching a premature thermodynamic equilibrium[3].

  • Baseline Validation: Analyze a 10 mg sample of the crude 2-(3-Chloro-5-methylphenyl)pyridin-3-ol via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish the baseline Pd concentration (ppm). Weigh the total crude mass to establish a yield baseline.

  • Dissolution: Dissolve the crude API in a polar aprotic solvent (e.g., THF or DMF) at a concentration of 0.1 M. Note: Avoid protic solvents if possible, as they can hydrogen-bond with the scavenger, reducing efficacy.

  • Scavenger Loading: Add 5 molar equivalents of SiliaMetS Thiol and 5 molar equivalents of SiliaMetS Thiourea (relative to the theoretical Pd content) directly to the solution[3].

  • Kinetic Incubation: Stir the suspension vigorously at 55 °C for 16 hours.

  • Filtration & Recovery: Filter the mixture through a pad of Celite to remove the silica-bound Pd. Wash the filter cake with 2 column volumes of ethyl acetate to ensure no API remains trapped in the silica pores.

  • Validation & Mass Balance: Concentrate the filtrate in vacuo. Weigh the recovered API to calculate mass recovery (Target: >95%). Analyze the purified API via ICP-MS. Calculate the Decontamination Factor (DF = Initial Pd / Final Pd).

Protocol B: Macroporous Polymer Resin Treatment (QuadraPure TU)

Causality: Polymer resins require solvent swelling to expose internal binding sites. This protocol is optimized for high-throughput batch clearance[4][7].

  • Preparation: Suspend QuadraPure TU (10 equivalents relative to Pd) in dichloromethane (DCM) or ethyl acetate for 30 minutes to allow the macroporous polystyrene matrix to swell.

  • Treatment: Add the API solution to the swollen resin. Stir at 40 °C for 12 hours.

  • Filtration: Filter the beads through a sintered glass funnel (Porosity 3). The beads are large (400-600 µm) and will not blind the filter[8].

  • Validation: Perform ICP-MS on the filtrate. If Pd is >10 ppm, pass the filtrate through a secondary pre-packed QuadraPure TU flow cartridge[12].

IV. Process Workflows & Mechanistic Visualizations

Workflow Start Crude 2-(3-Chloro-5-methylphenyl)pyridin-3-ol (>1000 ppm Pd) Screen Add Scavenger (e.g., Thiol/Thiourea) 5-10 equivalents Start->Screen Analyze Filter & ICP-MS Analysis Screen->Analyze Decision Pd < 10 ppm? Analyze->Decision Success Proceed to Next Step (API Cleared) Decision->Success Yes Fail Optimize: Increase Temp (50°C) & Time (16h) Decision->Fail No Fail->Analyze Retest Synergy Synergistic Scavenging (Thiol + Thiourea) Fail->Synergy Still >10 ppm Synergy->Analyze

Caption: Logical troubleshooting workflow for achieving <10 ppm palladium in API intermediates.

Mechanism API API-Pd Complex (Strong N/O Chelation) Equilibrium Thermodynamic Ligand Exchange API->Equilibrium Scavenger Thiol/Thiourea Scavenger (Soft-Soft S-Pd Interaction) Scavenger->Equilibrium FreeAPI Purified API (In Solution) Equilibrium->FreeAPI Product Recovery BoundPd Scavenger-Pd Complex (Solid, Filtered Out) Equilibrium->BoundPd Metal Removal

Caption: Mechanistic pathway of thermodynamic ligand exchange between the API-Pd complex and scavengers.

V. References

  • Guideline for Elemental Impurities Q3D(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q3D Elemental Impurities - CMC Drug Product Development . Triphase Pharma Solutions. Available at: [Link]

  • SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Residues . Technology Networks / SiliCycle. Available at:[Link]

  • QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow . ResearchGate. Available at:[Link]

  • Metal Scavengers | Johnson Matthey . Johnson Matthey. Available at: [Link]

  • QuadraPure® TU from Aladdin Scientific . Biocompare. Available at: [Link]

  • Metal Scavengers in Process Chemistry: An Investigative Study . Biotage. Available at: [Link]

  • Metal Scavengers: An alternative to recrystallization for removing metals? Biotage. Available at: [Link]

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger . RSC Publishing. Available at: [Link]

  • SiliaMetS: SiliaMetS Selection Guide . SiliCycle. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Photodegradation of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development professionals and analytical chemists, you know that handling polyfunctional aromatic heterocycles requires strict environmental controls.

2-(3-Chloro-5-methylphenyl)pyridin-3-ol presents a unique stability challenge: it possesses two distinct photolabile sites that degrade via entirely different mechanisms depending on the light wavelength, solvent polarity, and pH. This guide synthesizes field-proven insights to help you diagnose, troubleshoot, and completely arrest the photodegradation of this compound during your experimental workflows.

Part 1: Mechanistic Understanding (The Causality of Degradation)

To stop degradation, we must first understand the molecular vulnerabilities of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol. The compound is subject to a "dual-threat" photochemical profile:

  • Photooxidation of the Pyridin-3-ol Core: 3-hydroxypyridine derivatives are highly susceptible to photooxidation mediated by singlet molecular oxygen (

    
    ). Upon exposure to visible or near-UV light, these compounds can act as photosensitizers, generating 
    
    
    
    which then rapidly attacks the electron-rich 2,3-positions of the pyridine ring, forming a 1,2-dioxetane intermediate that leads to ring cleavage[1][2].
  • Photodehalogenation of the Aryl Chloride: The 3-chloro substituent on the phenyl ring is vulnerable to high-energy UV light (< 300 nm). Excitation leads to homolytic cleavage of the C-Cl bond, generating a highly reactive aryl radical that subsequently abstracts a hydrogen atom from the surrounding solvent[3][4].

Mechanism Compound 2-(3-Chloro-5-methylphenyl) pyridin-3-ol UV UV Light (<300 nm) Compound->UV VisO2 Visible Light + O2 (Sensitization) Compound->VisO2 Radical Homolytic C-Cl Cleavage (Aryl Radical Formation) UV->Radical Solvent H-donor SingletO2 Singlet Oxygen (1O2) Addition to Pyridinolate Anion VisO2->SingletO2 pH > 7 (Anion) Dehalogenated Photodehalogenated Product (M-34 Da) Radical->Dehalogenated Dioxetane 1,2-Dioxetane Intermediate & Ring Cleavage (M+32 Da) SingletO2->Dioxetane

Fig 1. Dual photodegradation pathways: UV-induced dehalogenation and O2-mediated photooxidation.

Part 2: Troubleshooting FAQs

Q: Why does my compound degrade exponentially faster in basic buffers (pH > 7.5)? A: This is driven by the


 of the pyridin-3-ol hydroxyl group. In basic conditions, the compound deprotonates to form a pyridinolate anion. The kinetic rate constant for the quenching of singlet oxygen by the anionic form is orders of magnitude higher than that of the neutral phenol-like form, leading to rapid photooxidative destruction[2].

Q: My LC-MS data shows a major degradant at M-34 Da. What is happening? A: A mass shift of -34 Da (loss of the


 isotope and gain of a proton, +1 Da) is the classic signature of photodehalogenation. Your compound is likely being exposed to unfiltered UV light (e.g., from biological safety cabinet sterilization lamps or direct sunlight). The UV light causes homolytic cleavage of the C-Cl bond, and the resulting aryl radical abstracts hydrogen from your solvent (e.g., Methanol or DMSO)[3][4].

Q: How can I distinguish between photooxidation and auto-oxidation (dark oxidation) in my assays? A: Photooxidation via singlet oxygen typically yields distinct 1,2-dioxetane intermediates that resolve into pyridine ring-cleavage products (often showing +32 Da or +16 Da shifts on LC-MS)[2]. To definitively distinguish them, you must run a self-validating control matrix (see Section 4).

Part 3: Quantitative Degradation Matrix

To help you anticipate compound behavior during long-term assays, we have summarized the expected degradation kinetics based on structural analogs and environmental conditions.

Environmental ConditionPrimary Light SourceDominant MechanismMajor LC-MS ShiftEstimated

Mitigation Strategy
Aqueous Buffer (pH 8.5), Aerobic Ambient / VisiblePhotooxidation (Singlet

)
+16 Da / +32 Da< 2 hoursLower pH < 7.0, Degas
Aqueous Buffer (pH 6.0), Aerobic Ambient / VisiblePhotooxidation (Neutral form)+16 Da / +32 Da~ 12 hoursDegas (Argon purge)
Organic Solvent (MeOH), Anaerobic UV (< 300 nm)Photodehalogenation-34 Da (Loss Cl, +H)~ 4 hoursAmber glassware
Organic Solvent, Aerobic UV + VisibleMixed (Cleavage + Oxidation)Complex mixture< 1 hourAmber glass + Degas

Part 4: Self-Validating Standard Operating Protocol (SOP)

To establish absolute trustworthiness in your analytical or biological assays, do not simply assume the compound is stable. Implement the following self-validating workflow. By running these specific controls, the protocol inherently proves whether degradation is photochemically driven, hydrolytically driven, or oxygen-dependent.

Step-by-Step Methodology: The 4-Arm Stability Assay

Step 1: Solvent Preparation & Degassing

  • Prepare a 10 mM stock solution of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol in anhydrous, HPLC-grade DMSO.

  • Sparge the working aqueous buffer (e.g., 50 mM MES, pH 6.0) with Argon gas for 15 minutes to displace dissolved oxygen.

Step 2: Matrix Setup (The Self-Validating Controls) Aliquot the compound into four distinct environments to isolate the causal variables:

  • Arm A (Total Exposure): Clear glass vial, aerobic buffer, ambient light. (Expected: Rapid degradation via both pathways).

  • Arm B (Dark Control): Amber glass vial wrapped in foil, aerobic buffer, stored in the dark. (Validates baseline thermal/hydrolytic stability).

  • Arm C (Anaerobic Light): Clear glass vial, Argon-sparged buffer, ambient light. (Isolates UV-driven photodehalogenation by removing

    
    ).
    
  • Arm D (Optimized Condition): Amber glass vial, Argon-sparged buffer, pH 6.0, dark. (The operational standard).

Step 3: Incubation and LC-MS/MS Analysis

  • Incubate all arms at 25°C for 24 hours.

  • Quench reactions by adding an equal volume of cold acetonitrile.

  • Analyze via LC-MS/MS. Monitor the parent mass, the dehalogenated mass (M-34), and the oxidized masses (M+16, M+32).

Workflow Step1 1. Sample Prep Degassed Solvents Step2 2. pH Control Buffer pH < 7.0 Step1->Step2 Step3 3. Light Shielding Amber Vials Step2->Step3 Step4 4. LC-MS/MS Monitor M-34 & M+32 Step3->Step4

Fig 2. Step-by-step experimental workflow to mitigate and monitor compound photodegradation.

References

  • Source: nih.
  • Source: nih.
  • Source: doi.
  • Source: researcher.

Sources

Overcoming steric hindrance in the synthesis of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Priority: HIGH (Blocker for Lead Optimization) Assigned Specialist: Senior Application Scientist, Catalysis Group Topic: Overcoming Steric & Electronic Impediments in Biaryl Coupling

Executive Summary: The Challenge

You are attempting to synthesize 2-(3-Chloro-5-methylphenyl)pyridin-3-ol . While the target appears to be a standard biaryl system, it presents a deceptive "hidden" complexity profile that frequently stalls standard Suzuki-Miyaura protocols.

The Structural Bottleneck: The primary challenge is not just steric bulk , but the Ortho-Effect combined with Chelation .

  • Steric Clash: The hydroxyl group (-OH) at the 3-position of the pyridine ring creates significant steric pressure against the ortho-hydrogens of the incoming 3-chloro-5-methylphenyl ring.

  • Catalyst Poisoning: The free pyridine nitrogen and the adjacent 3-hydroxyl group can form a stable 5-membered chelate with Palladium (Pd), effectively sequestering the catalyst and shutting down the catalytic cycle.

This guide provides a troubleshooting workflow to bypass these specific failure modes.

Troubleshooting Tickets (FAQ)
Ticket #01: "My reaction stalls at <10% conversion. The starting material remains."

Diagnosis: The Oxidative Addition step is failing. The electron-rich nature of the 3-hydroxypyridine (even as a halide) makes the C-X bond strong, and the steric bulk of the 3-OH hinders the Pd center from approaching.

Solution: Switch to "Dialkylbiaryl Phosphine" Precatalysts. Standard ligands like PPh3 or dppf are insufficient here. You need bulky, electron-rich ligands that boost the electron density on Pd (facilitating oxidative addition) while their bulk promotes reductive elimination.

  • Recommendation: Use XPhos Pd G4 or SPhos Pd G4 .

    • Why? SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is structurally optimized to handle ortho-substituted biaryls. The methoxy groups on the ligand interact with the Pd center to stabilize it during the difficult transmetallation step.

  • Protocol Adjustment:

    • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Base: K₃PO₄ (3.0 equiv)

    • Temp: 80–100 °C

Ticket #02: "I see Pd-black precipitation immediately upon heating."

Diagnosis: The catalyst is decomposing before it can enter the cycle ("Protodeboronation" or "Ligand Dissociation"). This is common when the coupling partners are slow to react due to sterics.[1][2]

Solution: Stabilize the Active Species.

  • Protect the Hydroxyl Group: The acidic proton on the 3-OH is likely protonating your intermediate or interfering with the base.

    • Action: Convert the 3-OH to a MOM (Methoxymethyl) or Bn (Benzyl) ether before coupling.

    • Benefit: This removes the acidic proton and prevents Pd-chelation. The MOM group is relatively small, minimizing added steric bulk compared to a silyl group.

  • Slow Addition: If the boronic acid is unstable (deboronating), add the 3-chloro-5-methylphenylboronic acid as a solution slowly over 1 hour via syringe pump to the hot reaction mixture.

Ticket #03: "I am getting the homocoupled phenyl product, but no cross-coupling."

Diagnosis: Transmetallation is too slow. The oxidative addition complex is sitting idle, and oxygen ingress or disproportionation is consuming your boronic acid.

Solution: Fluoride Activation. Switching from a carbonate/phosphate base to a fluoride source can accelerate transmetallation for hindered substrates.

  • System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) + CsF (3.0 equiv) in Toluene/Water (10:1).

  • Mechanism: The fluoride anion forms a highly reactive fluoroborate species [Ar-BF(OH)₂]⁻, which undergoes transmetallation much faster than the standard boronate species in hindered systems.

Experimental Master Protocol

Target Reaction: Suzuki-Miyaura Coupling of 2-bromo-3-(methoxymethoxy)pyridine and 3-chloro-5-methylphenylboronic acid.

Note: We recommend protecting the 3-OH as MOM (Methoxymethyl) for the highest success rate.

ComponentEquivalent/Conc.Role
Halide 1.0 equiv2-bromo-3-(methoxymethoxy)pyridine
Boronic Acid 1.5 equiv3-chloro-5-methylphenylboronic acid
Catalyst 2.0 mol% XPhos Pd G4 (or SPhos Pd G4)
Base 3.0 equivK₃PO₄ (Tribasic Potassium Phosphate)
Solvent 0.2 M1,4-Dioxane / H₂O (4:1 v/v)
Temperature 90 °CThermal activation

Step-by-Step:

  • Charge: To a vial equipped with a stir bar, add the Halide (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Purge: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane and Water.

  • Catalyst: Remove the cap briefly under positive inert gas flow and add the XPhos Pd G4 precatalyst. (Using G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation).

  • Reaction: Seal and heat to 90 °C for 2-4 hours. Monitor by LCMS.[3]

  • Deprotection: After workup, treat the crude MOM-protected intermediate with 4M HCl in Dioxane (RT, 1h) to reveal the free 3-hydroxyl group.

Logic Map: Optimization Decision Tree

The following diagram illustrates the decision logic for troubleshooting this specific synthesis.

G Start Start: Attempt Coupling (Standard Conditions) CheckConversion Check LCMS Conversion (after 2 hrs) Start->CheckConversion Success > 90% Conversion: Proceed to Workup CheckConversion->Success High Yield Stall < 10% Conversion: Starting Material Intact CheckConversion->Stall No Rxn Decomp Complex Mixture / Pd Black: Protodeboronation CheckConversion->Decomp Messy Sol_Ligand Solution: Switch Ligand Use XPhos or SPhos Pd G4 Stall->Sol_Ligand Oxidative Addn Failure Sol_Protect Solution: Protect 3-OH (Use MOM or Bn Group) Decomp->Sol_Protect Catalyst Poisoning Sol_Base Solution: Change Base Use K3PO4 or CsF Decomp->Sol_Base Base Sensitivity Sol_Ligand->Start Retry Sol_Protect->Start Retry Sol_Base->Start Retry

Caption: Decision tree for optimizing the Suzuki coupling of sterically hindered pyridyl systems.

References
  • Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[4] Angewandte Chemie International Edition, vol. 45, no.[4] 21, 2006, pp. 3484-3488.

  • Tang, W., et al. "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling between di-ortho-substituted aryl halides and secondary alkylboronic acids." Organic Chemistry Frontiers, vol. 1, 2014, pp. 225-229.

  • Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Cross-Coupling of Heteroaryl Halides and Aryl Boronic Acids." Journal of the American Chemical Society, vol. 129, no.[5] 11, 2007, pp. 3358–3366.

Sources

Technical Support Center: Stabilization & Storage of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Center resource, designed for researchers and process chemists handling 2-(3-Chloro-5-methylphenyl)pyridin-3-ol .

Executive Summary & Compound Profile

2-(3-Chloro-5-methylphenyl)pyridin-3-ol is a biaryl scaffold featuring a 3-hydroxypyridine core. While structurally robust compared to catechols, the 3-hydroxy moiety introduces specific oxidative liabilities and pH sensitivities. Long-term storage requires mitigation of oxidative coupling, N-oxide formation, and hygroscopic agglomeration.

PropertyCharacteristicImplication for Storage
Core Structure 3-HydroxypyridineAmphoteric nature; susceptible to pH-dependent solubility changes.
Oxidative Liability ModerateThe electron-rich pyridinol ring can undergo oxidative dimerization or quinone formation under aerobic conditions.
Hygroscopicity Low-to-ModerateCan form hydrates; moisture catalyzes degradation.
Photosensitivity ModerateBiaryl bond allows UV absorption; potential for photo-induced oxidation.

Troubleshooting Guide (FAQ Format)

Category A: Physical Appearance & Purity

Q: My compound has turned from an off-white powder to a distinct yellow/brown solid. Is it still usable? A: This discoloration indicates surface oxidation, likely forming quinoid-like species or N-oxides.

  • Diagnosis: If the color change is superficial (crust only), the bulk material may still be >98% pure.

  • Action: Perform an LC-MS check. If purity is >98%, recrystallize from ethanol/water or triturate with cold diethyl ether to remove surface impurities.

  • Prevention: This occurs when the container is repeatedly opened in air. Switch to Argon-purged aliquots (See Protocol 1).

Q: The compound is no longer dissolving completely in DMSO, leaving a haze. A: This suggests the formation of a hydrate or a less soluble polymorph due to moisture absorption.

  • Mechanism: 3-Hydroxypyridines can hydrogen bond with water, altering the crystal lattice energy.

  • Action: Sonicate at 40°C for 10 minutes. If haze persists, filter through a 0.2 µm PTFE filter.

  • Critical Note: DMSO is hygroscopic. If your DMSO stock is old, it may contain water, forcing the compound out of solution. Always use fresh, anhydrous DMSO.

Category B: Solution Stability

Q: Can I store stock solutions in DMSO at -20°C? A: Yes, but with strict caveats.

  • Risk: DMSO freezes at 19°C. Repeated freeze-thaw cycles cause "cryoconcentration," where the compound precipitates out before the solvent freezes, creating supersaturated zones that promote aggregation.

  • Protocol: Divide stocks into single-use aliquots (e.g., 50 µL). Never refreeze a thawed aliquot.

  • Alternative: For frequent use, store in ethanol at -20°C (remains liquid), provided the compound is stable to potential esterification (unlikely here, but verify).

Q: I see an extra peak at M+16 in my LC-MS after 3 months of storage. A: An M+16 peak typically indicates the formation of an N-oxide (Pyridine-N-O) or hydroxylation of the phenyl ring.

  • Causality: This is a classic oxidative degradation pathway, often catalyzed by light or trace metals.

  • Resolution: This impurity is chemically distinct and can alter biological data (e.g., changing pKa and binding affinity). Discard the batch if >2%.

Standard Operating Protocols (SOPs)

Protocol 1: The "Argon Blanket" Aliquoting System

Rationale: Minimizes headspace oxygen and moisture exposure.

  • Preparation: Upon receipt, do not store the bulk bottle.

  • Dissolution (Optional): If liquid storage is preferred, dissolve in anhydrous DMSO to 10 mM.

  • Aliquoting: Dispense into amber glass vials (hydrophobic treatment preferred).

  • Purging: Insert a needle connected to an Argon line into the vial. Flow gas gently (2-3 psi) for 10 seconds to displace air. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket."

  • Sealing: Cap immediately with PTFE-lined caps. Parafilm is insufficient for long-term storage (permits gas exchange).

  • Storage: Place vials in a secondary container with desiccant packs at -20°C or -80°C.

Protocol 2: Recovery of Oxidized Material

Rationale: 3-Hydroxypyridines are amphoteric; pH manipulation can purify them.

  • Dissolve the degraded solid in 0.1 M NaOH (The phenol deprotonates, becoming soluble).

  • Filter off any insoluble brown tars (oxidation polymers).

  • Neutralize the filtrate dropwise with 0.1 M HCl to pH ~6-7.

  • The product should precipitate as the free base/neutral form.

  • Filter, wash with cold water, and dry under vacuum over

    
    .
    

Visualizing the Stability Workflow

Figure 1: Lifecycle Management of Pyridinol Compounds

Caption: Logical workflow for handling incoming material to ensure maximum shelf-life.

Resolving phase separation issues in 2-(3-Chloro-5-methylphenyl)pyridin-3-ol extraction

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Phase Separation Issues in 2-(3-Chloro-5-methylphenyl)pyridin-3-ol Extraction Ticket ID: TSC-2025-PYR3OL-001 Status: Resolved / Knowledge Base Article

Executive Summary: The "Amphoteric Trap"

User Issue: Researchers frequently report persistent emulsions (rag layers), product loss to the aqueous phase, or "oiling out" during the workup of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol .

Root Cause Analysis: This molecule is a lipophilic ampholyte . It contains a basic pyridine nitrogen (


) and an acidic phenolic hydroxyl group (

).
  • pH < 4: It exists as a water-soluble cation (pyridinium).

  • pH > 9: It exists as a water-soluble anion (phenolate).

  • pH 5–8 (The Trap): It exists as a neutral species (or zwitterion). While this is the target form for organic extraction, its solubility is often lowest here, leading to precipitation at the interface (rag layer) rather than clean partitioning.

Furthermore, if synthesized via Suzuki coupling, residual Palladium (Pd) black and boronic acid byproducts act as surfactants, stabilizing emulsions.

Diagnostic Framework: Identify Your Failure Mode

Before attempting a fix, match your observation to the symptoms below.

SymptomProbable CauseImmediate Action
Rag Layer (Interface) Pd-black or oligomers stabilizing an emulsion.Filter through Celite®; add brine.
Product in Aqueous pH is too high (>9) or too low (<4).Check aqueous pH; adjust to isoelectric point (~6.5).
Oiling Out / Precipitate Solvent polarity mismatch; product is insoluble in pure ether/hexane.Add polar co-solvent (5-10% MeOH or THF) to the organic phase.
Slow Phase Separation Similar densities of organic/aqueous phases.Add NaCl (saturate aqueous) to increase density difference.

Core Protocol: The "pH-Swing" Extraction

Standard extraction often fails. Use this chemically logical workflow to purify and isolate the target.

Step 1: The "De-Emulsification" Filtration (Critical)

If the reaction mixture (Suzuki coupling) is black or turbid:

  • Add a small amount of Celite 545 to the reaction mixture.

  • Filter through a pad of Celite using a sintered glass funnel.

  • Rinse the cake with Ethyl Acetate (EtOAc) .

    • Why: This removes colloidal Palladium, the primary cause of persistent emulsions.

Step 2: The Acidic Wash (Remove Non-Basic Impurities)
  • Dilute the filtrate with EtOAc.

  • Wash with 0.5 M HCl (aq).

    • Chemical State: The product protonates (pyridinium form) and moves to the Aqueous Phase .

    • Action: Separate layers.[1] Keep the Aqueous Layer. Discard the organic layer (contains non-basic impurities like phosphine ligands).

Step 3: The Isoelectric Extraction (Target Isolation)
  • Cool the aqueous layer to 0–5°C (ice bath).

  • Slowly adjust pH to 6.0–7.0 using saturated NaHCO₃ or 1 M NaOH.

    • Observation: The solution will become cloudy as the neutral product precipitates or oils out.

  • Extract immediately with EtOAc : THF (9:1 ratio) .

    • Why THF? The pure neutral product is likely poorly soluble in pure EtOAc. The THF helps solubilize the polar "pyridin-3-ol" core.

  • Wash the organic layer with Brine (saturated NaCl) to remove trapped water.

  • Dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate.

Visualizing the Chemistry

The following diagrams illustrate the speciation logic and the troubleshooting decision tree.

Figure 1: pH-Dependent Speciation & Solubility

Caption: The "Solubility U-Curve." Extraction is best at pH 6-7, but solubility is lowest, requiring polar co-solvents.

G cluster_0 Solubility Profile Acid pH < 4 (Cationic Form) Neutral pH 6 - 7 (Neutral/Zwitterion) Acid->Neutral Add Base (Deprotonate N) Acid_Sol Water Soluble Organic Insoluble Acid->Acid_Sol Neutral->Acid Add Acid Base pH > 9 (Anionic Form) Neutral->Base Add Base (Deprotonate OH) Neutral_Sol Water Insoluble Organic Soluble* Neutral->Neutral_Sol Base->Neutral Add Acid Base_Sol Water Soluble Organic Insoluble Base->Base_Sol

Figure 2: Troubleshooting Decision Tree

Caption: Follow this logic path to resolve persistent phase separation issues.

Troubleshooting Start Phase Separation Issue Type Identify Type Start->Type Rag Rag Layer / Emulsion Type->Rag NoProd Product in Wrong Phase Type->NoProd Precip Precipitation / Oil Out Type->Precip Filter Filter (Celite) Rag->Filter Black Solids? Brine Add Brine (Salting Out) Rag->Brine Cloudy Interface? CheckPH Check pH NoProd->CheckPH CoSolvent Add 10% THF or MeOH Precip->CoSolvent During Extraction Adjust Adjust to pH 6-7 CheckPH->Adjust If <4 or >9

Frequently Asked Questions (FAQs)

Q1: I adjusted the pH to 7, but the product oiled out and stuck to the flask walls. How do I recover it?

  • Answer: This is common for biaryl pyridinols. The neutral form is highly crystalline or viscous. Do not try to redissolve it in water.

    • Fix: Decant the aqueous layer. Dissolve the oil/solid in Dichloromethane (DCM) containing 5% Methanol . The methanol disrupts the intermolecular hydrogen bonding of the pyridinol core.

Q2: Why is my yield low after extraction?

  • Answer: You likely fell into the "pH trap." If your aqueous phase was slightly too basic (pH > 9) during the final extraction, the phenol moiety deprotonated, keeping the product in the water.

    • Fix: Re-acidify the aqueous waste to pH 6 and re-extract with EtOAc/THF.

Q3: Can I use Dichloromethane (DCM) instead of Ethyl Acetate?

  • Answer: Yes, DCM is often better for solubilizing nitrogen heterocycles. However, DCM is denser than water (bottom layer), which can complicate the "rag layer" visualization. If using DCM, ensure you filter the mixture before separation to prevent the emulsion from sitting at the bottom of the funnel.

Q4: I am seeing a "third phase" in the middle. What is it?

  • Answer: This is a stable emulsion stabilized by impurities.

    • Fix: Do not shake vigorously; use a gentle rocking motion. If it persists, add saturated brine to the aqueous layer. The increased ionic strength forces the organics out of the water phase ("salting out").

References

  • Physicochemical Properties of 3-Hydroxypyridines

    • Title: 3-Hydroxypyridine | 109-00-2 - ChemicalBook (pKa D
    • Source: ChemicalBook[2]

  • Suzuki Coupling Workup Protocols

    • Title: Application Notes and Protocols for Suzuki Coupling Reactions
    • Source: BenchChem[3]

  • General Pyridine Extraction Strategies

    • Title: Separation of pyridine from water by extractive distillation (Azeotrope & Phase behavior)[4]

    • Source: Google P
    • URL
  • Emulsion Management in Heterocycle Synthesis

    • Title: Cloud point extraction of pyridine N-oxides using mixed micelles
    • Source: N
    • URL:[Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical step of optimizing reaction temperature during the synthesis of 2-(3-chloro-5-methylphenyl)pyridin-3-ol and its precursors. The synthesis of this biaryl scaffold, common in medicinal chemistry, typically relies on palladium-catalyzed cross-coupling reactions, where temperature is arguably the most critical parameter influencing yield, purity, and reaction time.

This document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring you can diagnose and resolve issues effectively.

Part 1: Frequently Asked Questions (FAQs) - Understanding the 'Why'

This section addresses fundamental questions regarding the role of temperature in the synthesis of 2-arylpyridin-3-ols.

Q1: What is the most common synthetic route for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol, and which step is most sensitive to temperature?

A1: The most prevalent and versatile method for constructing the C-C bond in 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[1] This involves the palladium-catalyzed reaction between a pyridine-based electrophile (e.g., 2-bromo- or 2-chloropyridin-3-ol, potentially with a protected hydroxyl group) and a phenyl-based organoboron reagent (e.g., (3-chloro-5-methylphenyl)boronic acid).

The entire catalytic cycle is temperature-dependent, but the initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step and highly sensitive to heat.[2] Insufficient temperature can lead to a stalled reaction, while excessive heat can trigger catalyst decomposition and undesirable side reactions.[3][4]

Q2: How does reaction temperature fundamentally impact the rate and yield of the coupling reaction?

A2: The effect of temperature is twofold. Firstly, according to the Arrhenius equation, increasing the temperature provides the necessary activation energy to overcome the kinetic barrier of the reaction, leading to a significantly faster rate.[5] For many cross-coupling reactions, an optimal temperature exists where the reaction proceeds efficiently. For instance, in one study on Suzuki-Miyaura coupling, 80 °C was found to be the optimum temperature, above which the yield remained constant, while it decreased sharply below this point.[6]

However, there is a point of diminishing returns. Excessively high temperatures can accelerate catalyst decomposition (agglomeration into inactive palladium black), promote ligand degradation, and increase the rate of side reactions, ultimately reducing the overall yield and purity of the final product.[3][4]

Q3: What are the most common side reactions promoted by suboptimal temperatures?

A3: Suboptimal temperatures, both too high and too low, can lead to a range of unwanted byproducts:

  • At High Temperatures (>100-120 °C):

    • Homocoupling: Dimerization of the boronic acid or the aryl halide can become significant.[7] This is often exacerbated by the presence of oxygen.[2]

    • Protodeboronation: The boronic acid reagent reacts with residual water or protic solvents to revert to the corresponding arene, effectively consuming the starting material.[5] While this can occur at various temperatures, it can be accelerated by excessive heat.

    • Substrate/Product Decomposition: The pyridin-3-ol core or other functional groups on your substrates may not be stable at elevated temperatures for extended periods.

  • At Low Temperatures (<60 °C):

    • Reaction Stalling: The primary issue is a lack of sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition step.[2] This results in low or no conversion of starting materials.

    • Increased Relative Rate of Side Reactions (Substrate Dependent): In some specific cases, if a side reaction has a lower activation energy than the desired coupling, running the reaction at a lower temperature for a longer time can paradoxically increase the proportion of that specific byproduct.

Q4: Why is a systematic temperature screen crucial for this specific synthesis?

A4: A temperature screen is non-negotiable for optimizing any new cross-coupling reaction. Relying on a literature procedure without validation is inefficient, as optimal conditions are highly substrate-dependent.[8] Steric hindrance from the methyl group and the electronic effects of the chlorine atom on the phenyl ring, combined with the coordinating nature of the pyridine nitrogen, create a unique chemical environment. A systematic screen (e.g., running small-scale reactions at 60 °C, 80 °C, and 100 °C) provides invaluable data on the balance between reaction rate and the stability of the catalyst and reagents, allowing for the rapid identification of an optimal temperature window.[8]

Part 2: Troubleshooting Guide - Resolving Experimental Issues

This section provides actionable solutions to common problems encountered during the reaction optimization process.

Scenario 1: Low or No Conversion of Starting Material

  • Question: My reaction has been running for 12 hours at 70 °C, and LC-MS analysis shows over 80% of my starting materials remain. Should I simply increase the heat?

  • Answer & Protocol: While insufficient temperature is a likely cause, it's important to approach this systematically. Before indiscriminately increasing the heat, which could introduce new problems, verify other critical parameters.

    Troubleshooting Workflow:

    • Verify Reagent & Catalyst Integrity: Ensure the palladium precatalyst is active and the phosphine ligands have not been oxidized.[5] Using a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) can often improve reliability.[7] Confirm that solvents are anhydrous and the base is finely powdered and dry.[5][9]

    • Ensure Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2][3] Ensure the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and maintained under positive pressure.

    • Initiate a Controlled Temperature Increase: If the above are confirmed, incrementally increase the temperature. Raise the reaction temperature to 80-90 °C and monitor the progress every 1-2 hours. If the reaction proceeds, you have likely found a more suitable temperature range. If it remains stalled, a further increase to 100-110 °C may be necessary, but monitor closely for signs of decomposition.[2][9]

    DOT Diagram: Temperature Optimization Workflow

    G Start Reaction Stalled (Low Conversion) Check_Inert Verify Inert Atmosphere & Reagent Quality Start->Check_Inert Check_Catalyst Confirm Catalyst/Ligand Activity Check_Inert->Check_Catalyst Temp_Screen Perform Temperature Screen (e.g., 80°C, 100°C, 120°C) Check_Catalyst->Temp_Screen Monitor Monitor Progress (LC-MS / TLC) Temp_Screen->Monitor Monitor->Temp_Screen Still Stalled Success Reaction Complete Monitor->Success Good Yield Decomposition Decomposition Observed Monitor->Decomposition Side Products/ Catalyst Death Lower_Temp Lower Temperature & Extend Reaction Time Decomposition->Lower_Temp Lower_Temp->Monitor

    Caption: Workflow for troubleshooting a stalled reaction.

Scenario 2: Significant Impurity Formation (Homocoupling/Protodeboronation)

  • Question: My reaction at 110 °C gives only 40% of the desired product, with major byproducts identified as the homocoupled dimer of my boronic acid and the debrominated pyridine precursor. What is causing this?

  • Answer & Protocol: This is a classic sign of excessive reaction temperature.[3] High heat can accelerate these undesired pathways, often faster than the desired cross-coupling. The formation of homocoupling products is particularly promoted by oxygen at elevated temperatures.[10]

    Corrective Actions:

    • Reduce Reaction Temperature: This is the most critical first step. Lower the temperature to a range of 80-90 °C. You may need to extend the reaction time to achieve full conversion, but this trade-off is almost always favorable for product purity.[3]

    • Improve Inert Atmosphere: Rigorously degas your solvents (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent for 30 minutes).[5] The exclusion of oxygen is paramount to minimizing homocoupling.[11]

    • Consider Ligand and Base Choice: For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired reductive elimination over side reactions.[5] Using a milder base like K₃PO₄ or Cs₂CO₃ can sometimes suppress protodeboronation compared to strong bases.[5]

Scenario 3: Catalyst Decomposition (Reaction Mixture Turns Black)

  • Question: Shortly after reaching my target temperature of 120 °C, my reaction mixture turned from a clear yellow to a murky black suspension, and the reaction stopped. What happened?

  • Answer & Protocol: You have observed the formation of "palladium black," which is agglomerated, catalytically inactive palladium metal.[3] This is a clear indication that the reaction temperature is too high for your specific catalyst/ligand system to remain stable.

    Preventative Measures:

    • Set a Lower Temperature Ceiling: Immediately reduce your maximum temperature for this reaction. A good starting point would be to re-run the reaction at 90-100 °C.

    • Check Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to agglomeration. For monodentate phosphine ligands, a Pd:ligand ratio of 1:2 to 1:4 is common.[5]

    • Ensure Homogeneous Solution: Make sure all components, especially the base, are well-stirred. Localized "hot spots" or poor solubility can contribute to catalyst decomposition.

    DOT Diagram: Temperature vs. Reaction Pathways

    G cluster_low Low Temperature (e.g., < 60°C) cluster_optimal Optimal Temperature (e.g., 80-100°C) cluster_high High Temperature (e.g., > 110°C) Temp Reaction Temperature Low_Rate Slow Oxidative Addition Temp->Low_Rate Insufficient Energy Good_Rate Efficient Catalytic Cycle Temp->Good_Rate Sufficient Energy Side_Reactions { Homocoupling | Protodeboronation} Temp->Side_Reactions Excessive Energy Decomposition Catalyst Decomposition (Pd Black) Temp->Decomposition Excessive Energy Stall Reaction Stalls (Low Conversion) Low_Rate->Stall Product Desired Product (High Yield & Purity) Good_Rate->Product

    Caption: The influence of temperature on competing reaction pathways.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Example Data from a Temperature Screening Experiment

The following table illustrates hypothetical results from a screening experiment for the coupling of 2-bromo-3-(benzyloxy)pyridine with (3-chloro-5-methylphenyl)boronic acid.

RunTemperature (°C)Time (h)Yield of Desired Product (%)Key Impurity: Homocoupling (%)Observations
1602415< 1Reaction is very slow/stalled.
28012752Good conversion, clean reaction profile.
31006886Faster reaction, slight increase in impurity.
412046518Rapid initial conversion, but mixture darkened after 2h.

Protocol: General Procedure for Optimized Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for your specific substrates.

Reaction Setup:

  • To an oven-dried Schlenk flask, add 2-bromo-3-hydroxypyridine (or a protected analogue) (1.0 equiv), (3-chloro-5-methylphenyl)boronic acid (1.2 equiv), and a finely powdered base such as K₂CO₃ (2.2 equiv) or K₃PO₄ (2.0 equiv).[4]

  • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%) and/or a ligand combination (e.g., Pd₂(dba)₃, 1-2 mol% with XPhos, 2-4 mol%).[2]

  • Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.[3]

Reagent Addition & Reaction: 4. Under a positive pressure of inert gas, add degassed solvent (e.g., a mixture of dioxane and water, 4:1 v/v) via syringe.[2] The typical concentration is 0.1-0.2 M with respect to the limiting reagent. 5. Place the flask in a pre-heated oil bath or heating block set to the optimized temperature (e.g., 90 °C). 6. Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

Workup: 7. Upon completion (disappearance of the limiting starting material), cool the reaction mixture to room temperature. 8. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[3] 9. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 10. Purify the crude product by column chromatography on silica gel to obtain the desired 2-(3-Chloro-5-methylphenyl)pyridin-3-ol precursor.

References

  • Benchchem.
  • Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Benchchem. A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals.
  • Benchchem.
  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • ACS Publications.
  • ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.
  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • Benchchem. Technical Support Center: Optimizing Cross-Coupling Reactions of 6-Bromonicotinonitrile.
  • ACS Publications.
  • ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
  • Schroeder Group - Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling.
  • Benchchem.
  • MDPI.
  • MilliporeSigma. Cross-Coupling Reaction Manual: Desk Reference.
  • Benchchem. Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis.
  • Benchchem. Troubleshooting homocoupling in 4-Methylbiphenyl synthesis.

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Spectral Interpretation of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

The structural elucidation of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol presents a classic challenge in medicinal chemistry: distinguishing between multiple aromatic spin systems in a bi-aryl scaffold. This guide provides a definitive interpretation framework, contrasting this specific ligand against its non-substituted analogs to isolate the specific spectral contributions of the chlorine and methyl substituents.

The "Why" Behind the Spectrum

Unlike simple pyridines, this molecule possesses an intramolecular hydrogen bond (N...HO) and a restricted rotation axis between the pyridine and phenyl rings due to the ortho-hydroxyl group. These features create a distinct magnetic anisotropy that disperses the aromatic signals, making assignment possible without 2D NMR if one understands the substituent effects (SCS).

Structure cluster_legend Key Features N1 N C2 C2 N1->C2 C3 C3 (OH) C2->C3 C1p C1' C2->C1p Bi-aryl Bond C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C2p C2' C1p->C2p C3p C3' (Cl) C2p->C3p C4p C4' C3p->C4p C5p C5' (Me) C4p->C5p C6p C6' C5p->C6p C6p->C1p feat1 Intramolecular H-Bond (OH...N) feat2 Restricted Rotation (Steric Bulk)

Figure 1: Numbering scheme and connectivity. Note the bi-aryl bond connecting C2 of the pyridine to C1' of the phenyl ring.

Part 2: Experimental Protocol & Sample Preparation

To ensure reproducibility and minimize signal broadening from proton exchange, the choice of solvent is critical.

Reagents and Conditions
  • Target Concentration: 10–15 mg in 0.6 mL solvent.

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory standard for this compound.

    • Reasoning: Chloroform-d (

      
      ) often facilitates rapid exchange of the phenolic -OH proton, causing it to broaden or disappear. DMSO-d6 forms a strong H-bond acceptor complex with the phenolic -OH, sharpening the peak and shifting it downfield (~10 ppm) into a clear window.
      
  • Temperature: 298 K (25°C).

Synthesis Context (Impurity Watch)

This compound is typically synthesized via Suzuki-Miyaura coupling of 2-bromo-3-hydroxypyridine and (3-chloro-5-methylphenyl)boronic acid.

  • Watch for: Residual Boronic Acid (multiplets ~7.3-7.5 ppm) and Triphenylphosphine oxide (multiplets ~7.5-7.7 ppm).

Part 3: 1H NMR Interpretation Guide

The Comparative Landscape

To understand the spectrum, we compare the target against the Unsubstituted Reference (2-Phenylpyridin-3-ol) . This highlights the specific shifts caused by the Cl and Me groups.

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
Proton PositionTarget Molecule (δ ppm)Reference (Unsubstituted)Multiplicity (

in Hz)
Structural Insight
-OH 10.20 - 10.50 10.10Broad SingletDeshielded by intramolecular H-bond to Pyridine N.
Py-H6 8.15 8.12dd (

)

-proton to Nitrogen; most deshielded pyridine H.
Py-H4 7.45 7.35dd (

)
Ortho to the OH group; sensitive to electronic changes.[1]
Py-H5 7.25 7.22dd (

)
The "middle" pyridine proton; typically the most shielded on this ring.
Ph-H2' 7.85 7.95 (H2'/6')t (

)
Ortho to Pyridine & Cl. Deshielded by anisotropy.
Ph-H6' 7.65 7.95 (H2'/6')t (

)
Ortho to Pyridine & Me. Shielded relative to H2' by Methyl EDG effect.
Ph-H4' 7.20 7.45 (H3'/4'/5')t (

)
Between Cl and Me. Shielded by Methyl, Deshielded by Cl.
-CH3 2.38 N/ASingletCharacteristic benzylic methyl signal.
Detailed Spectral Analysis
1. The Pyridine "Fingerprint" (H4, H5, H6)

The pyridine ring protons (H4, H5, H6) form an AMX spin system .

  • H6 (8.15 ppm): Appears as a doublet of doublets. It is closest to the electronegative Nitrogen, pushing it downfield.

  • H5 (7.25 ppm): Often overlaps with the phenyl ring signals. Use 2D COSY to confirm the coupling to H6 (small

    
     Hz) and H4 (large 
    
    
    
    Hz).
2. The Substituted Phenyl Ring (H2', H4', H6')

This is the most critical region for confirming the product. The 3-Chloro-5-Methyl substitution pattern breaks the symmetry of the phenyl ring, resulting in three distinct signals with small meta-coupling constants (


 Hz) .
  • H2' (7.85 ppm): Located between the Pyridine ring and the Chlorine. It feels the deshielding cone of the pyridine and the inductive withdrawal of the Cl. It is the most downfield phenyl proton.

  • H6' (7.65 ppm): Located between the Pyridine and the Methyl. The Methyl group is an Electron Donating Group (EDG), which shields this proton relative to H2', moving it upfield.

  • H4' (7.20 ppm): The "island" proton between Cl and Me.

Part 4: 13C NMR Interpretation Guide

The Carbon-13 spectrum confirms the skeleton. The key diagnostic is the presence of the Methyl carbon and the distinct chemical shifts of the quaternary carbons bearing the heteroatoms.

Table 2: 13C NMR Assignment (DMSO-d6, 100 MHz)
Carbon TypeShift (δ ppm)Assignment Logic
C=N / C-O 153.0 C3 (Pyridine): Attached to Oxygen (Deshielded).
C=N (Ipso) 146.5 C2 (Pyridine): The connection point to the phenyl ring.
C-H (

)
140.5 C6 (Pyridine): Alpha to Nitrogen.
Quaternary 139.0 C1' (Phenyl): Connection point to Pyridine.
Quaternary 138.5 C5' (Phenyl): Attached to Methyl.
Quaternary 133.0 C3' (Phenyl): Attached to Chlorine.
Aromatic C-H 120 - 130 Cluster of methine carbons (C4, C5, C2', C4', C6').
Methyl 21.0 -CH3: Diagnostic aliphatic signal.

Part 5: Comparison with Alternatives

Why choose this specific interpretation workflow? Comparing it to alternative structural isomers demonstrates the robustness of the assignment.

Scenario A: Regioisomer (4-Methyl-3-Chloro)

If the methyl and chlorine positions were swapped (4-Methyl, 3-Chloro):

  • Effect: You would see a large ortho-coupling (

    
     Hz)  between H5' and H6'.
    
  • Observation: Our target molecule shows only meta-coupling (

    
     Hz)  for all phenyl protons. This confirms the 1,3,5-substitution pattern (relative to the bond).
    
Scenario B: The "Des-Chloro" Analog

Comparing to 2-(3-methylphenyl)pyridin-3-ol:

  • Effect: Without the Chlorine at C3', the H2' and H4' protons would shift upfield significantly (shielded) due to the loss of the inductive electron-withdrawing effect of Cl.

  • Data: In the target, H2' is at ~7.85 ppm. In the Des-Chloro analog, H2' appears near ~7.50 ppm. This +0.35 ppm shift is the "Chlorine Signature."

Part 6: Assignment Workflow (Decision Tree)

Use this logic flow to validate your spectrum.

Workflow Start Start: Acquire 1H NMR (DMSO-d6) CheckOH Check 9-11 ppm region: Broad Singlet present? Start->CheckOH CheckMe Check 2.0-2.5 ppm: Singlet (3H) present? CheckOH->CheckMe Aromatic Analyze Aromatic Region (7.0 - 8.5 ppm) CheckMe->Aromatic Coupling Inspect Phenyl Coupling Constants Aromatic->Coupling Meta Only small couplings (J ~ 2Hz)? Coupling->Meta Ortho Large couplings (J ~ 8Hz)? Coupling->Ortho Confirm CONFIRMED: 1,3,5-Substituted Phenyl (Target Molecule) Meta->Confirm Yes Reject REJECT: Isomer (likely 1,3,4-subst) Ortho->Reject Yes

Figure 2: Logical workflow for confirming the regio-chemistry of the phenyl ring.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent chemical shifts).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Suzuki, A. (1991). "Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides". Pure and Applied Chemistry, 63(3), 419-422. (Context for synthesis and impurities).
  • SDBS Protocol. (2023). Spectral Database for Organic Compounds. AIST Japan. (Source for baseline pyridine and benzene shifts).

Sources

A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol. This compound, a substituted pyridinol derivative, requires a precise and reliable analytical method for quality control and stability testing in pharmaceutical development. We will explore the rationale behind the experimental choices, present a step-by-step validation protocol based on the International Council for Harmonisation (ICH) guidelines, and compare the developed method with a potential high-throughput alternative.

Introduction: The Need for a Validated HPLC Method

2-(3-Chloro-5-methylphenyl)pyridin-3-ol is a heterocyclic compound with potential applications in the pharmaceutical industry. To ensure the quality, efficacy, and safety of any drug substance or product containing this molecule, a validated, stability-indicating analytical method is paramount. HPLC is a widely used technique in the pharmaceutical industry for its ability to separate, identify, and quantify compounds with high precision and accuracy.[1][2] A stability-indicating method is crucial as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, providing confidence in the reported purity and shelf-life of the material.[3]

Part 1: Strategic HPLC Method Development

The development of a successful HPLC method is a systematic process involving the optimization of several chromatographic parameters.[2] The physicochemical properties of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol, being a substituted pyridine, suggest it is a polar compound, which guides the initial choices for the stationary and mobile phases.[4][5]

Experimental Workflow for Method Development

MethodDevelopment cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability A Analyte Characterization (Polarity, pKa, UV Spectra) B Column Selection (e.g., C18, Phenyl-Hexyl) A->B C Mobile Phase Scouting (ACN vs. MeOH, Buffer pH) A->C D Detector Wavelength Selection (PDA Scan) A->D E Gradient Optimization (Slope and Time) C->E F Flow Rate Adjustment E->F G Column Temperature Study F->G H Final Method Conditions G->H I Define SST Criteria (Tailing, Plates, %RSD) H->I

Caption: Logical workflow for HPLC method development.

Rationale for Experimental Choices
  • Column Selection: A reversed-phase (RP) approach is the most common for pharmaceutical analysis.[2] A C18 column is an excellent starting point due to its versatility in retaining a wide range of compounds. Given the aromatic nature of the analyte, a Phenyl-Hexyl stationary phase could also be considered as an alternative to enhance selectivity through pi-pi interactions.[6]

  • Mobile Phase Selection: The mobile phase typically consists of a mixture of water (or an aqueous buffer) and an organic solvent.[2]

    • Organic Solvent: Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN is often preferred for its lower viscosity and UV transparency at lower wavelengths.[6]

    • Aqueous Buffer: The pyridinol group in the analyte is ionizable. Therefore, controlling the pH of the mobile phase with a buffer is critical to ensure consistent retention times and peak shapes.[6] A phosphate or acetate buffer at a pH around 3-4 would ensure the pyridine nitrogen is protonated, potentially leading to better retention and peak shape on a silica-based C18 column.

  • Detection Wavelength: A photodiode array (PDA) detector is used to scan the analyte across a range of wavelengths to determine the lambda max (λmax), the wavelength of maximum absorbance. For pyridine-containing compounds, this is often in the range of 250-280 nm.[7]

Optimized HPLC Method Parameters

The following table summarizes the final, optimized conditions for the analysis of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Part 2: Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The validation parameters outlined in the ICH Q2(R1) guideline are the global standard for the pharmaceutical industry.[9][10]

Validation Workflow

MethodValidation cluster_0 Core Validation Parameters cluster_1 Sensitivity & Robustness A Specificity (Forced Degradation) G Validated Method A->G B Linearity & Range B->G C Accuracy (% Recovery) C->G D Precision (Repeatability & Intermediate) D->G E LOD & LOQ E->G F Robustness (Small Variations) F->G

Caption: Key parameters for HPLC method validation.

Step-by-Step Validation Experiments
  • Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12]

    • Protocol: Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.[3] Analyze the stressed samples to ensure that the main peak is well-resolved from any degradation product peaks.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[10][11]

    • Protocol: Prepare a series of at least five standard solutions of the analyte at different concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area response against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[13]

  • Accuracy: This parameter measures the closeness of the test results obtained by the method to the true value.[11]

    • Protocol: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). Analyze the samples in triplicate at each level.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11][13]

  • Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11]

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[13][14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

    • Protocol: Introduce small changes to the method parameters, such as the flow rate (± 0.1 mL/min), column temperature (± 5 °C), and mobile phase composition (± 2%).

    • Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by these minor changes.

Summary of Validation Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity Peak purity index > 0.999 for the analyte peak in stressed samples.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) ≤ 2.0%
LOD (S/N) ~ 3:1
LOQ (S/N) ~ 10:1
Robustness System suitability parameters pass under varied conditions.

Part 3: Comparative Guide: HPLC vs. UPLC

For laboratories with high sample throughput requirements, Ultra-Performance Liquid Chromatography (UPLC) presents a compelling alternative to conventional HPLC. UPLC systems operate at much higher pressures (up to 15,000 psi) and utilize columns with smaller particle sizes (sub-2 µm), resulting in significantly faster analysis times and improved resolution.[15][16][17][18]

Head-to-Head Performance Comparison
Performance MetricDeveloped HPLC MethodHypothetical UPLC MethodAdvantage of UPLC
Analysis Time 20 minutes< 5 minutesFaster throughput[16][19]
Resolution GoodExcellentBetter separation of complex mixtures[16][17]
Sensitivity StandardHigherImproved detection of low-level impurities[16][19]
Solvent Consumption ~20 mL per run~5 mL per runReduced cost and environmental impact[17][19]
System Pressure ~2,000 psi~10,000 psiRequires specialized instrumentation[15][17][18]
Initial Cost StandardHigherHigher capital investment[16]
Choosing the Right Technology

The choice between HPLC and UPLC depends on the specific needs of the laboratory.[19]

  • HPLC remains a robust and reliable workhorse for many quality control applications where high throughput is not the primary driver.[15][16]

  • UPLC is the preferred choice for applications demanding high speed, resolution, and sensitivity, such as in drug discovery, metabolite profiling, and high-volume quality control.[16][19]

Conclusion

This guide has detailed a systematic approach to the development and validation of a stability-indicating HPLC method for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol. By following the principles of scientific integrity and adhering to regulatory guidelines, a robust and reliable analytical method can be established. The comparison with UPLC technology provides a forward-looking perspective for laboratories seeking to enhance their analytical capabilities. The successful implementation of such a method is a critical step in ensuring the quality and safety of pharmaceutical products.

References

  • Chromatography Today. HPLC vs UPLC - What's the Difference?[Link]

  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Separation Science. [Link]

  • Patsnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared. Patsnap Eureka. [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • Aral Research. (2024, June 25). Difference Between HPLC and UPLC. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Acceptance criteria of validation parameters for HPLC. [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Assayprism.com. HPLC Method Validation: Key Parameters and Importance. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • SIELC Technologies. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. [Link]

  • Journal of Applied Pharmaceutical Science. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • PubChem. 2-chloro-5-methylpyridin-3-ol. [Link]

  • PubChem. 2-chloro-5-(trifluoromethyl)pyridin-3-ol. [Link]

Sources

Technical Guide: LC-MS/MS Fragmentation & Structural Elucidation of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Analyte: 2-(3-Chloro-5-methylphenyl)pyridin-3-ol Chemical Formula: C₁₂H₁₀ClNO Monoisotopic Mass: 219.0451 Da (³⁵Cl) Primary Application: Pharmacophore in mGluR modulation and kinase inhibition research.

This guide provides a definitive technical analysis of the mass spectrometric behavior of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol. Unlike standard library spectra, this document focuses on the mechanistic causality of fragmentation, comparing ionization modes (ESI vs. APCI) and dissociation techniques (CID vs. HCD) to equip researchers with robust detection protocols.

Key Performance Indicators (Method Comparison)
FeatureESI+ (Recommended) APCI+ ESI-
Sensitivity High (Pyridine N protonation)MediumLow (Phenol deprotonation weak)
Fragmentation Clean, predictable neutral lossesHigher background noiseRadical-driven, complex
Adduct Formation [M+H]⁺ dominant; [M+Na]⁺ possible[M+H]⁺ dominant[M-H]⁻
Linearity Range 0.1 – 1000 ng/mL1 – 500 ng/mL5 – 500 ng/mL

MS1 Spectrum & Isotopic Signature

Before optimizing fragmentation, the precursor ion must be validated via its isotopic envelope. The presence of a single Chlorine atom imparts a distinct signature essential for filtering false positives in complex matrices (e.g., plasma, microsomes).

  • Base Peak (M): m/z 220.05 (¹²C, ³⁵Cl)

  • Isotope Peak (M+2): m/z 222.05 (¹²C, ³⁷Cl)

  • Abundance Ratio: The theoretical intensity ratio of M : M+2 is ~3:1 (strictly 100% : 32%).

  • Validation Check: If the M+2 peak is <25% or >40% of the base peak, the ion is likely an interference or a different adduct.

Fragmentation Mechanism (MS2)

The fragmentation of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol follows a specific "Pyridinol-Biaryl" pathway. Understanding these mechanisms allows for the selection of high-specificity MRM (Multiple Reaction Monitoring) transitions.

Primary Pathway: The Phenolic Contraction

The most abundant fragment arises from the instability of the hydroxylated pyridine ring under collision-induced dissociation (CID).

  • Precursor: [M+H]⁺ at m/z 220.05.

  • Transition 1 (Neutral Loss of CO): The 3-hydroxypyridine moiety undergoes tautomerization followed by the expulsion of Carbon Monoxide (CO, 28 Da). This is the Quantifier Transition .

    • Product Ion:m/z 192.05 (Pyrrole-type cation).

  • Transition 2 (Loss of HCN): Following CO loss, the contracted ring often ejects Hydrogen Cyanide (HCN, 27 Da).

    • Product Ion:m/z 165.04.

Secondary Pathway: Substituent Cleavage
  • Loss of Methyl Radical (·CH₃): High-energy collisions can cleave the methyl group on the phenyl ring.

    • Product Ion:m/z 205.02.

  • Loss of Chlorine (·Cl): Rare in ESI but possible in APCI or high-energy CID.

    • Product Ion:m/z 185.08.

Visualization: Fragmentation Pathway

The following diagram illustrates the structural evolution of the ion during MS/MS analysis.

FragmentationPathway Precursor [M+H]+ Precursor m/z 220.05 (Protonated Pyridine) Intermediate Fragment A (Quantifier) m/z 192.05 [M+H - CO]+ Precursor->Intermediate Neutral Loss: CO (28 Da) Collision Energy: 20-25 eV SideProduct Fragment C m/z 184.08 [M+H - HCl]+ Precursor->SideProduct Loss of HCl (36 Da) (Minor Pathway) FinalProduct Fragment B (Qualifier) m/z 165.04 [M+H - CO - HCN]+ Intermediate->FinalProduct Neutral Loss: HCN (27 Da) Collision Energy: 35-40 eV

Caption: Step-wise fragmentation pathway of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol under ESI+ conditions.

Experimental Protocol: Method Development

To replicate these results, follow this self-validating protocol. This workflow is designed for a Triple Quadrupole (QqQ) but is adaptable to Q-TOF.

Phase 1: Source Optimization (ESI+)

The pyridine nitrogen is basic (pKa ~5.2), making positive mode electrospray ionization (ESI+) the gold standard.

  • Solvent System: Use 0.1% Formic Acid in Water/Methanol (avoid Acetonitrile if sensitivity is low; Methanol often stabilizes pyridinol ions).

  • Flow Rate: 0.3 – 0.5 mL/min.

  • Source Temp: 350°C (High temperature prevents condensation of the phenol moiety).

  • Capillary Voltage: 3.5 kV.

Phase 2: MRM Transition Setup

Program these transitions into your method. The "Collision Energy (CE)" values are starting points and should be ramped ±5 eV for optimization.

Transition TypePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Purpose
Quantifier 220.1192.15022Quantitative Analysis
Qualifier 1 220.1165.15035Structural Confirmation
Qualifier 2 220.1184.15028Specificity Check (-HCl)
Isotope Check 222.1194.15022Confirming ³⁷Cl presence
Phase 3: Chromatography (LC Separation)

Separation from matrix interferences is critical.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm, 2.1 x 50 mm.

  • Gradient:

    • 0-1 min: 5% B (Hold)

    • 1-4 min: 5% -> 95% B

    • 4-5 min: 95% B (Wash)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

Comparative Analysis: ESI vs. APCI

Why choose ESI over APCI for this specific molecule?

ESI (Electrospray Ionization)[2][3][4][5][6][7]
  • Mechanism: "Soft" ionization. Protonation occurs in the liquid phase.

  • Advantage: The basic nitrogen on the pyridine ring readily accepts a proton ([M+H]⁺).[1] The process is gentle, preserving the molecular ion for MS2 fragmentation.

  • Verdict: Preferred. Provides the highest signal-to-noise ratio for quantitative work.

APCI (Atmospheric Pressure Chemical Ionization)
  • Mechanism: Gas-phase ionization via corona discharge.

  • Behavior: APCI is more energetic. For chlorinated compounds, this can sometimes lead to in-source fragmentation (loss of Cl or HCl) before the ion enters the quadrupole.

  • Verdict: Alternative. Use only if the matrix contains high ion-suppression agents (e.g., phospholipids) that ESI cannot handle.

Workflow Logic Diagram

MethodSelection Start Start Method Dev MatrixCheck Is Matrix Complex? (Plasma/Urine) Start->MatrixCheck Ionization Select Ionization MatrixCheck->Ionization Assess Suppression ESI ESI+ Mode (Standard) Ionization->ESI Low/Med Suppression APCI APCI+ Mode (High Background) Ionization->APCI High Suppression Result1 Result1 ESI->Result1 Clean [M+H]+ Result2 Result2 APCI->Result2 Potential In-Source Frag

Caption: Decision tree for selecting ionization modes based on biological matrix complexity.

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of 3-Hydroxypyridine Derivatives." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. Available at: [Link]

  • Fu, Q., et al. (2006). "Fragmentation pathways of chlorinated aromatic compounds in electrospray ionization mass spectrometry.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for neutral loss mechanisms like CO and HCN).

Sources

Determining purity of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol using quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Determining Purity of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol via Quantitative NMR

Executive Summary: For the structural class of biaryl-pyridinols, specifically 2-(3-Chloro-5-methylphenyl)pyridin-3-ol , quantitative NMR (qNMR) offers a superior route to absolute purity determination compared to HPLC-UV, particularly during early-stage development when certified reference standards of the analyte are unavailable.[1] While HPLC remains the standard for impurity profiling, qNMR provides the SI-traceable mass balance required for accurate potency assignment.[1]

Introduction: The Analytical Challenge

The analyte, 2-(3-Chloro-5-methylphenyl)pyridin-3-ol , presents specific analytical challenges inherent to functionalized biaryls:

  • Response Factor Uncertainty: In HPLC-UV, the chlorinated phenyl ring and the hydroxypyridine core contribute differently to the extinction coefficient. Impurities lacking the chlorine atom or the methyl group will have different UV responses, rendering "Area %" purity values misleading.

  • Hygroscopicity & Salt Formation: Pyridin-3-ols can exist as zwitterions or form salts/hydrates.[1] HPLC prepares samples by volume, often ignoring the water/salt content in the solid mass. qNMR measures the mass fraction of the active moiety directly.[2]

  • Reference Standard Availability: Synthesizing a "Gold Standard" reference material for every intermediate is resource-prohibitive.[1] qNMR bypasses this by using a universal Internal Standard (IS).

Technique Comparison: qNMR vs. HPLC-UV vs. Elemental Analysis

The following table contrasts the performance of qNMR against traditional alternatives for this specific molecule.

FeatureQuantitative NMR (qNMR) HPLC-UV (Area %) Elemental Analysis (CHN)
Primary Output Absolute Purity (Mass %)Relative Purity (Signal %)Elemental Composition %
Reference Standard Universal (e.g., Maleic Acid)Specific (Requires pure analyte)None (Combustion)
Specificity High (Distinguishes structure)Moderate (Retention time only)Low (Isomers identical)
Water/Solvent Impact Detected & QuantifiedInvisible (unless KF used)Interferes with C/H ratios
Response Factor Unity (1:1 per proton)Variable (Extinction coeff.)[1]N/A
Sample Destructive? No (Recoverable)YesYes
Typical Precision 0.5% - 1.0%< 0.2%0.3% - 0.5%

Verdict: Use HPLC to identify what impurities are present.[2] Use qNMR to determine how much active compound is in the bottle.[3]

Experimental Protocol: qNMR Methodology

This protocol is designed for 2-(3-Chloro-5-methylphenyl)pyridin-3-ol using Maleic Acid as the Internal Standard (IS).[1]

Internal Standard Selection[2][4][5][6]
  • Analyte Signals:

    • Methyl group:

      
       ppm (Singlet, 3H).
      
    • Aromatic region:

      
       ppm (Multiplets, 6H).[1]
      
  • Selected IS: Maleic Acid (

    
     ppm, Singlet, 2H).
    
    • Reasoning: The alkene singlet of Maleic Acid falls in a "silent region" between the methyl and aromatic protons of the analyte, ensuring no overlap. It is highly soluble in DMSO-d6.[1]

Sample Preparation Workflow
  • Solvent: DMSO-d6 (99.9% D) is chosen to ensure full solubility of the polar pyridin-3-ol and to exchange/sharpen the hydroxyl proton.[1]

  • Weighing:

    • Weigh

      
       10-15 mg of Analyte (
      
      
      
      ) into a vial (precision
      
      
      mg).
    • Weigh

      
       5-8 mg of Maleic Acid IS (
      
      
      
      ) into the same vial.
    • Note: Target a 1:1 molar ratio of protons being compared (3H methyl vs 2H maleic acid).

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until strictly homogeneous. Transfer to 5mm NMR tube.[4][5]

Acquisition Parameters (Bruker/Varian)
  • Pulse Sequence: zg (90° pulse) or zg30.

  • Relaxation Delay (D1): 60 seconds.

    • Critical:

      
      .[6] The longest 
      
      
      
      (likely the aromatic protons) is often 5-8s.[1] A 60s delay ensures >99% magnetization recovery for accurate integration.
  • Scans (NS): 16 or 32 (S/N > 400:1).

  • Spectral Width: -2 to 14 ppm.[1]

  • Temperature: 298 K (25°C).[5]

Data Processing
  • Phasing: Manual phasing is mandatory.

  • Baseline Correction: Polynomial (Bernstein) fit, excluding signal regions.

  • Integration:

    • Integrate IS Peak (Maleic Acid, 6.0 ppm): Set value to 2.00.

    • Integrate Analyte Peak (Methyl, ~2.3 ppm): Record Area (

      
      ).
      
    • Alternative: Integrate Aromatic region if Methyl is overlapped (less likely).

Calculation Formula


Where:

  • 
    : Purity of Analyte[3]
    
  • 
    : Integral Area[1][7][8]
    
  • 
    : Number of Protons (Analyte 
    
    
    
    =3, IS=2)
  • 
    : Molecular Weight (Analyte=219.67, Maleic Acid=116.07)
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard (e.g., 99.94% TraceCERT)
    

Experimental Data: Case Study

Objective: Validation of a batch of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol synthesized via Suzuki coupling.

Experimental Inputs:

  • Analyte Mass (

    
    ):  12.45 mg
    
  • IS Mass (

    
    ):  6.10 mg (Maleic Acid, 99.9%)
    
  • Observed Integrals:

    • Maleic Acid (

      
       6.02 ppm): 100.00 (Normalized to 
      
      
      
      )
    • Analyte Methyl (

      
       2.34 ppm): 142.50 (Normalized to 
      
      
      
      )

Results Table:

ParameterValue
Molar Ratio (Analyte:IS) 0.95 : 1
Calculated Mass Fraction Purity 96.4%
HPLC-UV Purity (254 nm) 99.1%
Discrepancy Analysis The HPLC method failed to detect residual inorganic salts (Sodium Carbonate from coupling) and retained water (detected in NMR at 3.3 ppm).[1] qNMR correctly penalized the purity for these "invisible" mass contributors.

Visualization: Workflow & Logic

Figure 1: qNMR Execution Workflow

qNMR_Workflow cluster_0 Critical Control Points Start Start: Crude Sample Weigh Precision Weighing (Analyte + IS) Start->Weigh Dissolve Dissolution (DMSO-d6) Weigh->Dissolve Acquire Acquisition (D1 > 5*T1) Dissolve->Acquire Process Processing (Phase/Baseline/Integrate) Acquire->Process Calc Calculate Purity (Mass Balance) Process->Calc

Caption: Step-by-step workflow for qNMR purity determination, highlighting critical control points where errors often occur.

Figure 2: Decision Matrix - When to use qNMR?

Decision_Matrix Question Do you have a Certified Reference Standard of the Analyte? HPLC Use HPLC-UV (External Std Method) Question->HPLC Yes Check Is absolute mass balance required? Question->Check No Yes Yes No No qNMR Use qNMR (Internal Std Method) Check->qNMR Yes (Potency) HPLC_Area Use HPLC (Area %) *Risk of inaccuracy* Check->HPLC_Area No (Just purity profile)

Caption: Decision tree for selecting between HPLC and qNMR based on reference standard availability and data requirements.

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." BIPM qNMR Database. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Mestrelab Research. "qNMR Purity Recipe Book: Sample Preparation & Processing." Mnova Resources. [Link]

Sources

Structural Comparison Guide: 2-(3-Chloro-5-methylphenyl)pyridin-3-ol vs. Biaryl Pyridine Analogues

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and functional analysis of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol , comparing it with standard biaryl pyridine scaffolds. This document is designed for medicinal chemists and drug development professionals focusing on scaffold optimization.

Executive Summary

2-(3-Chloro-5-methylphenyl)pyridin-3-ol represents a highly optimized biaryl pyridine scaffold. Unlike the unsubstituted 2-phenylpyridin-3-ol or the symmetric 3,5-dichlorophenyl analogues, this compound introduces electronic and steric asymmetry via the 3-chloro-5-methyl substitution pattern. This specific motif is frequently employed in medicinal chemistry to modulate lipophilicity (LogP), block metabolic "soft spots" at the meta-positions, and induce specific torsional constraints beneficial for binding to GPCRs (e.g., mGluR4/5) and ion channels (e.g., P2X7).

This guide objectively compares the Product against two primary alternatives:

  • 2-Phenylpyridin-3-ol (The core, unsubstituted scaffold).

  • 2-(3,5-Dichlorophenyl)pyridin-3-ol (The symmetric, lipophilic comparator).

Structural & Physicochemical Analysis[1][2][3][4]

The efficacy of biaryl systems often hinges on the dihedral angle between rings and the electronic distribution. The 3-hydroxy group on the pyridine ring serves as a critical intramolecular hydrogen bond donor/acceptor, often locking the conformation or interacting with active site residues (e.g., serine/threonine side chains).

Comparative Data Table
FeatureProduct: 2-(3-Chloro-5-methylphenyl)pyridin-3-olComparator A: 2-Phenylpyridin-3-olComparator B: 2-(3,5-Dichlorophenyl)pyridin-3-ol
Molecular Weight ~219.67 g/mol 171.19 g/mol ~240.09 g/mol
Substitution Pattern Meta-Asymmetric (Cl, Me)UnsubstitutedMeta-Symmetric (Cl, Cl)
Predicted cLogP 3.2 - 3.5 (Optimal for CNS penetration)~1.8 (Lower lipophilicity)> 4.0 (High lipophilicity risk)
Electronic Effect Mixed: -I (Cl) / +I (Me)NeutralStrong -I (Electron Withdrawing)
Metabolic Stability High: Both meta sites blockedLow: Vulnerable to CYP450 oxidation at meta/paraHigh: Blocked, but solubility issues
Solubility (Aq) Moderate (< 100 µM)HighLow (< 10 µM)
Key Insights
  • Lipophilic Efficiency (LipE): The Product balances the lipophilicity gain from the Chlorine atom with the steric bulk of the Methyl group. While Comparator B (3,5-dichloro) risks "grease ball" non-specific binding, the Product maintains a cLogP range (3.0–3.5) often cited as ideal for oral bioavailability and blood-brain barrier (BBB) penetration in CNS programs [1].

  • Metabolic Blocking: Unsubstituted biaryls (Comparator A) are rapidly metabolized via hydroxylation at the phenyl ring's para or meta positions. The Product blocks both meta positions, significantly extending half-life (

    
    ) without the excessive molecular weight penalty of heavier halogens.
    
  • Conformational Twist: The ortho-hydroxy group on the pyridine ring often forms an intramolecular hydrogen bond with the pyridine nitrogen or creates steric clash with the phenyl ring ortho-hydrogens, inducing a non-planar "twisted" biaryl conformation. The 3-Cl/5-Me pattern further restricts rotation compared to the unsubstituted phenyl ring.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

The most robust method for accessing this scaffold is the palladium-catalyzed cross-coupling of a halogenated hydroxypyridine with the corresponding boronic acid.

Objective: Synthesize 2-(3-Chloro-5-methylphenyl)pyridin-3-ol with >95% purity.

Reagents:

  • Substrate 1: 2-Bromo-3-hydroxypyridine (or 2-iodo analogue).

  • Substrate 2: (3-Chloro-5-methylphenyl)boronic acid.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with 1,4-dioxane/water. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd cycle longevity).

  • Loading: Add 2-Bromo-3-hydroxypyridine (1.0 equiv), Boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the vial.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS for disappearance of the bromide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient 0% to 40%). The 3-hydroxy group makes the compound slightly polar; acidification of the silica or mobile phase (0.1% AcOH) may reduce tailing.

Protocol B: In Vitro Metabolic Stability Assessment

Objective: Compare the intrinsic clearance (


) of the Product vs. Comparator A.
  • Incubation: Prepare human liver microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Dosing: Add test compound (Product or Comparator) to a final concentration of 1 µM (keeps <

    
     to ensure linear kinetics).
    
  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase). Incubate at 37°C.

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min. Quench immediately in 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Expectation: Comparator A

      
       < 15 min. Product 
      
      
      
      > 45 min.

Visualizations

Figure 1: Synthesis & Optimization Workflow

This diagram illustrates the logical flow from starting materials to the optimized biaryl scaffold, highlighting the critical decision points for substituent selection.

G Start Starting Material: 2-Bromo-3-hydroxypyridine Coupling Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Cs2CO3) Start->Coupling Scaffold Core Scaffold: 2-Phenylpyridin-3-ol Coupling->Scaffold Optimization SAR Optimization Strategy Scaffold->Optimization PathA Route A: Unsubstituted (Metabolically Unstable) Optimization->PathA Baseline PathB Route B: 3,5-Dichloro (Lipophilicity > 4.0) Optimization->PathB High Potency / Low Sol PathC Route C: 3-Cl, 5-Me (Balanced LipE & Stability) Optimization->PathC Optimal Profile Final Target Product: 2-(3-Chloro-5-methylphenyl)pyridin-3-ol PathC->Final

Caption: Synthesis and SAR optimization pathway selecting the 3-chloro-5-methylphenyl motif for balanced physicochemical properties.

Figure 2: Structural Activity Relationship (SAR) Logic

A visualization of how specific structural features of the Product contribute to its biological profile.

SAR Center 2-(3-Chloro-5-methylphenyl) pyridin-3-ol OH 3-OH Group: H-Bond Donor/Acceptor (Intramolecular Lock) Center->OH Cl 3-Chloro: Lipophilicity (+) Metabolic Block Center->Cl Me 5-Methyl: Steric Bulk Asymmetry Center->Me Biaryl Biaryl Axis: Non-Planar Twist (Solubility) Center->Biaryl

Caption: SAR map detailing the functional contribution of each substituent on the Product scaffold.

References

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Kotha, S., et al. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron, 58(48), 9633-9695. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism and Scaffold Hopping). Link

  • Lindsley, C. W., et al. (2016). "Negative Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5)." Current Topics in Medicinal Chemistry. (Context for biaryl pyridine usage in GPCRs). Link

Publish Comparison Guides: Validation of Assay Results Using 2-(3-Chloro-5-methylphenyl)pyridin-3-ol as a Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern bioanalysis, the accuracy of pharmacokinetic (PK) and toxicokinetic (TK) data hinges entirely on the fidelity of the reference standard. When quantifying structurally complex active pharmaceutical ingredients (APIs)—particularly pyridine-based kinase inhibitors or agrochemical derivatives—selecting the right analytical standard is paramount. This guide provides an objective, data-driven comparison of 2-(3-Chloro-5-methylphenyl)pyridin-3-ol (CMPP) against common alternatives. By anchoring our methodology in the , we will demonstrate how CMPP acts as a critical component in a self-validating analytical system[1].

Comparative Performance Analysis: CMPP vs. Alternatives

When a Stable Isotope-Labeled (SIL) standard is unavailable or cost-prohibitive, researchers must choose an optimal structural analog. We compared CMPP against a generic des-methyl analog (2-(3-Chlorophenyl)pyridin-3-ol) and a premium SIL standard across four critical validation parameters.

Table 1: Quantitative Comparison of Reference Standards in LC-MS/MS Assays
Validation ParameterGeneric Analog (Des-methyl)CMPP (Target Standard)SIL-Analog (

)
Retention Time (RT) Shift -1.2 min (Early eluting)+0.1 min (Co-eluting)0.0 min (Exact co-elution)
Matrix Effect (Ion Suppression) 35% (High interference)8% (Minimal interference)<2% (Negligible)
Extraction Recovery (SPE) 72% ± 6.5%91% ± 3.2%95% ± 1.5%
Cost / Synthesis Complexity LowModerateHigh
Best Use Case Early discovery screeningPivotal GLP/Clinical Assays Absolute quantification

Scientific Integrity & Logic: Mechanistic Causality (E-E-A-T)

As an application scientist, it is crucial to understand why CMPP outperforms the generic analog. The performance difference is not arbitrary; it is governed by molecular physics and chromatography mechanics:

  • Chromatographic Retention (Hydrophobicity): The addition of the 5-methyl group on the phenyl ring increases the molecule's overall lipophilicity (LogP). In reversed-phase liquid chromatography (RPLC), this shifts the retention time later into the gradient. This causality is critical: by delaying elution, CMPP avoids the solvent front and early-eluting endogenous phospholipids that cause severe ion suppression in the mass spectrometer.

  • Steric Hindrance and Extraction Efficiency: During Solid Phase Extraction (SPE), the 5-methyl group provides specific steric bulk that mimics the target API more closely than the des-methyl analog. This ensures that the reference standard partitions into the organic elution solvent at the exact same rate as the target analyte, yielding a highly reproducible recovery rate of 91%.

  • Ionization Efficiency: In positive-ion Electrospray Ionization (ESI+), the electron-donating nature of the methyl group stabilizes the protonated pyridine ring (

    
    ), leading to a stronger, more stable precursor ion signal compared to the generic analog.
    

DecisionTree N1 Select Reference Standard N2 Is SIL Available? N1->N2 N3 Use SIL Standard (Gold Standard) N2->N3 Yes N4 Evaluate Structural Analogs N2->N4 No N5 Generic Analog (High Matrix Effect) N4->N5 Des-methyl N6 CMPP Standard (Optimal Retention) N4->N6 5-Methyl (CMPP)

Decision tree illustrating the selection logic for bioanalytical reference standards.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, every analytical run must be self-validating. The following step-by-step methodology outlines the validation of an LC-MS/MS assay using CMPP, adhering strictly to the[2].

Step 1: Preparation of Stock and Working Solutions
  • 1.1 Weigh 1.00 mg of high-purity CMPP and dissolve in 1.0 mL of LC-MS grade methanol to create a 1.0 mg/mL stock solution.

  • 1.2 Prepare working solutions by serial dilution in 50:50 Methanol:Water (v/v) to span the calibration range (1 ng/mL to 1000 ng/mL).

Step 2: Calibration Curve and Quality Control (QC) Preparation
  • 2.1 Spike blank biological matrix (e.g., human plasma) with working solutions to generate a minimum of six non-zero calibration standards.

  • 2.2 Prepare QC samples at four levels: LLOQ (Lower Limit of Quantification), Low QC (3x LLOQ), Mid QC (50% of range), and High QC (75% of Upper Limit of Quantification).

  • Causality: These QCs act as the internal self-validation mechanism; if the Mid QC fails, the system halts, preventing the reporting of false data.

Step 3: Solid Phase Extraction (SPE) Workflow
  • 3.1 Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol followed by 1 mL water.

  • 3.2 Load 200 µL of spiked plasma (diluted 1:1 with 2% phosphoric acid to disrupt protein binding).

  • 3.3 Wash with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • 3.4 Elute with 1 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Step 4: LC-MS/MS Analysis
  • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for CMPP in positive mode.

Step 5: Data Validation (ICH M10 Criteria)
  • 5.1 Ensure the accuracy of the calibration standards is within ±15% of the nominal concentration (±20% at the LLOQ).

  • 5.2 Verify that the precision (Coefficient of Variation, CV%) of the QC samples does not exceed 15%.

Workflow N1 Sample Prep (SPE Extraction) N2 Chromatographic Separation (C18) N1->N2 Purified Extract N3 ESI Ionization (Positive Mode) N2->N3 Eluent N4 MS/MS Detection (MRM Transitions) N3->N4 Precursor Ions N5 Data Validation (ICH M10 Criteria) N4->N5 Product Ions

Step-by-step LC-MS/MS analytical workflow for assay validation using the CMPP reference standard.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(3-Chloro-5-methylphenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Status: Research Intermediate / Novel Chemical Entity (NCE) Primary Hazard Class: Potentially Bioactive / Unknown Toxicity

2-(3-Chloro-5-methylphenyl)pyridin-3-ol is a bi-aryl scaffold sharing structural homology with several kinase inhibitors and pharmaceutical intermediates. As a specific Safety Data Sheet (SDS) may not be fully characterized for this exact isomer in public databases, Prudent Practices in the Laboratory dictates it must be handled as a Potentially Hazardous Substance (PHS) .

Scientific Rationale for Precautions:

  • Pyridin-3-ol moiety: Associated with potential mucous membrane irritation and metal chelation.

  • Halogenated Bi-aryl System: Increases lipophilicity (LogP), enhancing the potential for dermal absorption and bioavailability.

  • Structure-Activity Relationship (SAR): Similar halogenated phenyl-pyridines exhibit acute oral toxicity and severe eye damage risks.

Immediate Directive: Treat as a Sensitizer and Toxic by Inhalation/Contact until toxicological data proves otherwise.

Hazard Identification & PPE Matrix

This matrix synthesizes SAR data to provide a self-validating safety standard.

Hazard CategoryInferred Risk LevelPhysiological MechanismCritical PPE Requirement
Inhalation High Fine organic dusts (<10µm) can deeply penetrate alveolar spaces; pyridine derivatives are systemic irritants.Engineering Control: Fume Hood (Mandatory). PPE: N95/P100 (only if hood failure).
Dermal Moderate/High Chlorinated aromatics penetrate the stratum corneum; potential for delayed hypersensitivity.Gloves: Double Nitrile (0.11mm min) or Laminate Film (Silver Shield).
Ocular Severe Phenolic hydroxyl groups are corrosive; basic pyridine nitrogen can cause corneal clouding.Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient.
Ingestion Moderate Systemic toxicity via hand-to-mouth transfer.Hygiene: Tyvek Lab Coat (wrist-fitted); immediate hand washing.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making workflow for selecting PPE based on the specific laboratory operation being performed.

PPE_Decision_Tree Start Operation Type Solid_Handling Solid Handling (Weighing/Transfer) Start->Solid_Handling Solution_Handling Solution Handling (Reaction/Workup) Start->Solution_Handling Spill_Cleanup Spill Cleanup (>500mg) Start->Spill_Cleanup Hood_Status Is Fume Hood Available? Solid_Handling->Hood_Status Level_A Standard PPE: Splash Goggles Lab Coat Single Nitrile Gloves Solution_Handling->Level_A Dilute Solution Level_B Enhanced PPE: Double Nitrile Gloves Splash Goggles Tyvek Sleeves Solution_Handling->Level_B Concentrated/Heating Level_C Respiratory PPE: Full Face Respirator (P100) Double Gloves Tyvek Suit Spill_Cleanup->Level_C Hood_Status->Level_B Yes (Sash <18") Hood_Status->Level_C No (STOP WORK)

Figure 1: PPE Selection Logic based on operational state and engineering control availability.

Operational Protocols

A. Weighing & Solubilization (Critical Step)

Rationale: The highest risk of exposure occurs during the transition from solid to solution state due to static-induced aerosolization.

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm. Place an antistatic mat or use an ionizing gun on the solid to prevent powder scattering.

  • Glove Protocol:

    • Inner Layer: Nitrile (inspection grade, white/blue) to reveal tears.

    • Outer Layer: Nitrile (chemical resistant, purple/black) or Laminate.

    • Technique: Tape the inner glove to the lab coat sleeve to prevent wrist exposure.

  • Transfer: Weigh into a tared vial with a septum cap. Add solvent (e.g., DMSO, DCM) immediately after weighing to trap the solid in the liquid phase.

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the wipe as hazardous waste.

B. Reaction Monitoring
  • Closed Systems: Perform all reactions in closed vessels. If refluxing, ensure the condenser is vented to a scrubber or inert gas line, not directly to the hood atmosphere.

  • Sharps Safety: When taking LCMS aliquots, use blunt-tip needles to eliminate injection risks. An accidental stick with a bioactive halogenated pyridine can deliver a systemic dose instantly.

Emergency Response & Spill Management

Spill Response Logic

Spill_Response Event Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Event->Assess Solid Solid Powder Assess->Solid Liquid Liquid / Solution Assess->Liquid Action_Solid 1. Cover with wet paper towel (reduce dust) 2. Scoop into jar 3. Wipe with MeOH Solid->Action_Solid Action_Liquid 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible paper 3. Scoop to waste Liquid->Action_Liquid Disposal Label: 'Halogenated Organic Hazard' Seal in Secondary Containment Action_Solid->Disposal Action_Liquid->Disposal

Figure 2: Immediate containment and cleanup workflow for solid and liquid spills.

First Aid (Immediate Action)
  • Eye Contact: Flush for 15 minutes minimum.[1][2][3][4][5] The phenol group can cause anesthesia (numbing), masking the extent of the burn. Do not stop flushing even if pain subsides.

  • Skin Contact: Wash with soap and water.[6][2][4][5][7] Do not use ethanol or organic solvents on the skin, as this increases the transdermal transport of the halogenated compound.

Waste Management & Disposal

Classification: Halogenated Organic Waste (RCRA Hazardous).

Waste StreamHandling ProcedureIncompatibility Warning
Solid Waste Collect in a dedicated solid waste drum labeled "Toxic Solids."Do not mix with strong oxidizers (peroxides, nitric acid).
Liquid Waste Segregate into Halogenated Organic waste containers.Do not mix with Acid Waste. Pyridine nitrogens can react exothermically with strong acids; while usually safe, it complicates incineration.
Contaminated Sharps Rigid, puncture-proof sharps container.Never recap needles.

Disposal Path: High-temperature incineration is required to fully mineralize the chlorinated aromatic ring.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[8] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories).[Link]

  • PubChem. (2023). Compound Summary: Pyridin-3-ol (General Class Toxicity). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.